N-Boc-2-(3'-Chlorophenyl)-D-glycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKFLAFNZFBBB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427445 | |
| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926641-28-3 | |
| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-2-(3'-Chlorophenyl)-D-glycine chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-Boc-2-(3'-Chlorophenyl)-D-glycine
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 926641-28-3), a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a chiral building block, its unique stereochemistry and the presence of a 3-chlorophenyl moiety make it a valuable precursor for the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, provides a predictive spectroscopic profile, outlines a robust synthesis protocol with mechanistic justifications, discusses its reactivity and handling, and explores its strategic applications, particularly as an intermediate for pharmacologically active molecules. The content is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is paramount. Chiral building blocks are the foundational components that enable the efficient and stereoselective construction of complex drug molecules. This compound is a quintessential example of such a building block. It belongs to the class of unnatural, N-protected α-amino acids, which are incorporated into peptide or small-molecule drug candidates to enhance potency, modulate conformation, and improve pharmacokinetic profiles.
The molecule's structure is defined by three key features:
-
The D-Glycine Core: The (R)-configuration at the α-carbon provides a specific three-dimensional orientation, which is critical for stereospecific interactions with biological targets like enzymes and receptors.
-
The 3-Chlorophenyl Group: This substituted aromatic ring imparts specific steric and electronic properties. The chlorine atom can engage in halogen bonding, alter the molecule's lipophilicity, and block metabolic pathways, thereby enhancing the stability and bioavailability of the final drug product.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group essential for peptide synthesis and other multi-step organic syntheses. It deactivates the nucleophilicity of the α-amino group, preventing unwanted side reactions during subsequent chemical transformations, such as peptide coupling.[1]
This guide offers a detailed examination of the chemical and physical properties of this compound, providing the technical insights necessary for its effective use in research and development.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. While experimentally determined data for melting point and optical rotation are not widely published, an estimated melting point is provided based on analogous structures like Boc-L-phenylglycine (m.p. 88-91°C). The D-enantiomer is expected to have an identical melting point but an opposite sign for its optical rotation.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)acetic acid | |
| CAS Number | 926641-28-3 | [2] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | |
| Molecular Weight | 285.72 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Estimated: 88-93 °C | N/A |
| Optical Rotation [α]D | Predicted: Negative value in a specified solvent (e.g., MeOH or CHCl₃) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol). Insoluble in water and non-polar solvents like hexane. |
Spectroscopic Profile (Predicted)
¹H Nuclear Magnetic Resonance (¹H NMR)
The expected ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10-12 | broad s | 1H | H -O-C=O | Carboxylic acid proton, typically broad and downfield. Exchangeable with D₂O. |
| ~7.40 | s | 1H | Ar-H (C2') | Aromatic proton ortho to the chloro group, appearing as a singlet or narrow triplet. |
| ~7.25-7.35 | m | 3H | Ar-H (C4', C5', C6') | Remaining aromatic protons, appearing as a complex multiplet. |
| ~5.50 | d (J ≈ 7-8 Hz) | 1H | N-H | Carbamate proton, coupled to the α-proton. |
| ~5.35 | d (J ≈ 7-8 Hz) | 1H | α-H | Benzylic α-proton, deshielded by the adjacent phenyl, nitrogen, and carboxyl groups. Coupled to the N-H proton. |
| 1.45 | s | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following key resonances:
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~174-176 | C =O (Acid) | Carboxylic acid carbonyl carbon. |
| ~155-156 | C =O (Boc) | Carbamate carbonyl carbon. |
| ~138-140 | Ar-C (C1') | Quaternary aromatic carbon attached to the α-carbon. |
| ~134-135 | Ar-C (C3') | Quaternary aromatic carbon bearing the chlorine atom. |
| ~126-130 | Ar-C H | Aromatic methine carbons. |
| ~80-81 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~57-59 | α-C | The chiral α-carbon, shifted downfield by adjacent electronegative atoms. |
| ~28.3 | -C(C H₃)₃ | Methyl carbons of the Boc group. |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3350 | N-H stretch | Carbamate |
| ~1715 | C=O stretch | Carboxylic Acid Dimer |
| ~1690 | C=O stretch | Carbamate |
| ~1500-1600 | C=C stretch | Aromatic Ring |
| ~1160, 1250 | C-O stretch | Carbamate |
| ~700-800 | C-Cl stretch | Aryl Halide |
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a strong molecular ion in positive mode. The fragmentation pattern is dominated by the characteristic loss of the Boc group.
| m/z Value | Ion | Description |
| 286.0837 | [M+H]⁺ | Protonated molecular ion for C₁₃H₁₆³⁵ClNO₄⁺ |
| 288.0808 | [M+2+H]⁺ | Isotope peak for ³⁷Cl |
| 230.0602 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |
| 186.0262 | [M-Boc+H]⁺ | Loss of the Boc group (100 Da), corresponding to the protonated D-2-(3-chlorophenyl)glycine. |
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the protection of the commercially available amino acid, D-2-(3-chlorophenyl)glycine. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to its high efficiency and mild reaction conditions.
Caption: Workflow for Boc-protection of D-2-(3-chlorophenyl)glycine.
Experimental Protocol
This protocol describes a standard procedure for the N-terminal Boc protection of an amino acid.
Materials:
-
D-2-(3-chlorophenyl)glycine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equiv) or 1M Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Diethyl Ether
-
10% w/v aqueous Citric Acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, suspend D-2-(3-chlorophenyl)glycine (1.0 equiv) in a 1:1 mixture of THF and water. Stir to form a slurry.
-
Basification: Add solid sodium bicarbonate (2.5 equiv) in portions. Alternatively, add 1M NaOH dropwise until the pH of the aqueous layer is ~9-10 and all solids have dissolved. The formation of the sodium salt of the amino acid is crucial for its solubility and for neutralizing the acid byproduct of the reaction.
-
Boc Protection: To the stirred solution, add a solution of (Boc)₂O (1.1 equiv) in a small amount of THF dropwise.
-
Reaction: Allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction is typically complete within 4-12 hours.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Workup (1): The remaining aqueous solution will contain the sodium salt of the product and any unreacted starting material. Wash this solution twice with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 10% citric acid. The product will precipitate out or form an oil. Extract the product immediately into ethyl acetate (3x volumes). The use of a mild acid like citric acid is preferred to prevent premature cleavage of the Boc group.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes any remaining inorganic salts.
-
Drying and Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is typically obtained as a white solid of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane solvent system.
Reactivity, Stability, and Handling
Reactivity Profile
The reactivity of this compound is dominated by its three primary functional groups:
-
N-Boc Group: This group is stable to a wide range of basic, nucleophilic, and reductive conditions. Its primary reactivity is its lability under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane, rapidly and cleanly cleaves the Boc group to liberate the free amine. This orthogonal stability is the cornerstone of its utility in synthesis.
-
Carboxylic Acid: The carboxyl group can be activated for amide bond formation using standard peptide coupling reagents (e.g., EDC/HOBt, HATU, HBTU). It can also be reduced to the corresponding alcohol or converted to an ester.
-
Chlorophenyl Ring: The aromatic ring is generally unreactive under standard peptide synthesis conditions. However, it can participate in transition-metal-catalyzed cross-coupling reactions if required for further derivatization.
Stability and Storage
The compound is a stable, solid material. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, typically at ambient temperature or refrigerated (2-8 °C) to ensure maximum shelf life. It is not particularly sensitive to light or air but should be protected from moisture.
Safety and Handling
Based on data for the analogous L-enantiomer, this compound should be handled with standard laboratory precautions.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Applications in Medicinal Chemistry
The primary application of this compound is as a specialized building block for introducing the D-3-chlorophenylglycine moiety into drug candidates. The parent amino acid, chlorophenylglycine, is a known component of pharmaceutically active compounds. For example, the related DL-2-(2-chlorophenyl)glycine is a key intermediate in the synthesis of the widely used antiplatelet drug, Clopidogrel.[7][8]
The presence of the 3-chlorophenyl group can serve several purposes in drug design:
-
Increased Potency: The substituent can occupy a specific hydrophobic pocket in a target protein, leading to enhanced binding affinity.
-
Improved Pharmacokinetics: The chlorine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The chloro-substituent can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ivychem.com [ivychem.com]
- 3. This compound (926641-28-3) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. indiamart.com [indiamart.com]
- 8. DL-2-(2-Chlorophenyl)glycine - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
An In-Depth Technical Guide to the Synthesis of N-Boc-2-(3'-Chlorophenyl)-D-glycine
Abstract
N-Boc-2-(3'-Chlorophenyl)-D-glycine is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing this important molecule. Two primary, field-proven approaches are detailed: a direct asymmetric synthesis employing a chiral auxiliary-mediated Strecker reaction and a racemic synthesis followed by classical diastereomeric salt resolution. The guide offers a deep dive into the causality behind experimental choices, detailed step-by-step protocols, and visual aids to elucidate key transformations. All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Significance of this compound
Unnatural amino acids are critical components in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics, such as metabolic stability, conformational rigidity, and receptor-binding affinity. Arylglycine derivatives, in particular, are prevalent in a variety of natural products and synthetic drugs. The presence of a 3-chlorophenyl substituent in this compound introduces specific steric and electronic properties that can influence molecular interactions. The N-Boc protecting group is widely utilized in peptide synthesis due to its stability under various reaction conditions and its facile, orthogonal removal under mild acidic conditions.[1] This guide is intended for researchers and professionals in drug development seeking a thorough understanding of the synthesis of this valuable chiral building block.
Strategic Approaches to Synthesis
The synthesis of this compound presents two primary challenges: the construction of the arylglycine core and the establishment of the desired D-stereochemistry at the α-carbon. This guide will explore two robust strategies to address these challenges.
Diagram of Synthetic Strategies
Caption: Overview of the two primary synthetic routes to this compound.
Strategy 1: Asymmetric Synthesis via Chiral Auxiliary-Mediated Strecker Reaction
This elegant approach introduces chirality early in the synthetic sequence, thereby avoiding a late-stage resolution step and the associated loss of 50% of the material. The use of a chiral auxiliary, such as (R)-phenylglycine amide, in a Strecker-type reaction with 3-chlorobenzaldehyde allows for the diastereoselective formation of an α-amino nitrile intermediate.[2][3] Subsequent hydrolysis and removal of the auxiliary, followed by N-Boc protection, yields the target D-amino acid derivative.
Causality of Experimental Choices
-
Chiral Auxiliary: (R)-phenylglycine amide is chosen for its ability to induce high diastereoselectivity in the addition of cyanide to the imine formed from 3-chlorobenzaldehyde. The steric bulk of the phenyl group on the auxiliary directs the incoming nucleophile to one face of the imine.
-
Crystallization-Induced Asymmetric Transformation: A key advantage of this method is the potential for a crystallization-induced asymmetric transformation.[3] One diastereomer of the α-amino nitrile product is often less soluble and selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in a high diastereomeric excess.
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium, which can facilitate the crystallization of the desired diastereomer.[3] Temperature control is crucial for maximizing both the yield and the diastereoselectivity.
Experimental Protocol
Step 1: Asymmetric Strecker Synthesis of (R)-N-((R)-1-cyano-1-(3-chlorophenyl)methyl)phenylglycinamide
-
To a stirred suspension of (R)-phenylglycine amide (1.0 eq) and 3-chlorobenzaldehyde (1.05 eq) in water, add sodium cyanide (1.1 eq) followed by acetic acid (1.1 eq) at room temperature.
-
Heat the mixture to 60-70 °C and stir for 24-48 hours. The desired diastereomer will precipitate out of the solution.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to afford the diastereomerically pure α-amino nitrile.
Step 2: Hydrolysis and Removal of the Chiral Auxiliary
-
Suspend the α-amino nitrile from the previous step in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture at reflux for 12-18 hours to effect hydrolysis of both the nitrile and the amide functionalities.
-
Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove the (R)-phenylglycine byproduct.
-
The aqueous layer containing the crude D-2-(3'-chlorophenyl)glycine hydrochloride is then concentrated under reduced pressure.
Step 3: N-Boc Protection
-
Dissolve the crude D-2-(3'-chlorophenyl)glycine hydrochloride in a mixture of dioxane and water.
-
Cool the solution in an ice bath and adjust the pH to 9-10 with a suitable base (e.g., sodium carbonate or sodium hydroxide).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH at 9-10.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., citric acid or KHSO₄) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Step | Key Reagents | Typical Yield | Diastereomeric Ratio |
| 1 | 3-Chlorobenzaldehyde, (R)-Phenylglycine amide, NaCN | 75-90% | >99:1 |
| 2 | Concentrated HCl | 80-95% | - |
| 3 | Boc₂O, Base | 85-98% | - |
Strategy 2: Racemic Synthesis Followed by Diastereomeric Salt Resolution
This classical and often scalable approach involves the initial synthesis of racemic 2-(3'-chlorophenyl)glycine, followed by resolution of the enantiomers using a chiral resolving agent.[4] This strategy is particularly useful when a direct asymmetric synthesis is not feasible or is difficult to optimize.
Causality of Experimental Choices
-
Racemic Strecker Synthesis: The Strecker synthesis is a robust and high-yielding method for the preparation of racemic α-amino acids from aldehydes.[1][5] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-amino nitrile.
-
Chiral Resolving Agent: A chiral acid or base is used to form diastereomeric salts with the racemic amino acid. The choice of resolving agent is critical and often empirical. For a D-amino acid, a chiral acid such as L-tartaric acid or a derivative thereof is commonly employed. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[]
-
Solvent System for Resolution: The solvent used for the resolution is crucial as it directly impacts the solubility of the diastereomeric salts. A solvent system that maximizes the solubility difference between the two diastereomers is desired.
Experimental Protocol
Step 1: Racemic Synthesis of 2-(3'-Chlorophenyl)glycine
-
To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol/water), add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Concentrate the reaction mixture to remove the organic solvent.
-
Add concentrated hydrochloric acid and heat the mixture at reflux for 12-18 hours to hydrolyze the α-amino nitrile.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) to precipitate the racemic 2-(3'-chlorophenyl)glycine.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Diastereomeric Salt Resolution
-
Dissolve the racemic 2-(3'-chlorophenyl)glycine in a suitable hot solvent (e.g., aqueous ethanol).
-
Add a solution of the chiral resolving agent (e.g., L-tartaric acid, 0.5 eq) in the same solvent.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt (D-amino acid-L-tartaric acid salt).
-
Filter the crystals and recrystallize from the same solvent system to enhance the diastereomeric purity.
Step 3: Liberation of the D-Amino Acid
-
Dissolve the diastereomerically pure salt in water and adjust the pH to the isoelectric point with a base (e.g., ammonia) to precipitate the D-2-(3'-chlorophenyl)glycine.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 4: N-Boc Protection
-
Follow the same procedure as described in Strategy 1, Step 3, starting with the resolved D-2-(3'-chlorophenyl)glycine.
| Step | Key Reagents | Typical Yield | Enantiomeric Excess (after resolution) |
| 1 | 3-Chlorobenzaldehyde, NH₄Cl, NaCN | 80-95% | Racemic |
| 2 | L-Tartaric Acid | 30-45% (of one enantiomer) | >98% |
| 3 | Base | >95% | - |
| 4 | Boc₂O, Base | 85-98% | - |
Workflow for Diastereomeric Salt Resolution
Caption: The mechanism of N-Boc protection of an amino acid using di-tert-butyl dicarbonate.
Conclusion
The synthesis of this compound can be successfully achieved through either a direct asymmetric approach or a racemic synthesis followed by resolution. The choice between these strategies will depend on factors such as the desired scale of the synthesis, the availability of chiral auxiliaries, and the ease of crystallization of the diastereomeric salts. Both methods, when executed with care, provide access to this valuable chiral building block for applications in drug discovery and development. This guide has provided the foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this important compound.
References
-
Cali, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-66. [Link]
-
Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. ResearchGate. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
Baran, P. S., et al. (2017). Synthesis of N-Boc-protected α-arylglycines. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Chiral resolution. Wikipedia. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen. [Link]
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
-
Guillena, G., & Nájera, C. (2000). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. ResearchGate. [Link]
-
Wang, Y., et al. (2020). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. ResearchGate. [Link]
-
Myers, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
- CN104276964A - Preparation method of Boc-glycine.
-
Challener, C. A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Li, S., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Communications, 13(1), 6393. [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE. ChemBK. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
structure of N-Boc-2-(3'-Chlorophenyl)-D-glycine
An In-depth Technical Guide to the Structure, Synthesis, and Application of N-Boc-2-(3'-Chlorophenyl)-D-glycine
Introduction
This compound is a non-proteinogenic amino acid derivative of significant interest to the fields of medicinal chemistry and drug development. As a chiral building block, it provides a unique combination of structural features: a defined stereocenter (D-configuration), a substituted aromatic ring that allows for specific steric and electronic interactions, and an amine-protecting group essential for controlled chemical synthesis. This guide offers a comprehensive technical overview for researchers and scientists, delving into the molecule's core structure, validated synthetic and analytical protocols, and its strategic application in the design of novel therapeutics.
Part 1: Molecular Structure and Physicochemical Properties
Core Structural Analysis
The is composed of three primary functional components:
-
D-Glycine Scaffold : The central feature is an alpha-amino acid with a hydrogen atom as its side chain, but in this case, it is substituted. The "D" designation refers to the stereochemistry at the alpha-carbon (the carbon atom adjacent to the carboxyl group), indicating an (R)-configuration. This fixed chirality is critical for designing stereospecific drugs, as biological targets like enzymes and receptors are inherently chiral.
-
3-Chlorophenyl Group : Attached to the alpha-carbon, this substituent replaces one of the glycine's alpha-hydrogens. The phenyl ring introduces aromaticity and rigidity, while the chlorine atom at the meta-position (position 3) modifies the electronic properties of the ring and can engage in specific halogen bonding or other non-covalent interactions within a target's binding pocket.
-
N-tert-Butoxycarbonyl (Boc) Protecting Group : The amino group is protected by a Boc group. This acid-labile protecting group is fundamental to its utility in peptide synthesis and other multi-step organic syntheses. It prevents the highly reactive amino group from engaging in unwanted side reactions, such as self-polymerization, allowing for selective reactions at the carboxylic acid terminus.[1]
Caption: General workflow for the Boc-protection of an amino acid.
Detailed Experimental Protocol for Synthesis
This protocol is a self-validating system adapted from standard procedures for Boc protection. [2]
-
Dissolution: Dissolve 2-(3'-Chlorophenyl)-D-glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution (2.2 eq of NaOH). Stir the mixture at room temperature until a clear solution is obtained.
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution portion-wise over 15 minutes while stirring vigorously.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification & Precipitation: Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid. The desired product should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying: Dry the product under vacuum to a constant weight. Further purification, if necessary, can be achieved by recrystallization from an ethyl acetate/hexanes solvent system.
Part 3: Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is crucial. This is accomplished using a combination of standard spectroscopic techniques.
Expected Spectroscopic Data
The following tables summarize the expected signals and absorptions for the compound based on its structure and data from similar compounds. [1][3] Table 1: Predicted NMR Spectral Data
| Technique | Signal | Expected Chemical Shift (δ, ppm) | Key Structural Correlation |
| ¹H NMR | Broad singlet | 10-12 | Carboxylic acid proton (-COOH) |
| Multiplet | 7.2-7.4 | Aromatic protons (C₆H₄) | |
| Broad singlet | ~5.5 | Amide proton (-NH) | |
| Singlet | ~5.2 | Alpha-proton (-CHα) | |
| Singlet | ~1.4 | tert-butyl protons (-C(CH₃)₃) | |
| ¹³C NMR | Signal | ~172-175 | Carboxyl carbon (-COOH) |
| Signal | ~155 | Carbamate carbonyl carbon (-NHCOO-) | |
| Signals | 125-135 | Aromatic carbons (C₆H₄) | |
| Signal | ~80 | Quaternary tert-butyl carbon (-C (CH₃)₃) | |
| Signal | ~55-60 | Alpha-carbon (-CHα) | |
| Signal | ~28.5 | tert-butyl methyl carbons (-C(CH₃ )₃) |
Table 2: Predicted IR and MS Data
| Technique | Expected Value | Key Structural Correlation |
| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch of carboxylic acid |
| ~3300 | N-H stretch of carbamate | |
| ~1710-1750 | C=O stretch (superimposed acid and carbamate) | |
| MS (ESI+) | m/z 286.08 | [M+H]⁺ |
| m/z 308.06 | [M+Na]⁺ | |
| m/z 230.06 | Fragment: [M+H - C₄H₈]⁺ (loss of isobutylene) | |
| m/z 186.03 | Fragment: [M+H - Boc]⁺ |
Part 4: Applications in Research and Drug Development
Utility as a Constrained Chiral Building Block
This compound is primarily used as a building block in the synthesis of peptidomimetics and small molecule inhibitors. []Its incorporation into a peptide sequence or drug scaffold imparts specific structural constraints due to the bulky 3-chlorophenyl group. This can help to:
-
Lock Conformation: Force a peptide backbone into a specific secondary structure (e.g., a turn or helix).
-
Enhance Binding: The aromatic ring can participate in π-π stacking or hydrophobic interactions within a receptor's active site.
-
Improve Metabolic Stability: Non-proteinogenic amino acids are often resistant to degradation by proteases, increasing the in vivo half-life of a drug candidate.
Role in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is the cornerstone of one of the two major strategies for SPPS. Its key feature is its stability to basic and nucleophilic conditions but its clean removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).
Caption: The core deprotection-coupling cycle in Boc-based SPPS.
Potential Therapeutic Applications
Derivatives of substituted phenylglycines are found in various classes of bioactive molecules. For instance, related structures are used in the development of dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes. [5]The specific stereochemistry and substitution pattern of this compound make it a valuable synthon for exploring structure-activity relationships (SAR) in such drug discovery programs.
Conclusion
This compound is more than a simple chemical reagent; it is a precision tool for molecular design. Its well-defined three-dimensional structure, combined with the synthetically versatile Boc protecting group, allows chemists to introduce specific conformational biases and interaction points into complex molecules. A thorough understanding of its synthesis, purification, and analytical characterization is fundamental to its successful application in the rational design of next-generation therapeutics.
References
-
Ivy Fine Chemicals. This compound [CAS: 926641-28-3]. [Link]
-
CP Lab Safety. N-Boc-2-(3'-chlorophenyl)-L-glycine, 98% Purity, C13H16ClNO4, 10 grams. [Link]
-
ChemBK. N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE. [Link]
-
PubChem. N-Boc-(2'-Chlorophenyl)glycine. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [Link]
-
PubChem. N-(tert-butoxycarbonyl)glycine. [Link]
-
PrepChem.com. Synthesis of Boc-Gly. [Link]
-
PubChem. N-Boc-glycine methyl ester. [Link]
-
MDPI. Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. [Link]
- Google Patents.
-
PubMed. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. [Link]
-
ResearchGate. Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a: Michael acceptors scope (II). [Link]
- Google Patents. N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 3. This compound (926641-28-3) 1H NMR spectrum [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-2-(3'-Chlorophenyl)-D-glycine molecular weight
An In-Depth Technical Guide to N-Boc-2-(3'-Chlorophenyl)-D-glycine: Properties, Synthesis, and Applications
Introduction
This compound is a non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. As a chiral building block, its defined stereochemistry and the presence of a halogenated phenyl ring make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of peptide-based therapeutics and small molecule inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and insights into its applications for researchers and drug development professionals.
Molecular and Physicochemical Properties
The fundamental characteristics of this compound are pivotal for its use in synthetic chemistry. The presence of the chlorine atom on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which can be advantageous in designing drug candidates with improved pharmacokinetic profiles.
Chemical Structure
The structure features a D-glycine core substituted with a 3-chlorophenyl group at the alpha-carbon. The amino group is protected by a Boc moiety.
Caption: Chemical structure of this compound.
Core Physicochemical Data
A summary of the key identifiers and properties of this compound is provided below.
| Property | Value | Source |
| Molecular Weight | 285.72 g/mol | [1][2] |
| Molecular Formula | C13H16ClNO4 | [3] |
| CAS Number | 926641-28-3 | [4] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)acetic acid | |
| Synonyms | N-Boc-(R)-2-amino-2-(3-chlorophenyl)acetic acid | |
| Physical Form | Solid | |
| Purity | ≥95% (typical) | |
| Predicted pKa | 3.33 ± 0.10 | [5] |
| Predicted Boiling Point | 430.1 ± 40.0 °C | [5] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [5] |
Synthesis and Purification Protocol
The synthesis of this compound typically starts from the corresponding unprotected amino acid, 2-(3'-Chlorophenyl)-D-glycine. The key step is the selective protection of the amino group with a Boc anhydride under basic conditions.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Dissolution: Dissolve 2-(3'-Chlorophenyl)-D-glycine (1.0 eq) in a 1:1 mixture of dioxane and 1M sodium hydroxide solution.
-
Cooling: Cool the solution to 0-5 °C using an ice bath with constant stirring.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove unreacted (Boc)₂O.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold 1M hydrochloric acid solution. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
-
Drying: Dry the purified solid under high vacuum to yield the final product.
Rationale: The use of a biphasic system or an aqueous organic mixture facilitates the reaction between the water-soluble amino acid salt and the organic-soluble (Boc)₂O. The basic condition deprotonates the amino group, making it nucleophilic for the attack on the Boc anhydride. Acidification protonates the carboxylate, rendering the final product insoluble in water for easy isolation.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a series of analytical techniques are employed.
Analytical Workflow
Caption: Standard analytical workflow for product characterization.
Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons, the alpha-proton, and the tert-butyl protons of the Boc group. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, the alpha-carbon, and the carbons of the Boc group. |
| Mass Spec (ESI-) | [M-H]⁻ ion at m/z ≈ 284.06 |
| HPLC | A single major peak indicating high purity. |
| Melting Point | A sharp melting point range, consistent with a pure compound. |
Applications in Drug Discovery and Development
N-Boc protected amino acids are fundamental in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and peptidomimetics.[6] The specific structure of this compound makes it a precursor for compounds with potential therapeutic activities.
Role as a Chiral Building Block
Caption: Application of the title compound in synthetic routes towards therapeutic targets.
The incorporation of this non-natural amino acid can confer unique properties to a peptide, such as increased resistance to enzymatic degradation, enhanced binding affinity, and improved conformational stability. For instance, derivatives of related structures have been explored in the synthesis of Dipeptidyl Peptidase 4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[7][8]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified with several hazards.
GHS Hazard Information
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Source:[1]
Recommended Precautions
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[11]
Conclusion
This compound is a specialized chemical reagent with significant utility in the synthesis of chiral drugs and peptide-based molecules. Its well-defined structure and the presence of the Boc protecting group allow for its controlled incorporation into complex targets. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development.
References
-
ChemBK. (2024). N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE. Retrieved from [Link]
- AAPPTec, LLC. (n.d.). Safety Data Sheet for Boc-CyclopropylGly-OH.
-
PubChem. N-Boc-(2'-Chlorophenyl)glycine. Retrieved from [Link]
-
PubChem. Boc-gly-gly-gly-OH. Retrieved from [Link]
-
Ivy Fine Chemicals. This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]
- Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
PrepChem.com. Synthesis of Boc-Gly. Retrieved from [Link]
-
PubMed. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. Retrieved from [Link]
-
Yomi Lab. This compound, 95%. Retrieved from [Link]
-
ResearchGate. Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a: Michael acceptors scope (II). Retrieved from [Link]
-
ResearchGate. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Retrieved from [Link]
- Google Patents. N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
PubMed Central. Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved from [Link]
Sources
- 1. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-BOC-2-(3'-CHLOROPHENYL)-L-GLYCINE [chemicalbook.com]
- 4. ivychem.com [ivychem.com]
- 5. chembk.com [chembk.com]
- 6. prepchem.com [prepchem.com]
- 7. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to N-Boc-2-(3'-Chlorophenyl)-D-glycine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of N-Boc-2-(3'-Chlorophenyl)-D-glycine in Medicinal Chemistry
This compound (CAS No. 926641-28-3) is a non-proteinogenic amino acid that has emerged as a critical building block in the synthesis of complex peptides and small molecule therapeutics. Its unique structure, featuring a chlorine-substituted phenyl ring at the alpha-carbon and a tert-butyloxycarbonyl (Boc) protecting group, offers medicinal chemists a valuable tool for introducing specific structural constraints and physicochemical properties into drug candidates. The D-chiral configuration and the chloro-substitution pattern are key features that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of the resulting molecules. This guide provides an in-depth technical overview of the commercial landscape for this specialized amino acid, crucial quality control considerations, and its applications in modern drug discovery.
Commercial Availability: A Comparative Analysis of Leading Suppliers
The reliable sourcing of high-purity this compound is paramount for reproducible research and development. Several reputable chemical suppliers offer this compound, each with varying specifications and available documentation. Below is a comparative table of prominent commercial sources.
| Supplier | Catalog Number | Purity Specification | Available Quantities | Analytical Data Provided |
| Ivy Fine Chemicals | 153275 | Not specified on product page | 100mg, Bulk/Commercial | Basic properties (CAS, SMILES)[1] |
| Fluorochem (via CymitQuimica) | 10-F048533 | ≥98% | 250mg, 1g, 5g | Basic properties (CAS, Formula) |
| Sigma-Aldrich (distributor) | Not directly listed for D-isomer | N/A | N/A | Data available for L-isomer (98% purity)[2] |
| Arctom Scientific | AC157970 / BD-A680599 | Not specified on product page | Reagent and flexible sizes | Basic properties (CAS) |
Note: The availability and specifications from suppliers are subject to change. Researchers should always request the latest technical data sheets and certificates of analysis before purchase.
Quality Control and Analytical Protocols for this compound
Ensuring the chemical and stereochemical purity of this compound is a critical step that underpins the validity of subsequent experimental work. The presence of impurities, particularly the L-enantiomer or di-substituted phenyl derivatives, can lead to undesired side products and misleading biological data.
Key Quality Control Parameters:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A purity of ≥98% is generally expected for research-grade material.
-
Enantiomeric Purity (e.e.): The percentage of the desired D-enantiomer relative to the L-enantiomer. This is a critical parameter for stereospecific applications and is best determined by chiral HPLC.
-
Identity Confirmation: Verified through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment
The following is a representative protocol for the determination of the enantiomeric excess of N-Boc-protected amino acids. Method optimization will be required for this compound.
Objective: To separate and quantify the D- and L-enantiomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Daicel CHIRALPAK® series).
Mobile Phase:
-
A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small percentage of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio will need to be optimized for baseline separation.
Procedure:
-
Sample Preparation: Prepare a standard solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate and temperature.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the D- and L-enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100
Caption: Workflow for Chiral HPLC Analysis.
Spectroscopic Characterization:
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information for structural confirmation. Key expected signals include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the alpha-proton (a singlet), and the aromatic protons of the 3-chlorophenyl ring (multiplets in the aromatic region). ChemicalBook provides access to reference ¹H NMR spectra for this compound[3].
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound (C₁₃H₁₆ClNO₄, MW: 285.72 g/mol )[3].
Applications in Drug Discovery and Development
The incorporation of this compound into peptide or small molecule scaffolds can impart several desirable properties:
-
Conformational Rigidity: The bulky phenyl group restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for a biological target.
-
Metabolic Stability: The non-natural D-configuration and the presence of the chloro-substituent can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.
-
Modulation of Lipophilicity: The chlorophenyl group increases the lipophilicity of the molecule, which can influence its membrane permeability and overall pharmacokinetic properties.
While specific examples detailing the use of this compound are often found in proprietary drug development programs, the broader class of substituted phenylglycine derivatives has been incorporated into a variety of therapeutic candidates, including:
-
Antiviral Peptides: The structural constraints imposed by phenylglycine analogs can be crucial for mimicking the binding epitopes of viral proteins, leading to the development of entry or fusion inhibitors. The development of novel phenylalanine derivatives as HIV-1 capsid inhibitors highlights the importance of this scaffold in antiviral research.
-
Kinase Inhibitors: The hydrophobic interactions provided by the chlorophenyl ring can be exploited to target the ATP-binding pocket of kinases, a key class of enzymes in cancer and inflammatory diseases. The synthesis of kinase-targeted libraries based on various scaffolds demonstrates the utility of substituted aromatic moieties in this area.
-
Macrocyclic Peptides: The incorporation of conformationally restricted amino acids is a key strategy in the design of macrocyclic peptide drugs, which often exhibit improved cell permeability and oral bioavailability. Phenylglycine-type amino acids are found in a variety of peptide natural products, including glycopeptide antibiotics[4][5].
Caption: Applications of this compound.
Conclusion
This compound is a specialized yet highly valuable reagent for researchers at the forefront of peptide and medicinal chemistry. Its unique structural features provide a powerful means to modulate the properties of novel therapeutic agents. A thorough understanding of the commercial sources and a rigorous approach to quality control are essential for the successful application of this building block in drug discovery and development. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like this compound will undoubtedly play an increasingly important role.
References
- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.
-
Ivy Fine Chemicals. This compound [CAS: 926641-28-3]. Available at: [Link].
-
Ivy Fine Chemicals. This compound. Available at: [Link].
-
PubChem. N-(tert-butoxycarbonyl)glycine. Available at: [Link].
- Zhang, M., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 223, 113658.
- Scala, R., et al. (2021). Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. International Journal of Molecular Sciences, 22(16), 8758.
-
ChemBK. N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE. Available at: [Link].
-
PubChem. N-Boc-(2'-Chlorophenyl)glycine. Available at: [Link].
-
ResearchGate. Synthetic Antiviral Peptides: A New Way to Develop Targeted Antiviral Drugs. Available at: [Link].
-
Shimadzu. Analysis and evaluation of chiral drugs in biological samples. Available at: [Link].
- El-Sayed, M. A., et al. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 16(6), 846–858.
- Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235.
-
ATB. n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray. Available at: [Link].
-
SpectraBase. Boc-glycine - Optional[1H NMR] - Chemical Shifts. Available at: [Link].
- Google Patents. Novel methods of synthesis for therapeutic antiviral peptides.
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].
-
Bioconjugate Chemistry. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Available at: [Link].
-
ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Available at: [Link].
- Chen, J., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
- Lam, S. S., et al. (2015). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues.
- Al-Mugren, K. S., & Al-Dies, A. M. (2021). Biosynthetic Strategies for Macrocyclic Peptides. Molecules (Basel, Switzerland), 26(11), 3338.
-
ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. Available at: [Link].
- Akritopoulou-Zanze, I., et al. (2006). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(1), 96–99.
- Taraboletti, G., et al. (2018). N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors. Angiogenesis, 21(1), 47–59.
Sources
- 1. ivychem.com [ivychem.com]
- 2. N-Boc-2-(3'-Chlorophenyl)-L-glycine | 1217643-80-5 [sigmaaldrich.com]
- 3. This compound (926641-28-3) 1H NMR spectrum [chemicalbook.com]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of N-Boc-2-(3'-Chlorophenyl)-D-glycine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
Non-natural amino acids (nnAAs) represent a cornerstone in the design of sophisticated therapeutic agents, offering a route to overcome the limitations of native peptides and introduce novel pharmacological properties. Among these, N-Boc-2-(3'-Chlorophenyl)-D-glycine stands out as a chiral building block of significant strategic importance. Its unique trifecta of features—a labile N-terminal Boc protecting group, a constrained D-alpha-amino acid scaffold, and a meta-substituted chlorophenyl ring—provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide elucidates the synthesis, characterization, and strategic application of this compound, providing both theoretical insights and practical, field-proven protocols for its deployment in drug discovery programs, particularly in the development of CNS-active agents and peptidomimetics.
Introduction: The Imperative for Non-Natural Amino Acids
The therapeutic landscape is increasingly dominated by molecules that must exhibit high target specificity, metabolic stability, and controlled bioavailability. While peptides are exquisite tools for biological recognition, their utility is often hampered by poor oral availability and rapid proteolytic degradation. The incorporation of nnAAs is a premier strategy to address these challenges.
This compound is a non-proteinogenic amino acid designed for synthetic utility and pharmacological impact.[1] Its structure can be deconstructed to appreciate its function:
-
N-tert-Butyloxycarbonyl (Boc) Group: A robust, acid-labile protecting group that ensures the stability of the amine during coupling reactions while allowing for selective, mild deprotection, a cornerstone of modern peptide synthesis.[]
-
D-Phenylglycine Core: The D-chiral configuration provides inherent resistance to proteolysis by common L-aminopeptidases. Furthermore, the phenylglycine scaffold introduces conformational rigidity, which can be critical for locking a molecule into a bioactive conformation for optimal receptor engagement.[3]
-
3'-Chlorophenyl Substituent: This moiety is a key pharmacophore. The chlorine atom, positioned at the meta-position, acts as an electron-withdrawing group that can modulate the electronic environment of the aromatic ring, influencing pi-stacking, cation-pi, and halogen bonding interactions with a biological target. Its presence is a common feature in centrally active agents, where it can enhance properties like membrane permeability and target affinity.[4][5]
This guide will demonstrate how these features converge to make this compound a high-value reagent for constructing advanced therapeutic candidates.
Synthesis and Quality Control: A Self-Validating Workflow
The reliable synthesis and rigorous characterization of chiral building blocks are paramount for their successful application. The following section details a validated workflow for producing high-purity this compound.
Synthetic Pathway
The most common and efficient method for N-terminal protection of an amino acid is the reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions. The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.
Caption: Figure 1. Synthetic workflow for N-Boc protection.
Detailed Experimental Protocol: Synthesis
This protocol describes a robust, scalable procedure for laboratory synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve D-2-(3'-Chlorophenyl)glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium bicarbonate (NaHCO₃) solution. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
Workup: Concentrate the reaction mixture in vacuo to remove the dioxane. Add water and wash with a non-polar solvent like hexanes to remove unreacted (Boc)₂O and other impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as a white solid.
-
Purification: The crude product can be purified by recrystallization from an EtOAc/hexanes solvent system or by flash column chromatography on silica gel if necessary.
Quality Control and Characterization
To ensure the product is suitable for subsequent synthetic steps, a full suite of analytical techniques must be employed. This self-validating system confirms identity, purity, and stereochemical integrity.
| Parameter | Analytical Method | Purpose & Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure, including the presence of Boc and chlorophenyl groups. |
| Purity | HPLC/UPLC | Quantifies chemical purity. For synthetic use, purity should be ≥98%. |
| Mass Verification | High-Resolution Mass Spectrometry (HRMS) | Confirms the exact mass and elemental composition. |
| Enantiomeric Purity | Chiral HPLC | Confirms the enantiomeric excess (e.e.) is >99% for the D-enantiomer. Essential for stereospecific drug design. |
| Physical Properties | Melting Point, Optical Rotation | Provides physical constants for batch-to-batch consistency and comparison to literature values. |
Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its application as a strategic building block to solve specific challenges in drug design.
A Scaffold for CNS-Active Agents
The 3-chlorophenyl moiety is a well-established pharmacophore in compounds targeting the central nervous system (CNS). Its electronic and lipophilic properties often contribute to favorable blood-brain barrier penetration and potent interactions with CNS receptors.
-
Anticonvulsants: A study of 1,2,4-triazole-3-thione derivatives found that a 5-(3-chlorophenyl) substituted compound was highly effective in protecting against maximal electroshock-induced seizures, with its mechanism likely involving voltage-gated sodium channels.[4]
-
Antidepressants & Anxiolytics: The drug Trazodone and its analogs, which feature a 3-chlorophenylpiperazine moiety, are known serotonin receptor modulators.[5] The 3-chloro substitution is critical for affinity at serotonin receptors like 5-HT₁A.[5]
-
Dopamine Receptor Ligands: The 3-chlorophenyl group is also integral to selective dopamine D3 receptor ligands and agents designed as dopamine autoreceptor agonists for potential use as novel antipsychotics.[6][7]
Incorporating this compound into a peptide or small molecule backbone allows chemists to systematically probe interactions in these target classes, leveraging a known CNS-active fragment within a conformationally defined context.
Caption: Figure 2. Hypothetical binding mode.
Enhancing Metabolic Stability and Oral Bioavailability
As previously noted, the D-configuration of the amino acid provides a fundamental defense against enzymatic degradation. This is a critical first step in converting a biologically active peptide lead into a viable drug candidate. The oral TRH analog, Taltirelin, is a prime example where modification of the peptide backbone, including the use of non-natural residues, leads to a compound with dramatically enhanced stability and CNS activity compared to the parent hormone.[8] By analogy, incorporating our title compound can serve a similar purpose.
Use in Peptidomimetics and Constrained Peptides
The phenylglycine structure restricts the phi (φ) and psi (ψ) dihedral angles more than a simple glycine or alanine residue. This conformational constraint reduces the entropic penalty upon binding to a receptor, which can lead to a significant increase in binding affinity. This makes it an excellent component for designing peptidomimetics or for inclusion in peptide stapling or cyclization strategies to create highly ordered, potent, and stable macrocyclic drugs.
Key Experimental Methodologies
The following protocols provide step-by-step instructions for the two most common synthetic operations involving this compound.
Protocol 1: Dipeptide Synthesis via Amide Coupling
This protocol details a standard solution-phase coupling to a representative C-terminal methyl ester of another amino acid (e.g., L-Alanine methyl ester).
-
Reactant Preparation: Dissolve this compound (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Activator Addition: To the stirring solution, add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.05 eq). The solution may turn yellow.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude dipeptide by flash column chromatography on silica gel.
Protocol 2: N-Terminal Boc-Deprotection
This protocol describes the standard method for removing the Boc group to reveal the free amine for further elongation or modification.
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add an excess of Trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 v/v ratio with DCM. The reaction is often accompanied by gas (isobutylene) evolution.
-
Reaction: Stir at room temperature for 30-60 minutes. Monitor deprotection by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting product is typically the TFA salt of the free amine. It can be used directly in the next step or triturated with cold diethyl ether to yield a solid, which can be isolated by filtration.
Conclusion and Future Outlook
This compound is more than a mere catalog chemical; it is a meticulously designed synthetic tool that offers solutions to pervasive problems in medicinal chemistry. Its strategic deployment enables the creation of molecules with enhanced metabolic stability, conformational rigidity, and potent interactions with biological targets, particularly within the CNS. The 3-chlorophenyl moiety serves as a proven pharmacophore for modulating key receptor families, while the D-amino acid backbone provides a robust defense against proteolysis.
Future applications will likely see this and similar building blocks used in the design of more complex architectures, including macrocyclic peptides, PROTACs (PROteolysis TArgeting Chimeras), and covalent inhibitors, where precise stereochemical and electronic control is essential for achieving desired biological outcomes. As drug discovery continues to tackle increasingly challenging biological targets, the rational use of such sophisticated, non-natural amino acids will remain a critical component of the medicinal chemist's arsenal.
References
-
Boc-D-phenylglycine | 33125-05-2. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
-
DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 17, 2026, from [Link]
-
L-3-Chlorophenylglycine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Kinoshita, T., Yamatsu, I., & Himeno, T. (1995). [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)]. Nihon Yakurigaku Zasshi, 106(4), 235-245. [Link]
-
Plech, T., Wujec, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences, 14(1), 100-109. [Link]
-
Canale, V., Szymańska, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7298. [Link]
- Kumar, A., Singh, P., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 1-6.
-
Newman, A. H., Cao, J., et al. (2013). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 56(4), 1493-1507. [Link]
- Preparation method of Boc-glycine. (2015). Google Patents.
- KR20200082987A - Novel Process for Preparing Taltirelin and Its Intermediates. (2020). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate [medsci.org]
- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-2-(3'-Chlorophenyl)-D-glycine: A Cornerstone for Asymmetric Synthesis in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Drug Design
In the intricate world of drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The human body, being inherently chiral, interacts stereoselectively with drug molecules, making the synthesis of enantiomerically pure compounds a cornerstone of modern medicinal chemistry.[1][2] This necessity has propelled the development and application of chiral building blocks – enantiomerically pure compounds that serve as foundational synthons for the construction of complex active pharmaceutical ingredients (APIs).[3]
Among the pantheon of these crucial molecular scaffolds, N-Boc-2-(3'-Chlorophenyl)-D-glycine stands out as a particularly valuable asset. This non-proteinogenic amino acid derivative, featuring a strategic chlorine substitution on the phenyl ring and a readily cleavable tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the synthesis of complex drug candidates, empowering researchers to leverage its full potential in their drug discovery endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key physicochemical data for this compound.
| Property | Value |
| CAS Number | 926641-28-3 |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in many organic solvents such as chloroform and THF; insoluble in water.[1][4] |
Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra are proprietary to manufacturers, typical spectral characteristics are available for related compounds and can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons of the 3-chlorophenyl ring (multiplets in the aromatic region), and the alpha-proton of the glycine moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, the alpha-carbon, and the carbons of the 3-chlorophenyl ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the carbamate, and C-Cl stretching of the chlorophenyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Strategic Synthesis of this compound: A Self-Validating Protocol
The enantioselective synthesis of this compound is a critical process that ensures the high optical purity required for pharmaceutical applications. While numerous methods exist for the synthesis of α-amino acids, a robust and scalable approach often involves a multi-step sequence combining asymmetric synthesis with protecting group chemistry. The following protocol is a composite of well-established and reliable methods, designed to be a self-validating system.
Part 1: Asymmetric Synthesis of (R)-2-Amino-2-(3-chlorophenyl)acetic acid
The key to a successful synthesis is the establishment of the chiral center. The Asymmetric Strecker Synthesis is a powerful and widely adopted method for the preparation of enantiomerically enriched α-amino acids from aldehydes.[5][6][7]
Experimental Protocol: Asymmetric Strecker Synthesis
-
Imine Formation: In a well-ventilated fume hood, to a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add a chiral amine, for example, (R)-(-)-2-phenylglycinol (1.0 eq). The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the chiral imine. The removal of water, often with a dehydrating agent like magnesium sulfate, can drive the equilibrium towards the product.
-
Cyanation: The reaction mixture is then cooled to a low temperature (e.g., -78 °C) and a cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 eq), is added dropwise. A Lewis acid catalyst, for instance, a chiral titanium or aluminum complex, can be employed to enhance enantioselectivity.[8] The reaction is stirred at this temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, the reaction is carefully quenched with an aqueous acid solution (e.g., HCl). The nitrile is then hydrolyzed to the carboxylic acid by heating the mixture with a strong acid (e.g., 6M HCl) at reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The chiral auxiliary can be recovered and recycled. The crude (R)-2-amino-2-(3-chlorophenyl)acetic acid is then purified by recrystallization or column chromatography to achieve high chemical and optical purity.
Causality Behind Experimental Choices: The use of a chiral auxiliary like (R)-(-)-2-phenylglycinol is crucial as it directs the nucleophilic attack of the cyanide ion to one face of the imine, thereby establishing the desired stereochemistry at the α-carbon. The choice of a low reaction temperature for the cyanation step helps to maximize the stereoselectivity of the reaction by minimizing competing, non-selective pathways.
Part 2: N-Boc Protection
With the chiral amino acid in hand, the final step is the protection of the amino group with the tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation in peptide and medicinal chemistry.[9][10][11]
Experimental Protocol: N-Boc Protection
-
Dissolution: Dissolve the (R)-2-amino-2-(3-chlorophenyl)acetic acid (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine (2.0-2.5 eq), to the solution to deprotonate the amino group, making it nucleophilic.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the same organic solvent. The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a mild acid (e.g., citric acid or dilute HCl) to a pH of 2-3, causing the N-Boc protected amino acid to precipitate. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Causality Behind Experimental Choices: The use of Boc anhydride (Boc₂O) is standard for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). The basic conditions are necessary to activate the amino group for nucleophilic attack on the Boc anhydride. Acidification during work-up is essential to protonate the carboxylic acid, rendering the final product less soluble in the aqueous phase and facilitating its isolation.
Figure 1: Overall synthetic workflow for this compound.
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
The true value of a chiral building block is realized in its application in the synthesis of biologically active molecules. This compound is a precursor to a structural motif found in several potent kinase inhibitors. A prominent example is the MET tyrosine kinase inhibitor, BMS-777607.[3][9] While the publicly available synthesis schemes for BMS-777607 do not explicitly start from this compound, the core (R)-2-amino-2-(3-chlorophenyl)acetic acid moiety is a key component of a related class of compounds, and this building block represents a highly efficient and stereocontrolled route to its incorporation.
The Strategic Importance of the 3-Chlorophenyl Moiety
The 3-chlorophenyl group is not merely a passive substituent; it plays a crucial role in the binding of kinase inhibitors to their target proteins. The chlorine atom, being electron-withdrawing, can modulate the electronic properties of the phenyl ring, influencing its interactions with the protein. Furthermore, the chloro-substituent can engage in specific halogen bonding interactions with backbone carbonyls or other electron-rich residues within the ATP-binding pocket of the kinase, thereby enhancing binding affinity and selectivity. The position of the chlorine at the meta-position is often optimal for directing the molecule into a specific binding orientation.
Figure 2: Application of the chiral building block in kinase inhibitor synthesis.
Conclusion: An Indispensable Tool for Asymmetric Synthesis
This compound exemplifies the power and elegance of chiral building blocks in modern drug discovery. Its well-defined stereochemistry, coupled with the strategic placement of a chlorine atom, provides medicinal chemists with a powerful tool to construct complex and highly specific drug candidates. The robust and scalable synthetic route to this building block further enhances its utility in a research and development setting. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound will only become more pronounced, solidifying its place as a cornerstone of asymmetric synthesis.
References
- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Biosynth. (n.d.). N-Boc-D-phenylglycine.
- CymitQuimica. (n.d.). N-Boc-D-phenylglycine.
- Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254.
- Sigma-Aldrich. (n.d.). N-Boc-2-(3'-Chlorophenyl)-L-glycine.
- PubChem. (n.d.). N-Boc-(2'-Chlorophenyl)glycine.
- ChemicalBook. (n.d.). This compound (926641-28-3) 1 h nmr.
- RVR Labs. (n.d.). N-Boc-Glycine, CAS NO 4530-20-5.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- ResearchGate. (2025, August 7). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase.
- Chem-Impex. (n.d.). Boc-D-phenylglycine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.
- Attaching Boc Protecting Groups With BOC-ON. (n.d.). Technical Support Information Bulletin 1184.
- MedKoo Biosciences. (n.d.). BMS-777607 | CAS#1025720-94-8 | | MET inhibitor.
- Benchchem. (n.d.). A Step-by-Step Guide to N-Protection of Amino Acids for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry.
- TargetMol. (n.d.). 2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid.
-
MedchemExpress.com. (n.d.). acetic acid. Retrieved from
- Benchchem. (n.d.). 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride.
- MedChemExpress. (n.d.). BMS 777607 (BMS 817378) | c-Met/Axl Inhibitor.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- PubMed. (2007, March 15). Catalytic asymmetric three-component acyl-Strecker reaction.
Sources
- 1. N-[4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 2. N-[4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 1025720-94-8 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tsijournals.com [tsijournals.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1025720-94-8|N-(4-((2-Amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide|BLD Pharm [bldpharm.com]
- 11. selleckchem.com [selleckchem.com]
The Versatile Scaffold: A Technical Guide to the Applications of Substituted Phenylglycine Derivatives in Research
Introduction: The Enduring Relevance of the Phenylglycine Core
In the landscape of medicinal chemistry and organic synthesis, the substituted phenylglycine scaffold stands out as a remarkably versatile and enduringly relevant structural motif. This non-proteinogenic amino acid, characterized by a phenyl ring directly attached to the α-carbon of glycine, offers a unique combination of steric bulk, conformational rigidity, and synthetic tractability.[1] These inherent properties have made its derivatives a cornerstone in the development of a wide array of biologically active compounds and a critical tool in synthetic methodologies.[2][3] This guide provides an in-depth exploration of the multifaceted applications of substituted phenylglycine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their pivotal role in neuroscience, infectious disease, metabolic disorders, and beyond, while also examining their utility as powerful tools in asymmetric synthesis.
I. Modulators of Synaptic Transmission: Phenylglycine Derivatives and Metabotropic Glutamate Receptors
Perhaps the most extensively researched application of substituted phenylglycine derivatives lies in their ability to modulate the activity of metabotropic glutamate (mGlu) receptors.[4] These G-protein coupled receptors are crucial for regulating synaptic plasticity and neuronal excitability throughout the central nervous system.[5][6] The development of selective agonists and antagonists for different mGlu receptor subtypes has been instrumental in elucidating their physiological and pathological roles, with phenylglycine derivatives being at the forefront of this research.[4][5]
Mechanism of Action: A Tale of Agonists and Antagonists
The genius of the phenylglycine scaffold in this context is its ability to be finely tuned through substitution on the phenyl ring to elicit either agonistic or antagonistic activity at specific mGlu receptor subtypes.[7] This has allowed for the dissection of complex neuronal signaling pathways. For instance, certain derivatives act as competitive antagonists at the glutamate binding site, while others can function as allosteric modulators, offering a more nuanced control of receptor function.[6]
-
Group I mGlu Receptors (mGlu1 and mGlu5): Phenylglycine derivatives have been developed as potent and selective antagonists for these receptors, which are linked to phospholipase C and play roles in learning, memory, and pain perception.[5][8]
-
Group II mGlu Receptors (mGlu2 and mGlu3): Derivatives acting on this group are often agonists and have shown promise in preclinical models of anxiety and schizophrenia by dampening excessive glutamate release.[7]
-
Group III mGlu Receptors (mGlu4, mGlu6, mGlu7, mGlu8): Selective antagonists based on the phenylglycine structure have been crucial for studying the roles of these receptors in the presynaptic inhibition of neurotransmitter release.[9][10]
Experimental Workflow: Screening for mGlu Receptor Activity
The following workflow outlines a typical procedure for evaluating the activity of novel phenylglycine derivatives at mGlu receptors expressed in a heterologous system.
Caption: Workflow for screening substituted phenylglycine derivatives for mGlu receptor activity.
II. Combating Disease: From Infections to Metabolic Disorders
The utility of substituted phenylglycine derivatives extends far beyond the central nervous system. Their structural features have been exploited to develop novel therapeutic agents for a range of diseases.
Antibacterial and Antifungal Agents
The phenylglycine core is a key component of several natural product antibiotics, including vancomycin and the arylomycin family.[1] Inspired by these natural scaffolds, researchers have designed and synthesized novel phenylglycine derivatives with potent antimicrobial activity.
-
Antibacterial Activity: Certain substituted phenylglycines have demonstrated bacteriostatic and bactericidal activity against pathogens like Escherichia coli.[11] The mechanism often involves the disruption of cell wall synthesis or other essential bacterial processes. Benzoyl glycine derivatives with electron-withdrawing substituents on the benzoyl ring have shown enhanced activity against both Gram-positive and Gram-negative bacteria.[12]
-
Antifungal and Antiviral Applications: Phenylglycine derivatives containing a 1,3,4-oxadiazole moiety have exhibited promising antifungal activity against plant pathogens like Thanatephorus cucumeris.[13] These compounds can disrupt the integrity of the fungal cell membrane.[13] Additionally, some derivatives have shown impressive inactivation activity against the Tobacco Mosaic Virus (TMV).[13]
Anti-inflammatory and Anticonvulsant Properties
The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing area of research. A series of N-(4-substituted phenyl)glycine derivatives has been synthesized and shown to possess significant anti-inflammatory activity in preclinical models.[14][15] The design strategy often involves mimicking the glycine amino acid to enhance physicochemical properties while allowing for derivatization at other sites on the phenyl ring.[14][15]
Furthermore, hybrid molecules incorporating phenylglycinamide structures have been developed as broad-spectrum anticonvulsants.[16] These compounds are designed to interact with multiple targets, including ion channels, which is a potentially beneficial strategy for treating complex diseases like epilepsy.[16]
Metabolic Disease: Targeting PPARγ
In the search for new treatments for type 2 diabetes, L-phenylglycine derivatives have been designed as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists.[17][18] PPARγ is a key regulator of glucose and lipid metabolism, and its activation can improve insulin sensitivity. Certain synthesized L-phenylglycine derivatives have shown potent PPARγ agonistic activity, making them promising lead molecules for the development of novel antidiabetic drugs.[17][18]
Data Summary: Bioactivity of Phenylglycine Derivatives
| Application Area | Target | Example Derivative Class | Observed Effect | Reference(s) |
| Neuroscience | Metabotropic Glutamate Receptors | α-methyl-4-phosphonophenylglycine | Selective antagonism at Group III mGluRs | [9][10] |
| Antibacterial | Bacterial Cell Wall/Enzymes | p-chlorophenylglycine | Bacteriostatic/bactericidal against E. coli | [11] |
| Antifungal | Fungal Cell Membrane | 1,3,4-oxadiazole-2-thioethers | Inhibition of T. cucumeris growth | [13] |
| Anti-inflammatory | Inflammatory Mediators | N-(4-acetylphenyl)glycine derivatives | Reduction of edema in rat paw model | [14][15] |
| Anticonvulsant | Ion Channels (e.g., Nav, Cav) | Phenylglycinamide hybrids | Antiseizure activity in mouse models | [16] |
| Antidiabetic | PPARγ | L-phenylglycine derivatives | Agonistic activity, potential for improved insulin sensitivity | [17][18] |
III. A Tool for Precision: Phenylglycine in Asymmetric Synthesis
Beyond its direct applications in drug discovery, N-phenylglycine and its derivatives are invaluable tools in the field of organic synthesis, particularly in asymmetric synthesis.[2] The ability to control the stereochemistry of a reaction is paramount in the production of enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals.[3]
Chiral Auxiliaries and Building Blocks
N-phenylglycine can be employed as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[2][3] After the desired stereocenter has been established, the auxiliary can be cleaved and recovered. This approach allows for high levels of stereochemical control in the synthesis of complex molecules.[2]
Furthermore, substituted phenylglycines are themselves important chiral building blocks for the synthesis of more complex molecules, including peptide-based drugs and other natural products.[1][19]
Protocol: Chemoenzymatic Synthesis of N-Phenylglycine Derivatives
A green and efficient method for synthesizing N-phenylglycine derivatives involves a chemoenzymatic approach in water.[20] This protocol combines a metal-catalyzed reduction with an enzyme-catalyzed N-H insertion.
-
Preparation of Reactants:
-
Dissolve the substituted nitroarene in water.
-
Prepare a solution of the alkyl diazo acetate.
-
Prepare a suspension of the Au/TiO₂ catalyst in water.
-
Prepare a solution of the engineered myoglobin enzyme.
-
-
Gold-Catalyzed Reduction:
-
Combine the nitroarene solution and the Au/TiO₂ catalyst suspension in a reaction vessel.
-
Stir the mixture under a hydrogen atmosphere to reduce the nitro group to an amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Enzyme-Catalyzed N-H Insertion:
-
To the resulting amine solution, add the engineered myoglobin solution.
-
Slowly add the alkyl diazo acetate solution to the reaction mixture.
-
The enzyme will catalyze the chemoselective insertion of the carbene into the N-H bond of the aniline derivative.
-
-
Workup and Purification:
-
Once the reaction is complete, filter off the Au/TiO₂ catalyst.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-phenylglycine derivative.
-
Caption: Chemoenzymatic synthesis of N-phenylglycine derivatives.
Conclusion: An Ever-Expanding Frontier
The applications of substituted phenylglycine derivatives in research are both broad and deep. From the intricate modulation of neuronal communication to the development of life-saving antibiotics and the precise construction of complex chiral molecules, this humble scaffold continues to empower scientific discovery. The ongoing exploration of novel substitution patterns and innovative synthetic methodologies promises that the full potential of phenylglycine derivatives is yet to be realized. For the medicinal chemist, the pharmacologist, and the synthetic organic chemist, the phenylglycine core remains a privileged structure, offering a robust foundation upon which to build the next generation of therapeutics and research tools.
References
-
Bayoumi, W. A., El-Gamal, M. A., & El-Faham, A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135–144. [Link]
-
Birse, E. F., Eaton, S. A., Jane, D. E., Jones, P. L., Porter, R. H., Pook, P. C., ... & Watkins, J. C. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. Retrieved from [Link]
-
Conway, S. J., Miller, J. C., Howson, P. A., Clark, B. P., & Jane, D. E. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & medicinal chemistry letters, 11(6), 777-780. [Link]
-
Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in pharmacological sciences, 15(9), 333-342. [Link]
-
Thomsen, C., Boel, E., & Suzdak, P. D. (1994). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. European journal of pharmacology, 267(1), 77-84. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Ma, T., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Medicinal Chemistry Research, 27(8), 2046-2059. [Link]
- CN102165950B - Phenylglycine derivatives have bacteriostatic and bactericidal activity against Escherichia coli. (n.d.). Google Patents.
-
Kamboja, P., Bhardwaj, M., Kaur, P., & Bajaj, P. (2025). Chemoenzymatic synthesis of N-phenyl glycine derivatives via integration of Au/TiO2 and enzyme as catalysts in water. Biocatalysis and Biotransformation, 43(2), 158-165. [Link]
-
Kaminski, K., Rapacz, A., Witek, J., Obniska, J., & Filipek, B. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(24), 7544. [Link]
-
Wang, B. L., Li, B., Zhang, H. Q., Bi, L., & Wu, W. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. [Link]
-
Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical reviews, 92(5), 889-917. [Link]
-
Jane, D. E., Pittaway, K., Sunter, D. C., Thomas, N. K., & Watkins, J. C. (1995). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. Neuropharmacology, 34(8), 851-856. [Link]
-
Cui, J., Liu, Z., & Liu, Z. (2018). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Enzyme and microbial technology, 115, 1-7. [Link]
-
Brabet, I., Mary, S., Bockaert, J., & Pin, J. P. (1995). Phenylglycine derivatives discriminate between mGluR1-and mGluR5-mediated responses. Neuropharmacology, 34(8), 895-903. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). RSC advances, 15(31), 21943-21951. [Link]
- EP3153498A1 - N-substituted phenyl glycine preparation method. (n.d.). Google Patents.
-
Bayoumi, W. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Request PDF. [Link]
- CN103992241B - The preparation method of N-substituted-phenyl glycine. (n.d.). Google Patents.
-
ChemInform Abstract: Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. (2002). ChemInform, 33(16). [Link]
-
Kani, Y., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(6), 875-895. [Link]
-
Jafari, A., Moghadam, M. E., Notash, B., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS omega, 8(33), 30141-30153. [Link]
- CN102887836B - L-phenylglycine derivative and application thereof. (n.d.). Google Patents.
-
Synthesis and Bio-evaluation of Benzoyl glycine and Anti-bacterial screening. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(1), 1-5. [Link]
-
Maksymetz, J., Moran, S. P., & Conn, P. J. (2019). Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease. Pharmacological reviews, 71(4), 559-600. [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102165950B - Bacteriostatic and bactericidal activity of phenylglycine derivative on escherichia coli - Google Patents [patents.google.com]
- 12. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 13. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN102887836B - L-phenylglycine derivative and application thereof - Google Patents [patents.google.com]
- 19. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Protocols: Advanced Coupling Strategies for Sterically Hindered N-Boc-2-(3'-Chlorophenyl)-D-glycine in Boc-SPPS
Here is the detailed application note and protocol for coupling methods for N-Boc-2-(3'-Chlorophenyl)-D-glycine in SPPS.
Abstract
The incorporation of unnatural, sterically hindered amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the creation of molecules with enhanced stability, constrained conformations, and novel biological activities. This compound is one such building block, presenting a significant synthetic challenge due to the severe steric hindrance imposed by the α-aryl substituent. This document provides an in-depth analysis of the challenges and solutions for its efficient coupling in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). We present a comparative overview of high-potency coupling reagents, optimized reaction conditions, and detailed, validated protocols designed for researchers in peptide chemistry and drug development.
Introduction: The Synthetic Challenge of α-Aryl-Glycine Derivatives
This compound is an α,α-disubstituted amino acid analogue where one substituent is a bulky chlorophenyl group. This structure is fundamentally different from standard proteinogenic amino acids and poses a major obstacle to the standard machinery of peptide synthesis. The primary challenge is the steric shield around the carboxyl group, which drastically slows the kinetics of amide bond formation.
Inefficient coupling leads to:
-
Low Yields: Incomplete reactions result in deletion sequences (e.g., peptide lacking the intended hindered residue), which are often difficult to separate from the target peptide.
-
Failed Syntheses: In extreme cases, the coupling reaction may fail entirely, halting the peptide elongation.
-
Epimerization of the Preceding Residue: The harsh conditions and extended reaction times required to force the coupling can increase the risk of racemization at the α-carbon of the previously coupled amino acid residue.[1][2]
This guide focuses on the Boc/Bzl strategy for SPPS, as dictated by the N-Boc protecting group. This methodology involves the repetitive use of trifluoroacetic acid (TFA) for Nα-Boc deprotection, followed by a neutralization step with a tertiary base like N,N-diisopropylethylamine (DIEA) prior to coupling.[3][4]
Mechanism & The Steric Hindrance Problem
The core of SPPS is the formation of a peptide bond between the activated carboxyl group of an incoming amino acid and the free N-terminal amine of the resin-bound peptide chain. The coupling reagent's role is to convert the carboxylic acid into a highly reactive intermediate, susceptible to nucleophilic attack.
Diagram 1: General workflow for peptide bond formation in SPPS, highlighting the steric hindrance issue.
Comparative Analysis of Coupling Reagents
Standard coupling methods, such as those employing dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often insufficient for driving the acylation of sterically demanding residues to completion.[5] More potent in-situ activating reagents are required.
| Reagent Class | Example(s) | Mechanism of Action & Suitability | Racemization Risk |
| Carbodiimide | DIC/Oxyma | Forms a reactive O-acylisourea, which is converted to a less reactive but more stable Oxyma active ester. OxymaPure is a superior additive to HOBt, offering higher reactivity and safety.[6][7] Cost-effective but may require longer reaction times. | Low to Moderate |
| Aminium/Uronium | HBTU, HCTU, HATU | Forms highly reactive OBt (HBTU), 6-Cl-OBt (HCTU), or OAt (HATU) active esters. HATU is generally the most powerful due to the anchimeric assistance from the pyridine nitrogen in its HOAt leaving group, making it a top choice for hindered couplings.[8] | Moderate |
| Phosphonium | PyBOP, PyAOP | Functionally similar to aminium salts, forming OBt or OAt esters. A key advantage is the avoidance of N-terminal guanidinylation, a potential side reaction with uronium salts.[5] PyAOP is the more reactive analogue. | Moderate |
| Oxyma-Based | COMU | A third-generation uronium salt incorporating the Oxyma moiety directly. It offers high reactivity comparable to HATU but with a better safety profile, as it avoids the use of potentially explosive benzotriazole additives.[8][9] | Low to Moderate |
Recommendation: For a challenging coupling like this compound, HATU is the primary recommendation due to its superior reactivity. DIC/Oxyma presents a strong, cost-effective alternative, especially when minimizing racemization of the preceding residue is critical.
Optimizing Reaction Conditions for Difficult Couplings
Beyond the choice of reagent, several other parameters can be adjusted to ensure a successful coupling.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) is often superior to N,N-Dimethylformamide (DMF) for hindered couplings due to its enhanced solvating properties, which can help disrupt peptide aggregation on the resin.[5][10]
-
Temperature: While most SPPS is performed at room temperature, applying gentle heat can overcome the activation energy barrier. Microwave-assisted SPPS (MA-SPPS) is highly effective for driving difficult couplings to completion rapidly.[11][12] However, heat must be used cautiously as it can increase the risk of epimerization.[5]
-
Reaction Time & Stoichiometry: For hindered residues, extending the coupling time (e.g., 2-4 hours, or even overnight) is a common strategy.[5] A "double coupling" protocol, where the coupling procedure is repeated with a fresh solution of activated amino acid, is also highly recommended. Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) is standard practice.
Boc-SPPS Workflow & Protocols
The following protocols are designed for manual Boc-SPPS on a 0.1 mmol scale. All solvent volumes are approximate and should be sufficient to fully swell and suspend the resin.
Diagram 2: The cyclical workflow of Boc-Solid Phase Peptide Synthesis (SPPS).
Protocol 1: High-Potency Coupling with HATU
This protocol is recommended for the highest possible coupling efficiency.
Materials:
-
Resin-bound peptide with free N-terminal amine (post-neutralization)
-
This compound (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol)
-
Peptide synthesis grade NMP or DMF
-
Ninhydrin (Kaiser) test kit
Procedure:
-
Resin Preparation: Ensure the peptide-resin (0.1 mmol scale) has undergone Boc deprotection and neutralization (Steps 1-4 in the workflow diagram) and is suspended in ~2 mL of fresh NMP/DMF.
-
Pre-activation of Amino Acid:
-
In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in ~2 mL of NMP/DMF.
-
Add DIEA (8 eq.) to the mixture.
-
Vortex the solution for 2-5 minutes. The solution may change color, indicating the formation of the reactive OAt-ester.[13]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For MA-SPPS, a typical condition would be 5-15 minutes at 75°C.[12]
-
-
Monitoring & Validation:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[14]
-
A yellow/colorless result indicates a complete reaction (disappearance of the primary amine).
-
A blue/purple result indicates an incomplete reaction. If the test is positive, drain the reaction solution and proceed to a second coupling by repeating steps 2 and 3 with fresh reagents.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with NMP/DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: Cost-Effective, Low-Racemization Coupling with DIC/Oxyma Pure
This protocol is an excellent alternative that minimizes the risk of epimerization of the preceding residue.
Materials:
-
Resin-bound peptide with free N-terminal amine (post-neutralization)
-
This compound (4 eq., 0.4 mmol)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (4 eq., 0.4 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 eq., 0.4 mmol)
-
Peptide synthesis grade NMP or DMF
Procedure:
-
Resin Preparation: Use the same neutralized peptide-resin as in Protocol 1, suspended in ~2 mL of NMP/DMF.
-
Reagent Preparation:
-
In a separate vial, dissolve this compound (4 eq.) and Oxyma Pure (4 eq.) in ~2 mL of NMP/DMF.
-
-
Coupling Reaction:
-
Add the amino acid/Oxyma solution to the reaction vessel containing the resin.
-
Add DIC (4 eq.) directly to the reaction vessel. Note: DIC is added last to minimize side reactions.
-
Agitate the mixture at room temperature for 3-6 hours. This method is generally slower than HATU activation.[8] Overnight coupling may be beneficial.
-
-
Monitoring & Validation:
-
Follow the same Kaiser test procedure as described in Protocol 1.
-
If the reaction is incomplete, perform a double coupling by repeating steps 2 and 3.
-
-
Washing: Once a negative Kaiser test is achieved, wash the resin as described in Protocol 1.
Troubleshooting Incomplete Coupling
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after 2-4 hours | 1. Severe steric hindrance slowing kinetics. 2. On-resin peptide aggregation. | 1. Recouple: Perform a second coupling with fresh reagents. 2. Extend Time: Allow the first coupling to proceed overnight. |
| Positive Kaiser Test after Double Coupling | 1. Reagent potency is insufficient. 2. Severe aggregation is blocking reactive sites. | 1. Switch Reagents: If using DIC/Oxyma, switch to the more potent HATU. 2. Change Solvent: Switch from DMF to NMP.[5] 3. Increase Temperature: Use microwave heating (e.g., 75°C for 10 min) if available.[12] |
Conclusion
The successful incorporation of this compound into a peptide sequence is a challenging but achievable task. Success hinges on moving beyond standard coupling conditions and employing high-potency activators, optimized solvents, and extended reaction times. We recommend HATU as the primary coupling reagent for its unmatched reactivity with sterically hindered residues. A carefully executed double-coupling strategy, combined with vigilant monitoring via the Kaiser test, provides a robust and validated pathway to synthesizing complex peptidomimetics containing this valuable building block.
References
-
Benchchem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.
-
Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Boc Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Yang, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283.
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
-
El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(18), 2629-2646.
-
Yang, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
Subirós-Funosas, R., et al. (2013). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study. ResearchGate.
-
Vasanthakumar, G., et al. (2019). Peptide Racemization. ResearchGate.
-
Aisyah, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4933.
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
Benchchem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5741-5752.
-
Benchchem. (2025). Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
AAPPTec. SYNTHESIS NOTES.
-
ChemPep. Boc Solid Phase Peptide Synthesis.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
deprotection of Boc group from N-Boc-2-(3'-Chlorophenyl)-D-glycine
An Application Guide to the Deprotection of N-Boc-2-(3'-Chlorophenyl)-D-glycine
Authored by: Senior Application Scientist
Date: January 17, 2026
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2][3][4] Its widespread use is attributed to its remarkable stability across a broad spectrum of non-acidic conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions.[1][3][5] This orthogonality makes it an invaluable tool for the selective unmasking of amine functionalities.
This document provides a comprehensive technical guide on the deprotection of a specific, high-value building block: This compound (CAS 926641-28-3).[6] This non-proteinogenic amino acid derivative is a critical intermediate in the synthesis of various pharmacologically active molecules. The successful and clean removal of the Boc group is a pivotal step in its utilization. We will delve into the underlying mechanistic principles, provide a comparative analysis of common protocols, offer detailed, field-proven experimental procedures, and present a guide for troubleshooting common issues.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[1][5] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, which significantly weakens the tert-butyl-oxygen bond.[1][7][8] This is followed by the departure of the tert-butyl group as a stable tert-butyl cation, leaving behind an unstable carbamic acid intermediate.[1][8][9] The carbamic acid promptly undergoes decarboxylation, releasing the free amine and carbon dioxide gas.[1][8][9] In the acidic medium, the newly liberated amine is protonated, typically yielding the corresponding amine salt as the final product.[1][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. ivychem.com [ivychem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes & Protocols for the Synthesis of Peptidomimetics Using N-Boc-2-(3'-Chlorophenyl)-D-glycine
Introduction: The Strategic Incorporation of Aryl-Glycine Derivatives in Peptidomimetic Design
Peptidomimetics are a cornerstone of modern drug discovery, engineered to replicate the biological activity of native peptides while overcoming their inherent limitations, such as proteolytic instability and poor bioavailability.[1][2] The incorporation of unnatural amino acids is a key strategy in this endeavor, allowing for the precise modulation of a peptide's pharmacological and physicochemical properties.[3] N-Boc-2-(3'-Chlorophenyl)-D-glycine is a sterically hindered, non-proteinogenic amino acid that serves as a powerful building block for this purpose.
The presence of a phenyl group directly on the α-carbon introduces significant conformational constraints. Cα,α-disubstituted glycines, particularly those with aromatic residues, are known to favor a fully extended conformation within a peptide backbone.[4][5] This predictable influence on secondary structure is invaluable for designing peptidomimetics that can adopt a specific, bioactive conformation required for potent receptor binding. Furthermore, the 3-chloro substituent on the phenyl ring can engage in specific halogen bonding or other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. The D-chiral configuration contributes to enzymatic stability by making the adjacent peptide bonds resistant to cleavage by common proteases that recognize L-amino acids.[6]
This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this compound into peptide sequences using both solid-phase and solution-phase synthesis methodologies. We will address the unique challenges posed by this sterically demanding residue, focusing on optimized coupling strategies to maximize yield and minimize racemization.
Physicochemical and Safety Profile
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)acetic acid | [7] |
| CAS Number | 926641-28-3 | [8] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [7] |
| Molecular Weight | 285.72 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| Storage | Store at 2-8°C, keep dry | [11] |
Safety Information: this compound and related aryl-glycine derivatives should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[9]
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.[12]
Core Principles of Synthesis: Overcoming Steric Hindrance and Suppressing Racemization
The primary challenges in utilizing this compound are twofold:
-
Steric Hindrance: The bulky 3-chlorophenyl group at the α-carbon can significantly slow down the kinetics of the coupling reaction.
-
Racemization: The α-proton of aryl-glycine residues is relatively acidic, making it susceptible to base-catalyzed epimerization during the activation and coupling steps. This is a critical issue as the biological activity of peptidomimetics is highly dependent on stereochemistry.[11]
To address these challenges, the selection of an appropriate coupling reagent and base is paramount.
-
Coupling Reagents: Aminium/uronium salts like HATU and HBTU , or phosphonium salts such as PyBOP , are highly effective.[13][14] These reagents rapidly convert the carboxylic acid to a highly reactive active ester, accelerating the coupling reaction to overcome steric barriers.[14] For aryl-glycines specifically, the phosphonium reagent DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) has been shown to be exceptionally effective at suppressing racemization.[15]
-
Bases: The choice of base is critical for minimizing racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, its strong basicity can promote epimerization of the sensitive α-proton.[11] Weaker, more sterically hindered bases such as 2,4,6-collidine or N,N-dicyclohexylmethylamine are often preferred. For particularly sensitive couplings, using a combination of a highly efficient coupling reagent like COMU with a hindered base such as 2,4,6-trimethylpyridine (TMP) is recommended to achieve high yields with minimal racemization.[11]
The following diagram illustrates the key steps of the Boc-SPPS cycle, which forms the basis of the subsequent protocols.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual incorporation of this compound into a peptide sequence grown on a Wang resin, which will yield a peptide with a C-terminal carboxylic acid upon cleavage.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or DEPBT
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v) with 0.5% Dithiothreitol (DTE) if Cys or Met are present.[6]
-
Neutralization Solution: 10% DIPEA in DCM (v/v)
-
Washing Solvents: Isopropanol (IPA)
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
-
Solid Phase Synthesis Vessel
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in DCM for 20 minutes, followed by DMF for 20 minutes in the synthesis vessel. Drain the solvent.
-
Boc Deprotection: a. Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 5 minutes. Drain. b. Add a fresh portion of the deprotection solution and agitate for 20-25 minutes.[6] c. Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x), and finally DMF (3x).
-
Neutralization: a. Add the neutralization solution (10% DIPEA/DCM) to the resin and agitate for 2 minutes. Drain. b. Repeat the neutralization step. c. Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove all traces of DIPEA.[16]
-
Coupling of this compound: a. In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal amount of DMF. b. Add DIPEA or Collidine (6.0 eq) to the vial. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the synthesis vessel containing the resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. The extended reaction time is to counteract steric hindrance. e. Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), the coupling may be repeated with fresh reagents for another 1-2 hours.
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (5x). The resin is now ready for the next synthesis cycle (return to Step 2) or final cleavage.
-
Final Cleavage and Deprotection: a. After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.[17] c. Agitate the mixture at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. e. Precipitate the crude peptide by adding the combined TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). f. Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times. g. Dry the crude peptide pellet under vacuum.
Expected Results: The coupling efficiency for sterically hindered amino acids can vary. Typical crude purity after cleavage is expected to be in the range of 50-70%, highly dependent on the overall peptide sequence.
Protocol 2: Solution-Phase Synthesis (Dipeptide Example)
This protocol describes the synthesis of a dipeptide, Ac-Gly-(D-3-Cl-Phg)-NH₂, in solution, demonstrating the coupling of this compound to an N-terminally acetylated glycine amide.
Caption: Reaction scheme for solution-phase dipeptide synthesis.
Materials and Reagents:
-
This compound
-
Glycine amide hydrochloride (or other C-terminal protected amino acid)
-
HATU
-
DIPEA
-
DMF, DCM, Ethyl Acetate (EtOAc), Hexanes
-
50% TFA in DCM
-
Saturated aqueous NaHCO₃ solution, 1M HCl solution, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Activation and Coupling: a. Dissolve this compound (1.0 eq) and HATU (1.0 eq) in DMF. b. In a separate flask, dissolve glycine amide hydrochloride (1.1 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt and act as the reaction base. c. Add the activated acid solution to the amine solution. d. Stir the reaction at room temperature overnight.
-
Work-up and Extraction: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.
-
Purification (Protected Dipeptide): Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in Hexanes).
-
Boc Deprotection: a. Dissolve the purified Boc-dipeptide in DCM. b. Add an equal volume of TFA and stir at room temperature for 1 hour. c. Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary) to yield the dipeptide amine as a TFA salt.
-
Final Product Characterization: The final product can be further purified if necessary and should be characterized by HPLC, Mass Spectrometry, and NMR to confirm identity, purity, and stereochemical integrity.
Purification and Characterization
Reverse-Phase HPLC (RP-HPLC): Purification of the final peptidomimetic is typically achieved using preparative RP-HPLC. The presence of the chlorophenyl group makes the peptide significantly more hydrophobic, which must be accounted for during method development.[3]
-
Column: C18 stationary phase is standard.
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Gradient: A shallow gradient (e.g., 0.5-1.0% increase in B per minute) is recommended to achieve good resolution between the desired product and any deletion sequences or diastereomeric impurities.[10][12]
-
Detection: UV detection at 214 nm and 280 nm.
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final peptide.
-
Analytical HPLC: To assess the purity of the final product.
-
NMR Spectroscopy: To confirm the structure and, in some cases, provide information on the peptide's solution-phase conformation.
References
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
- Application Notes and Protocols for the Coupling of Sterically Hindered Boc-Protected Arginine Deriv
-
Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. Available at: [Link]
- Deprotection of N-Boc group present in amino acids and other derivatives.
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
- N-Boc-2-(3'-Chlorophenyl)-L-glycine. Sigma-Aldrich.
- Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB00828J
-
N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4. PubChem. Available at: [Link]
- SAFETY D
-
Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. ACS Publications. Available at: [Link]
- Revolutionizing Peptide Synthesis: A Detailed Guide to H
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Available at: [Link]
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
-
HPLC Purification of Peptides. Protocols.io. Available at: [Link]
- HPLC purification of peptides and miniature proteins.
- Supporting inform
- This compound [CAS: 926641-28-3]. Ivy Fine Chemicals.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- WO2015028599A1 - Cleavage of synthetic peptides.
- Solid-phase peptide synthesis. Royal Society of Chemistry.
-
Conformational Behavior of C Alpha,alpha-Diphenyl Glycine: Extended Conformation in Tripeptides Containing Consecutive D Phi G Residues. PubMed. Available at: [Link]
- Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. BenchChem.
-
Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. PubMed. Available at: [Link]
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. Available at: [Link]
-
Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. PubMed Central. Available at: [Link]
- SPPS Resins for Peptide Synthesis. Fluorochem.
-
Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. PubMed. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. protocols.io [protocols.io]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Automated Solid-Phase Synthesis of Peptides Incorporating N-Boc-2-(3'-Chlorophenyl)-D-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Non-Natural Amino Acids in Peptide Therapeutics
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful and widely adopted strategy in modern drug discovery. These modifications can confer significant advantages over their natural counterparts, including enhanced metabolic stability, improved receptor affinity and selectivity, and unique conformational constraints that can optimize biological activity.[1] N-Boc-2-(3'-Chlorophenyl)-D-glycine is one such UAA, offering a unique combination of stereochemistry (D-configuration), steric bulk, and electronic properties due to the presence of the chlorophenyl group. Its integration into a peptide sequence can induce specific structural motifs and interactions, making it a valuable building block for creating novel peptidomimetics with therapeutic potential.
This document, intended for researchers and drug development professionals, provides a comprehensive guide to the use of this compound in automated solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, the following protocols and discussions are grounded in established principles of peptide chemistry, addressing the specific challenges this sterically hindered amino acid presents.
Challenges and Strategic Considerations
The successful incorporation of this compound into a growing peptide chain via automated SPPS requires careful consideration of its unique structural features. The primary challenges are:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the α-substituted 3-chlorophenyl ring, can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[1] This can lead to slow or incomplete coupling reactions.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the reactivity of the carboxyl group during activation.
To overcome these challenges, a strategic approach involving optimized coupling reagents and reaction conditions is paramount.
Recommended Materials and Reagents
| Reagent | Purpose | Recommended Grade/Purity |
| This compound | Amino acid building block | >98% |
| Rink Amide or Wang Resin | Solid support | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent | Peptide synthesis grade |
| Piperidine | Fmoc deprotection agent | Reagent grade |
| Trifluoroacetic acid (TFA) | Boc deprotection & cleavage agent | Reagent grade, >99% |
| N,N'-Diisopropylethylamine (DIPEA) | Base for coupling reaction | Peptide synthesis grade |
| Coupling Reagents (Choose one) | ||
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High-efficiency coupling reagent | >98% |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Common coupling reagent | >98% |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium-based coupling reagent | >98% |
| DIC (N,N'-Diisopropylcarbodiimide) + OxymaPure | Carbodiimide-based coupling system | >98% |
| Scavengers for Cleavage | ||
| Triisopropylsilane (TIS) | Cation scavenger | >98% |
| Water | Cation scavenger | Deionized |
| Dithiothreitol (DTT) or Ethanedithiol (EDT) | Thiol scavenger (if Cys is present) | >98% |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general cycle for incorporating this compound into a peptide sequence using an automated synthesizer employing Fmoc/tBu chemistry. The final incorporation of the N-Boc protected amino acid will be followed by a Boc-deprotection step.
Workflow Diagram:
Caption: Automated Fmoc-SPPS workflow for peptide synthesis.
Step-by-Step Procedure:
-
Resin Preparation:
-
Place the desired amount of Rink Amide or Wang resin in the reaction vessel of the automated synthesizer.
-
Swell the resin in DMF for at least 30 minutes.[2]
-
-
Fmoc-Deprotection (for all residues preceding the N-Boc amino acid):
-
Treat the resin with a solution of 20% piperidine in DMF for a specified time (typically 5-15 minutes, repeated once) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3]
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove residual piperidine and byproducts. This is a critical step to ensure a free amine for the subsequent coupling.
-
-
Coupling of Standard Fmoc-Amino Acids:
-
For standard amino acids, use a 3-5 fold molar excess of the Fmoc-amino acid, coupling reagent (e.g., HATU, HBTU), and a base (e.g., DIPEA) relative to the resin loading.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Incorporation of this compound (Final Coupling Step):
-
Rationale: Due to the steric hindrance of this amino acid, a more potent coupling strategy and extended reaction time are recommended.[4] HATU is often preferred for such challenging couplings due to its high reactivity and low racemization tendency.[5][6]
-
Procedure:
-
Dissolve 4 equivalents of this compound, 3.95 equivalents of HATU, and 8 equivalents of DIPEA in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for an extended period, typically 2-4 hours. A double coupling (repeating the coupling step) may be necessary to ensure maximum efficiency.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
-
-
Final Washing:
-
After the final coupling, wash the resin extensively with DMF, followed by DCM to prepare for cleavage.
-
Protocol 2: Cleavage and Global Deprotection
Mechanism of Boc Deprotection:
The removal of the Boc group is an acid-catalyzed process. A strong acid, typically TFA, protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation.[7] This cation is a reactive electrophile that can cause side reactions, necessitating the use of scavengers.[7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Procedure:
-
Prepare the Cleavage Cocktail:
-
A standard cleavage cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v).
-
For simpler peptides without sensitive residues, a mixture of TFA/TIS/Water (95:2.5:2.5 v/v) is often sufficient. The TIS acts as a scavenger for the tert-butyl cations.[8]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the correct mass.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling of this compound | Steric hindrance, insufficient activation, or short reaction time. | - Increase coupling time to 4-6 hours. - Perform a double coupling. - Use a more potent coupling reagent like HATU or PyAOP.[4][5] - Increase the equivalents of the amino acid and coupling reagents to 5-6. |
| Deletion of the Unnatural Amino Acid | Failed coupling in the previous step. | Optimize the coupling conditions as described above. Ensure efficient washing after the deprotection step to remove any residual base. |
| Side Product Formation during Cleavage | Alkylation of sensitive residues (e.g., Trp, Met) by tert-butyl cations. | Ensure the use of an appropriate scavenger cocktail. For peptides containing Trp, add 1-2% EDT to the cleavage cocktail. |
Conclusion
The successful incorporation of this compound in automated peptide synthesizers is readily achievable with careful planning and optimization. The primary consideration is overcoming the steric hindrance presented by this non-natural amino acid. By employing high-efficiency coupling reagents such as HATU, extending reaction times, and potentially performing double couplings, high-yield synthesis of peptides containing this valuable building block can be reliably achieved. The protocols provided herein offer a robust starting point for researchers aiming to explore the unique chemical space afforded by this compound in their peptide-based drug discovery programs.
References
- Application Notes and Protocols for Boc Deprotection in Peptide Synthesis - Benchchem.
- Commonly Used Coupling Reagents in Peptide Synthesis - Beijing Dilun Biotechnology Co., Ltd.
- N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE - ChemBK.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF - ResearchG
- Automated Solid-Phase Peptide Synthesis Technology - CD Formul
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Boc Solid Phase Peptide Synthesis - ChemPep.
- Automated Solid-Phase Peptide Synthesis - PubMed.
- Boc Resin Cleavage Protocol - Sigma-Aldrich.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Methods and protocols of modern solid phase peptide synthesis.
Sources
Application Notes and Protocols for Solution-Phase Synthesis with N-Boc-2-(3'-Chlorophenyl)-D-glycine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of Peptides with Sterically Demanding, Non-canonical Amino Acids
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery. These unique building blocks offer the ability to introduce conformational constraints, enhance metabolic stability, and modulate receptor affinity and selectivity. N-Boc-2-(3'-Chlorophenyl)-D-glycine is a prime example of such a building block, presenting both unique opportunities and synthetic challenges. Its diarylmethyl-like structure imparts significant steric bulk around the alpha-carbon, while the electron-withdrawing nature of the 3-chlorophenyl ring can influence the reactivity of the adjacent carboxylic acid and amine functionalities.
This guide provides a comprehensive overview of the application of this compound in solution-phase peptide synthesis. We will delve into the rationale behind protocol design, offering detailed, step-by-step methodologies for peptide coupling and N-Boc deprotection. The protocols presented herein are designed to be robust starting points, grounded in established principles of peptide chemistry, and adaptable to a variety of synthetic targets.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful synthesis. The properties of this compound dictate its handling, storage, and reactivity.
| Property | Value | Source(s) |
| CAS Number | 926641-28-3 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [1] |
| Molecular Weight | 285.73 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). Limited solubility in non-polar solvents and water. | |
| Storage | Store in a cool, dry place, protected from light and moisture. |
The presence of the Boc protecting group makes this compound stable under basic and nucleophilic conditions, allowing for selective manipulation of the carboxylic acid functionality.[2]
Core Synthetic Workflow: A Modular Approach
The solution-phase synthesis of a dipeptide using this compound as the N-terminal residue follows a logical, cyclical process. This workflow is designed to ensure high coupling efficiency and clean deprotection, minimizing side reactions.
Figure 1: General workflow for the solution-phase synthesis and deprotection of a dipeptide incorporating this compound.
Part 1: Peptide Coupling Protocol
The key to successfully coupling the sterically hindered this compound lies in the choice of activation method. Carbodiimide-based reagents in conjunction with additives, or pre-formed active esters, are generally effective. Here, we present a robust protocol utilizing HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a widely used and efficient coupling reagent.
Rationale for Reagent Selection:
-
HBTU/DIEA: This combination rapidly forms the HOBt active ester in situ, minimizing the risk of racemization. The non-nucleophilic base, diisopropylethylamine (DIEA), is crucial for maintaining a basic environment for the coupling reaction without causing premature deprotection of the Boc group.
-
DMF as Solvent: N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating the reaction.
Detailed Experimental Protocol: Synthesis of a Model Dipeptide
This protocol describes the coupling of this compound with a generic amino acid methyl ester (e.g., L-Alanine methyl ester hydrochloride).
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 285.73 | 1.0 | 286 mg |
| L-Alanine methyl ester hydrochloride | 139.58 | 1.0 | 140 mg |
| HBTU | 379.25 | 1.1 | 417 mg |
| DIEA | 129.24 | 3.0 | 523 µL |
| DMF (anhydrous) | - | - | 10 mL |
| Ethyl Acetate | - | - | For work-up |
| 1 M HCl (aq) | - | - | For work-up |
| Saturated NaHCO₃ (aq) | - | - | For work-up |
| Saturated NaCl (brine) | - | - | For work-up |
| Anhydrous MgSO₄ | - | - | For drying |
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF (5 mL). Stir until fully dissolved.
-
Amino Acid Ester Preparation: In a separate flask, suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF (5 mL). Add DIEA (1.0 eq, 174 µL) to neutralize the hydrochloride salt, and stir for 5-10 minutes at room temperature.
-
Activation: To the solution of this compound, add HBTU (1.1 eq) and the remaining DIEA (2.0 eq, 349 µL). Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Coupling: Add the neutralized amino acid ester solution from step 2 to the activated this compound solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Due to the steric hindrance, the reaction may require an extended time (4-24 hours) for completion.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected dipeptide ester.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Part 2: N-Boc Deprotection Protocol
The Boc group is designed to be labile under acidic conditions.[2] Trifluoroacetic acid (TFA) is the most common reagent for this purpose, offering clean and efficient deprotection.
Rationale for Reagent and Scavenger Selection:
-
TFA/DCM: A solution of TFA in DCM provides a sufficiently acidic environment to rapidly cleave the Boc group. DCM is an excellent solvent for the protected peptide and the resulting amine salt.
-
Scavengers (Optional but Recommended): During deprotection, the tert-butyl cation is formed as a byproduct. This reactive electrophile can potentially alkylate sensitive amino acid side chains (e.g., Trp, Met). While not present in our model dipeptide, the inclusion of a scavenger like triisopropylsilane (TIS) or anisole is good practice, especially in more complex syntheses.
Detailed Experimental Protocol: Deprotection of the Model Dipeptide
Materials:
| Reagent | Equivalents | Amount (for 1 mmol scale) |
| N-Boc-protected dipeptide ester | 1.0 | From previous step |
| Dichloromethane (DCM) | - | 10 mL |
| Trifluoroacetic acid (TFA) | - | 10 mL |
| Diethyl ether (cold) | - | For precipitation |
Procedure:
-
Dissolution: Dissolve the purified N-Boc-protected dipeptide ester in DCM (10 mL) in a round-bottom flask.
-
Deprotection: Cool the solution in an ice bath (0 °C). Add TFA (10 mL) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. It is advisable to co-evaporate with toluene (2 x 10 mL) to ensure complete removal of TFA.
-
Precipitation and Isolation:
-
Dissolve the resulting oily residue in a minimal amount of DCM or methanol.
-
Add this solution dropwise to a flask containing vigorously stirred, cold diethyl ether (50-100 mL).
-
The deprotected dipeptide ester TFA salt will precipitate as a solid.
-
Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Figure 2: Step-by-step experimental workflow for coupling and deprotection.
Trustworthiness and Self-Validation
The protocols described are designed with built-in checkpoints for self-validation:
-
Reaction Monitoring: The consistent use of TLC or LC-MS at each stage allows the researcher to verify the consumption of starting materials and the formation of the desired product before proceeding to the next step.
-
Spectroscopic Analysis: The final products from both the coupling and deprotection steps should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Yield Calculation: Accurate measurement of weights and calculation of yields at each step provides a quantitative measure of the efficiency of the transformations.
Conclusion and Future Perspectives
This compound is a valuable building block for the synthesis of complex peptides and peptidomimetics. While its steric bulk requires careful consideration in the design of coupling protocols, the use of modern, efficient coupling reagents like HBTU allows for its successful incorporation into peptide chains. The deprotection of the N-Boc group follows standard, reliable procedures. The methodologies outlined in this guide provide a solid foundation for researchers to confidently utilize this and other sterically demanding amino acids in their synthetic endeavors, paving the way for the discovery of novel therapeutics.
References
Sources
Application Notes and Protocols for the Incorporation of N-Boc-2-(3'-Chlorophenyl)-D-glycine in Modified Peptide Synthesis
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to modulate pharmacological properties such as potency, selectivity, and metabolic stability. This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-Boc-2-(3'-Chlorophenyl)-D-glycine , a sterically hindered unnatural amino acid, in the synthesis of modified peptides. We will delve into the rationale for its use, provide detailed, field-tested protocols for its incorporation via Boc-strategy solid-phase peptide synthesis (SPPS), and discuss the necessary analytical techniques for the characterization of the final peptide product. The causality behind experimental choices, potential challenges, and troubleshooting strategies are emphasized to ensure reproducible and high-yield synthesis.
Introduction: The Rationale for Incorporating 3-Chlorophenylglycine
The introduction of unnatural amino acids into peptide sequences can profoundly influence their three-dimensional structure and, consequently, their biological activity.[1] this compound is a particularly interesting building block for several reasons:
-
Conformational Constraint: The bulky 3-chlorophenyl group attached to the α-carbon restricts the rotational freedom of the peptide backbone. This can induce specific secondary structures, such as β-turns, which are often critical for receptor binding and biological activity.[2]
-
Enhanced Proteolytic Stability: Natural proteases are highly specific for L-amino acids. The inclusion of a D-enantiomer like this compound renders the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Modulation of Bioactivity: The electronic properties of the chlorine atom on the phenyl ring can influence intermolecular interactions, such as π-π stacking and halogen bonding, with biological targets. This can lead to altered binding affinities and selectivities.
-
Increased Hydrophobicity: The chlorophenyl moiety increases the lipophilicity of the peptide, which can be advantageous for crossing cellular membranes. However, this can also present challenges during synthesis and purification due to aggregation.
The tert-butyloxycarbonyl (Boc) protecting group is well-suited for the synthesis of peptides containing such sterically demanding residues. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while requiring strong acid for final cleavage, can be advantageous for complex and hydrophobic sequences where aggregation during Fmoc-SPPS can be problematic.[3][4]
Chemical and Physical Properties
A thorough understanding of the properties of this compound is essential for successful incorporation.
| Property | Value |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and NMP |
| Storage | Store at 2-8°C, protected from moisture |
Solid-Phase Peptide Synthesis (SPPS) Protocol: Boc Strategy
The following is a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy. This protocol is based on a 0.1 mmol scale.
Materials and Reagents
-
Merrifield or PAM resin
-
N-Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for sterically hindered coupling.[5]
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol)
-
Cold diethyl ether
-
Kaiser test kit
Step-by-Step Synthesis Cycle
The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid in the sequence.
Step 1: Resin Swelling
-
Place the resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
-
Add DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
Step 2: Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM to the swollen resin.[6]
-
Perform a pre-wash by agitating for 2-3 minutes, then drain.[6]
-
Add fresh 50% TFA/DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[6]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[7]
Step 3: Neutralization
-
Wash the resin with 10% DIEA in DCM (2 x 1 minute) to neutralize the N-terminal ammonium salt to the free amine.[8]
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
Step 4: Coupling of this compound
Due to the steric hindrance of the 3-chlorophenyl group, a more robust coupling strategy is recommended.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[5]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, extending the reaction time or performing a double coupling may be necessary.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test to monitor the disappearance of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.
Step 5: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
This cycle (Steps 2-5) is repeated for each subsequent amino acid in the peptide sequence.
Figure 1: General workflow for Boc-SPPS.
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail suitable for the amino acid composition of your peptide. For peptides containing sensitive residues like Cys, Met, or Trp, a scavenger-containing cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) is recommended.
-
Suspend the dried peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
Figure 2: Workflow for peptide cleavage and deprotection.
Purification and Analysis
Purification by RP-HPLC
The crude peptide will contain various impurities and requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Column: A C18 column is generally suitable for most peptides. For highly hydrophobic peptides, a C4 column may provide better separation.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: UV detection at 214 nm and 280 nm.
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
Analytical Characterization
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the purified peptide. The presence of a chlorine atom in the 3-chlorophenylglycine residue will result in a characteristic isotopic pattern in the mass spectrum, with an M+2 peak approximately one-third the intensity of the monoisotopic peak for each chlorine atom present.[10] This can be a useful diagnostic tool to confirm successful incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure of the peptide and to study its conformation in solution.[4][11] The electron-withdrawing effect of the chlorine atom will cause a downfield shift in the NMR signals of nearby protons and carbons on the phenyl ring.[10] NOESY and ROESY experiments can provide information on through-space proton-proton interactions, which can be used to determine the three-dimensional structure of the peptide.[11]
Potential Applications and Biological Significance
Peptides modified with 3-chlorophenylglycine have potential applications in various therapeutic areas. The enhanced stability and conformational rigidity can lead to peptides with improved pharmacological profiles. For example, such modifications have been explored in the development of:
-
Anticancer peptides: By improving stability and cell permeability, these peptides can be designed to target specific protein-protein interactions within cancer cells.[1]
-
Antimicrobial peptides: Increased resistance to proteolysis can prolong the activity of antimicrobial peptides.
-
Neurological drugs: The conformational constraints can lead to higher receptor selectivity for targets in the central nervous system.
The specific biological effects will depend on the overall peptide sequence and the position of the 3-chlorophenylglycine residue. Further biological evaluation is necessary to determine the activity of any newly synthesized peptide.[12][13]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low coupling efficiency for 3-chlorophenylglycine | Steric hindrance | Use a more powerful coupling reagent like HATU. Extend the coupling time or perform a double coupling. |
| Peptide aggregation during synthesis | Increased hydrophobicity | Use a lower loading resin. Incorporate structure-disrupting elements if possible. |
| Difficulty in purification | Low solubility of crude peptide, co-elution of impurities | Use a different stationary phase (e.g., C4). Optimize the HPLC gradient and consider alternative organic modifiers like isopropanol.[10] |
| Incomplete cleavage or deprotection | Insufficient reaction time or inappropriate cleavage cocktail | Extend the cleavage time. Ensure the use of appropriate scavengers for sensitive residues. |
Conclusion
This compound is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. While its incorporation requires careful consideration of coupling conditions due to steric hindrance, the use of robust activating agents within a standard Boc-SPPS framework can lead to successful synthesis. The resulting peptides benefit from increased proteolytic stability and conformational constraints, making this an attractive strategy for modern peptide drug design. Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the final product.
References
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Coupling Reagents. Aapptec Peptides.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. (2025). Benchchem.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Transl
- Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. (2025). Benchchem.
- Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. (2017). Methods in Enzymology.
- Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.
- Peptide Synthesis. BOC Sciences.
- Design, synthesis, and biological evaluation of novel peptide Gly(3)-MC62 analogues as potential antidiabetic agents. (2015). Chemical Biology & Drug Design.
- Case studies of successful peptide synthesis using Boc-D-HomoSec(pMeBzl). (2025). Benchchem.
- Technical Support Center: Synthesis of Peptides with Multiple Chlorin
- Synthesis, Characterization and Biological Evaluation of a Glycine-Rich Peptide – Cherimolacyclopeptide E. (2007). Journal of the Chilean Chemical Society.
- Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. (2007). The Journal of Chemical Physics.
- Three Inventive Biomedical Applications for Synthetic Peptides. (2024). GenScript.
Sources
- 1. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. NMR Assessment of Therapeutic Peptides and Proteins: Correlations That Reveal Interactions and Motions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 12. Design, synthesis, and biological evaluation of novel peptide Gly(3) -MC62 analogues as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocol: Amide Bond Formation with N-Boc-2-(3'-Chlorophenyl)-D-glycine
Abstract
This document provides a comprehensive guide for the efficient synthesis of amides using N-Boc-2-(3'-Chlorophenyl)-D-glycine. This particular amino acid derivative presents unique considerations due to the electronic properties of the chlorophenyl group and potential steric hindrance. This guide moves beyond a simple set of instructions, delving into the mechanistic rationale for reagent selection, offering a detailed and robust protocol, and providing troubleshooting strategies. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals aiming for high-yield, high-purity synthesis of novel peptide and small molecule candidates.
Introduction: Navigating the Coupling of a Non-Standard Amino Acid
Amide bond formation is arguably the most critical reaction in medicinal chemistry and peptide science. While numerous protocols exist, the unique structural and electronic characteristics of each amino acid demand tailored approaches. This compound is a non-proteinogenic amino acid of interest in drug discovery for its potential to introduce conformational constraints and novel interactions in bioactive molecules.
The presence of a chlorine atom on the phenyl ring withdraws electron density, which can influence the reactivity of the carboxylic acid. Furthermore, the bulky tert-butoxycarbonyl (Boc) protecting group and the phenyl ring itself can create steric challenges that may slow down reaction kinetics and necessitate the use of highly efficient coupling reagents.[1][2] This guide focuses on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation uronium salt-based coupling reagent renowned for its high efficiency, rapid kinetics, and ability to suppress racemization, particularly with sterically hindered substrates.[3][4]
Reagent Selection and Mechanistic Rationale
The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent, base, and solvent. Each component plays a critical role in the reaction cascade.
The Coupling Reagent: HATU
HATU has proven superior to many classical coupling reagents (like carbodiimides) for challenging couplings, including those involving sterically hindered amino acids.[3][4] Its mechanism proceeds through a highly efficient, multi-step activation of the carboxylic acid.[5]
Mechanism of Action:
-
Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid of this compound to form a carboxylate anion.[6]
-
Activation: This carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[4][5]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This step is crucial as it forms a highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[5][7] The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the transition state of the subsequent aminolysis, accelerating the reaction.[5]
-
Aminolysis: The primary or secondary amine (the coupling partner) attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing the HOAt anion.
The Base: N,N-Diisopropylethylamine (DIPEA)
A non-nucleophilic, sterically hindered base is essential for this reaction.[8] DIPEA (also known as Hünig's base) serves two primary functions:
-
It facilitates the initial deprotonation of the carboxylic acid, which is necessary for the activation step with HATU.[9]
-
It acts as a proton scavenger, neutralizing the hexafluorophosphate salt byproduct formed during the reaction, thus maintaining a favorable reaction pH.[10]
Its steric bulk prevents it from competing with the desired amine nucleophile in attacking the activated ester, which could otherwise lead to unwanted side products.[8]
The Solvent: N,N-Dimethylformamide (DMF)
A polar, aprotic solvent is required to dissolve the reactants and facilitate the ionic interactions during the reaction.[11] DMF is an excellent choice for peptide synthesis due to its high dielectric constant and its ability to solvate a wide range of organic molecules.[11][12] It is crucial to use anhydrous (dry) DMF, as water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid and reduced yield.[11] While DMF is a standard, concerns over its toxicity have led to investigations into greener alternatives like binary mixtures of DMSO/ethyl acetate.[13][14] For the purposes of this standard protocol, high-purity, anhydrous DMF is recommended. Over time, DMF can degrade to form dimethylamine, which can prematurely remove certain protecting groups; therefore, using a fresh or properly stored bottle is critical.[12][15]
Experimental Protocol
This protocol details a general procedure for the coupling of this compound to a generic primary amine (R-NH₂). Stoichiometries should be adjusted based on the specific properties of the amine.
Materials and Reagents
| Reagent | MW ( g/mol ) | Purpose | Notes |
| This compound | 299.74 | Carboxylic Acid Component | Ensure it is dry. |
| Primary Amine (R-NH₂) | Varies | Nucleophile | If starting from a salt (e.g., HCl), use an extra equivalent of base. |
| HATU | 380.23 | Coupling Reagent | Store under inert gas, sensitive to moisture. |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | Non-nucleophilic Base | Use a fresh, high-purity grade. |
| Anhydrous DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Use from a sealed bottle or a freshly dried source.[12] |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | |
| 1 M Hydrochloric Acid (HCl) | 36.46 | Aqueous Wash | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | Aqueous Wash | |
| Saturated Sodium Chloride (Brine) Solution | 58.44 | Aqueous Wash | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent |
Step-by-Step Procedure
-
Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution : Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (approx. 0.1 M concentration relative to the amino acid). Stir until fully dissolved.
-
Addition of Reactants : To the stirred solution, add the amine (1.0-1.2 eq) followed by DIPEA (2.5-3.0 eq). Stir for 2-3 minutes.
-
Activation : Add HATU (1.1-1.2 eq) portion-wise to the reaction mixture. The solution may change color (often to a pale yellow).
-
Reaction : Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 12 hours depending on the reactivity of the amine.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).[16] The goal is to observe the consumption of the limiting starting material. A typical eluent system for this type of reaction is 30-50% Ethyl Acetate in Hexanes. The carboxylic acid starting material often sticks to the baseline, while the amide product will have a higher Rf.[17] Using a co-spot (a lane with both starting material and the reaction mixture) is highly recommended to accurately track progress.[16]
-
Quenching and Dilution : Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10-20 times the volume of DMF used).
-
Aqueous Workup : Transfer the diluted mixture to a separatory funnel.
-
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Reaction is Stalled/Slow | Insufficient activation; sterically hindered amine; moisture in the reaction. | Increase equivalents of HATU and DIPEA to 1.5 and 4.0, respectively. Ensure all reagents and solvents are strictly anhydrous. Consider gentle heating (40-50 °C) if necessary.[2] |
| Low Yield | Incomplete reaction; hydrolysis of activated ester; product loss during workup. | Confirm reaction completion via TLC before workup. Ensure aqueous washes are performed efficiently but quickly. Back-extract aqueous layers with EtOAc to recover any dissolved product. |
| Multiple Product Spots on TLC | Side reactions (e.g., guanidinylation of the amine); racemization. | Add HATU last and ensure the amine is present to trap the active ester quickly. HATU is known for low racemization, but for sensitive substrates, consider running the reaction at 0 °C.[4] |
| Difficulty Removing Byproducts | Tetramethylurea (from HATU) and protonated DIPEA can be persistent. | The prescribed aqueous workup is designed to remove these.[18] Ensure thorough washing. If urea persists, a precipitation/trituration from a solvent like diethyl ether might be effective. |
Safety and Handling
-
HATU : Can be irritating. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
DIPEA : Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF : A reproductive toxin.[14] Avoid inhalation and skin contact. Always handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol described provides a robust and reliable method for the amide bond formation using this compound. The use of HATU as a coupling agent effectively overcomes the potential challenges associated with this sterically demanding and electronically modified amino acid.[3][4] By understanding the underlying mechanism and paying close attention to experimental conditions, particularly the exclusion of moisture, researchers can consistently achieve high yields of the desired amide products, facilitating the advancement of their synthetic chemistry programs.
References
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]
-
Carl ROTH. (n.d.). N,N-Dimethylformamide (DMF), 25 l, plastic. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Available at: [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]
-
Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
ChemBK. (2024). N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE. Available at: [Link]
-
Bio-Resource. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Available at: [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Available at: [Link]
-
RSC Publishing. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Available at: [Link]
-
PubMed. (n.d.). Regeneration of aged DMF for use in solid-phase peptide synthesis. Available at: [Link]
-
GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]
-
Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. Available at: [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 11. N,N-Dimethylformamide (DMF), 25 l, plastic, CAS No. 68-12-2 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. peptide.com [peptide.com]
- 13. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Application Notes and Protocols for the Use of N-Boc-2-(3'-Chlorophenyl)-D-glycine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: The Strategic Value of N-Boc-2-(3'-Chlorophenyl)-D-glycine
In the intricate landscape of modern drug discovery, the rational design of therapeutic agents hinges on the availability of precisely functionalized chiral building blocks. This compound emerges as a paramount example of such a scaffold, offering a unique combination of steric and electronic properties that are increasingly sought after in medicinal chemistry. The presence of the 3-chloro substituent on the phenyl ring provides a critical handle for modulating pharmacokinetic and pharmacodynamic properties, influencing everything from metabolic stability to target engagement. The D-glycine configuration introduces a non-natural stereochemistry that can impart resistance to enzymatic degradation and allow for novel vectoral orientations within a target's binding site.
This guide provides an in-depth exploration of the applications and protocols for this compound, moving beyond a mere recitation of steps to elucidate the underlying scientific principles that govern its use. As your senior application scientist, my objective is to equip you with the foundational knowledge and practical insights necessary to effectively leverage this versatile building block in your drug discovery endeavors.
Core Applications in Medicinal Chemistry: A Focus on Antithrombotic Agents
The primary application of this compound lies in the synthesis of highly selective and orally bioavailable inhibitors of coagulation factors, most notably Factor XIa (FXIa).[1] FXIa is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation.[2] Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[1]
The 3-chlorophenylglycine moiety often serves as a key P1 or P2 fragment in the design of these inhibitors, interacting with specific pockets within the enzyme's active site. The chlorine atom can engage in favorable halogen bonding or occupy a hydrophobic pocket, thereby enhancing binding affinity and selectivity.
A prime example of a therapeutic area where this building block is relevant is in the development of novel oral anticoagulants. While direct synthetic routes for specific, late-stage clinical candidates like Asundexian or Milvexian using this exact starting material are proprietary and not always publicly detailed, the core scaffold is representative of motifs found in this class of inhibitors.
Synthesis of this compound: A Representative Protocol
The synthesis of the title compound can be approached in a multi-step sequence, beginning with the synthesis of the racemic 3-chlorophenylglycine, followed by Boc protection and subsequent chiral resolution.
Synthesis of (DL)-2-(3-Chlorophenyl)glycine
A common method for the synthesis of α-amino acids is the Strecker synthesis. A related approach is the Bucherer-Bergs reaction, which is also a viable route. A representative procedure adapted from the synthesis of related chlorophenylglycine derivatives is as follows:
Protocol 1: Synthesis of (DL)-2-(3-Chlorophenyl)glycine
| Step | Procedure | Rationale |
| 1 | In a well-ventilated fume hood, combine 3-chlorobenzaldehyde (1 eq.), ammonium carbonate (3 eq.), and sodium cyanide (1.2 eq.) in a suitable solvent system such as a mixture of ethanol and water. | This initiates the formation of an aminonitrile intermediate. The excess ammonium carbonate drives the equilibrium towards product formation. |
| 2 | Heat the reaction mixture at 50-60 °C for several hours, monitoring the reaction progress by TLC or LC-MS. | Heating accelerates the reaction rate. |
| 3 | Upon completion, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid. | Acid hydrolysis of the intermediate hydantoin yields the desired amino acid. |
| 4 | Reflux the acidified mixture for several hours to ensure complete hydrolysis. | |
| 5 | Cool the solution and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) using a suitable base (e.g., ammonium hydroxide) to precipitate the product. | At its isoelectric point, the amino acid has minimal solubility in water. |
| 6 | Filter the precipitate, wash with cold water and then a water-miscible organic solvent (e.g., ethanol), and dry under vacuum to yield (DL)-2-(3-Chlorophenyl)glycine. |
N-Boc Protection
The protection of the amino group is a crucial step to enable controlled coupling reactions.
Protocol 2: N-Boc Protection of (DL)-2-(3-Chlorophenyl)glycine
| Step | Procedure | Rationale |
| 1 | Suspend (DL)-2-(3-Chlorophenyl)glycine (1 eq.) in a mixture of dioxane and water. | Dioxane helps to solubilize the amino acid. |
| 2 | Add sodium hydroxide (or another suitable base like sodium bicarbonate) to the suspension until the amino acid dissolves and the solution becomes basic (pH 9-10). | The base deprotonates the amino group, making it nucleophilic. |
| 3 | Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) portion-wise while maintaining the pH with the addition of base. | (Boc)₂O is the standard reagent for Boc protection. Maintaining a basic pH is crucial for the reaction to proceed. |
| 4 | Allow the reaction to warm to room temperature and stir for several hours or overnight. | |
| 5 | After the reaction is complete (monitored by TLC), wash the mixture with a non-polar organic solvent (e.g., hexane) to remove unreacted (Boc)₂O. | |
| 6 | Acidify the aqueous layer with a cold, dilute acid (e.g., 1N HCl or citric acid) to pH 2-3. | This protonates the carboxylic acid and precipitates the N-Boc protected product. |
| 7 | Extract the product into an organic solvent such as ethyl acetate. | |
| 8 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-(3'-Chlorophenyl)-DL-glycine. |
Chiral Resolution
Resolution of the racemic mixture is essential to obtain the desired D-enantiomer. This can be achieved through several methods, including diastereomeric salt formation or chiral chromatography.
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation (Conceptual)
| Step | Procedure | Rationale |
| 1 | Dissolve the racemic N-Boc-2-(3'-Chlorophenyl)-DL-glycine in a suitable solvent (e.g., methanol or ethanol). | |
| 2 | Add a stoichiometric amount of a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or quinine), to the solution. | The chiral amine will react with the racemic acid to form a mixture of diastereomeric salts. |
| 3 | Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will typically crystallize preferentially. | |
| 4 | Isolate the crystals by filtration. | |
| 5 | Liberate the desired enantiomer by treating the isolated salt with an acid and extracting the N-Boc-protected amino acid into an organic solvent. | |
| 6 | The enantiomeric purity should be assessed using a suitable analytical technique, such as chiral HPLC. |
Incorporation into Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is a valuable building block for SPPS, particularly for the synthesis of peptidomimetics and small molecule inhibitors.[3] Due to the steric hindrance of the substituted phenyl group, optimized coupling protocols are recommended.
Caption: Mechanism of N-Boc group deprotection under acidic conditions.
Protocol 5: N-Boc Deprotection
| Step | Procedure | Rationale |
| 1 | Dissolve the N-Boc protected compound in a suitable solvent such as DCM, dioxane, or methanol. | |
| 2 | Add a strong acid such as TFA (neat or in DCM) or a solution of HCl in dioxane (typically 4M). [3][4] | The choice of acid and solvent can be optimized based on the substrate's solubility and the presence of other acid-labile groups. |
| 3 | Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. | Deprotection is usually rapid, often completing within 30-60 minutes. |
| 4 | Upon completion, remove the solvent and excess acid under reduced pressure. | |
| 5 | The resulting amine salt can be used directly in the next step or triturated with a non-polar solvent like diethyl ether to obtain a solid product. |
Analytical Methods for Quality Control
Ensuring the enantiomeric purity of this compound is critical for its use in drug synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.
Protocol 6: Representative Chiral HPLC Method
| Parameter | Condition | Rationale |
| Column | A polysaccharide-based chiral stationary phase (CSP) such as a Daicel CHIRALPAK® column, or a macrocyclic glycopeptide-based CSP like an Astec® CHIROBIOTIC® column. [5] | These columns provide excellent enantioselectivity for a wide range of chiral compounds, including N-Boc protected amino acids. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation. | The mobile phase composition influences the retention and resolution of the enantiomers. |
| Flow Rate | Typically 0.5-1.5 mL/min. | |
| Detection | UV detection at a wavelength where the compound has significant absorbance (e.g., 210-254 nm). | |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility. |
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [6] |
| Molecular Weight | 285.72 g/mol | [6] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, ethyl acetate); sparingly soluble in water. | Inferred |
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational design in medicinal chemistry. Its unique structural features make it an invaluable tool for the synthesis of next-generation therapeutics, particularly in the realm of antithrombotic agents. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals to confidently and effectively utilize this key building block. As our understanding of disease pathology deepens, the demand for such precisely engineered scaffolds will undoubtedly continue to grow, further solidifying the importance of this compound in the pharmacopeia of the future.
References
- BenchChem. Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). Accessed January 17, 2026.
- ChemPep. Boc Solid Phase Peptide Synthesis. Accessed January 17, 2026.
- Sigma-Aldrich. Application Note – N-Boc deprotection. Accessed January 17, 2026.
- BenchChem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Accessed January 17, 2026.
- BenchChem. Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Accessed January 17, 2026.
- BOC Sciences. Chiral Compounds. Accessed January 17, 2026.
- Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. PMC. Accessed January 17, 2026.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Accessed January 17, 2026.
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich. Accessed January 17, 2026.
- 2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid. TargetMol. Accessed January 17, 2026.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Accessed January 17, 2026.
- Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC. Accessed January 17, 2026.
- Anticoagulants: From chance discovery to structure-based design. PubMed. Accessed January 17, 2026.
- α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. Accessed January 17, 2026.
- Preparation method of chlorophenyl acetic acid.
- 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. PubChem. Accessed January 17, 2026.
- Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct. PubMed. Accessed January 17, 2026.
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 17, 2026.
- A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin.
- Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine.
Sources
- 1. Anticoagulants: From chance discovery to structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Coupling N-Boc-2-(3'-Chlorophenyl)-D-glycine
Introduction
Welcome to the technical support guide for N-Boc-2-(3'-Chlorophenyl)-D-glycine. This valuable building block is a Cα-tetrasubstituted α-amino acid, a class of compounds highly prized in drug development for their ability to induce specific secondary structures in peptides and enhance resistance to enzymatic degradation.[1][2] However, the very feature that makes this compound so useful—the sterically congested α-carbon—also presents a significant challenge during amide bond formation.[3][4]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you successfully incorporate this sterically hindered amino acid into your peptide sequences, saving you time and valuable materials.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple compared to standard amino acids?
A1: The difficulty arises from steric hindrance at the α-carbon. Unlike natural amino acids (except glycine), which have a hydrogen atom at this position, this compound has two bulky substituents: a 3-chlorophenyl group and the N-Boc protected amine. This crowding shields the carboxylic acid group, making it difficult for the amine nucleophile of the coupling partner to approach and form the new amide bond. This reduced reactivity often leads to slow or incomplete reactions with standard coupling methods.[3]
Q2: What is the single most important factor to consider when choosing a coupling reagent for this amino acid?
A2: Reactivity. You must use a high-potency coupling reagent. Standard carbodiimides like DCC or EDC, even with additives, often yield poor results.[3] Uronium/aminium or phosphonium salt-based reagents, which form highly reactive activated esters, are essential for driving the reaction to completion. Reagents like HATU, HCTU, and COMU are the recommended starting points.[5][6]
Q3: Can I expect racemization to be a problem with this amino acid?
A3: Racemization at the α-carbon is generally not a concern for Cα-tetrasubstituted amino acids like this one. The mechanism of racemization typically involves the formation of an oxazolone intermediate after the deprotonation of the α-hydrogen.[7] Since this compound lacks an α-hydrogen, this pathway is blocked, preserving the stereochemical integrity of the molecule during activation and coupling.
Q4: My reaction has stalled. Is "double coupling" a good strategy?
A4: Yes, double coupling is a highly effective strategy for difficult residues.[6] If reaction monitoring (e.g., a Kaiser test in solid-phase synthesis) indicates incomplete coupling after the initial reaction time, simply remove the reaction solution, wash the resin, and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[6] This can significantly improve the yield of the desired product.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses common problems encountered during the coupling of this compound and provides structured solutions.
Problem 1: Very low to no product formation.
| Probable Cause | Suggested Solution & Scientific Rationale |
| Insufficient Reagent Reactivity: The activating agent is not potent enough to overcome the high steric barrier. Standard reagents like DCC/HOBt often fail.[3] | Upgrade to a High-Efficiency Coupling Reagent. Switch to a uronium/aminium salt reagent. HATU is an excellent first choice due to its high reactivity, which is enhanced by the anchimeric assistance of its pyridine nitrogen during the reaction.[8] COMU is a superb, safer alternative that often shows comparable or even superior efficiency to HATU and has better solubility.[5][9][10] |
| Incorrect Base Selection: The base may not be strong enough or may be too sterically hindered itself to efficiently deprotonate the carboxylic acid. | Use a Non-Nucleophilic, Sterically Hindered Base. N,N-Diisopropylethylamine (DIEA, Hünig's base) is the standard choice.[8] Its bulky isopropyl groups prevent it from acting as a competing nucleophile. For extremely difficult cases, a stronger, non-coordinating base like 2,4,6-Collidine might offer an advantage.[11] |
| Poor Solvation: In solid-phase peptide synthesis (SPPS), poor swelling of the resin or aggregation of the growing peptide chain can prevent reagents from reaching the reactive sites.[12][13] | Optimize the Reaction Solvent. Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for complex peptides.[12][13] Adding chaotropic salts or using specialized solvents like DMSO in small percentages can also help disrupt secondary structures.[12] |
Problem 2: The reaction is slow and yields are moderate (~40-60%).
| Probable Cause | Suggested Solution & Scientific Rationale |
| Sub-optimal Reaction Conditions: Standard room temperature or reaction times may be insufficient for this demanding coupling. | Increase Temperature and/or Reaction Time. Gently warming the reaction to 40-50°C can significantly increase the reaction rate without inducing significant side reactions (racemization is not a concern).[12] Also, extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[14] |
| Insufficient Reagent Equivalents: A 1:1 stoichiometry is often not enough to drive the equilibrium towards the product side for a difficult coupling. | Increase Reagent Stoichiometry. Use a higher excess of the this compound and the coupling reagent. For SPPS, using 3 equivalents of the amino acid and 2.9 equivalents of the coupling reagent is a robust starting point.[5] For solution-phase, using 1.5-2.0 equivalents can be effective. |
| Inefficient Pre-activation: The active ester may not be forming efficiently before the addition of the amine component. | Implement a Pre-activation Step. In a separate vessel, dissolve the amino acid, coupling reagent (e.g., HATU), and base (e.g., DIEA) in the solvent and allow them to react for 1-5 minutes before adding this mixture to your amine component.[5][15] This ensures the highly reactive OAt-active ester is fully formed prior to the coupling step.[16] |
Visualization: Decision Workflow for Troubleshooting
The following diagram outlines a logical path for addressing coupling failures with this amino acid.
Caption: Decision tree for troubleshooting difficult coupling reactions.
Recommended Experimental Protocols
The following protocols are optimized for overcoming the steric challenges associated with this compound.
Protocol 1: High-Efficiency HATU Coupling (SPPS)
This is the gold-standard protocol for incorporating sterically hindered residues in solid-phase peptide synthesis.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (3.0 eq.)
-
HATU (2.9 eq.)
-
DIEA (6.0 eq.)
-
Anhydrous DMF or NMP
Procedure:
-
Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) is fully removed from the resin-bound peptide and the resin has been washed thoroughly with DMF.
-
Amino Acid Pre-activation: In a separate, clean reaction vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6.0 eq.) to the solution from Step 2. Agitate gently for 2-5 minutes at room temperature. You may observe a slight color change.
-
Coupling Reaction: Add the pre-activated amino acid solution to the prepared peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for a minimum of 2 hours. For this specific amino acid, extending the time to 4 hours is recommended.
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
Post-Coupling:
-
If Kaiser test is negative (beads are colorless/yellow): The coupling is complete. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
-
If Kaiser test is positive (beads are blue): The coupling is incomplete.[17] Drain the reaction solution, wash the resin once with DMF, and repeat steps 2-6 (a "double coupling").[6]
-
Visualization: HATU Activation Mechanism
This diagram illustrates how HATU activates the carboxylic acid to facilitate the coupling.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Protocol 2: COMU Coupling for Enhanced Safety & Solubility (Solution-Phase)
COMU is an excellent alternative to HATU, offering a better safety profile as it is not based on potentially explosive benzotriazoles.[5][10][18]
Materials:
-
Amine component (e.g., an amino acid ester hydrochloride) (1.0 eq.)
-
This compound (1.2 eq.)
-
COMU (1.2 eq.)
-
DIEA (2.5 - 3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component and this compound in anhydrous DMF.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add DIEA, followed by the solid COMU reagent to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting amine starting material.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl (2x), 1N NaHCO₃ (2x), and saturated NaCl (brine) (2x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material using flash column chromatography as required.
Data Summary: Comparison of Recommended Coupling Reagents
| Reagent | Class | Key Advantages for Hindered Couplings | Considerations |
| HATU | Uronium/Aminium | Extremely high reactivity; well-documented for difficult couplings; reaction mechanism benefits from anchimeric assistance.[8][19] | Benzotriazole-based (potential safety/handling concerns); can cause guanidinylation of primary amines if used improperly.[5][20] |
| COMU | Uronium/Aminium | Reactivity is comparable or superior to HATU; based on OxymaPure, offering a significantly better safety profile (non-explosive); byproducts are more water-soluble, simplifying work-up.[5][9][10][18] | May be more expensive than older reagents. |
| PyBOP | Phosphonium | High reactivity, though generally considered slightly less potent than HATU for the most extreme cases; does not cause guanidinylation side reactions. | Benzotriazole-based; generates HMPA as a byproduct, which is a known carcinogen. |
| DIC/Oxyma | Carbodiimide + Additive | Cost-effective; OxymaPure is a safe and highly effective modern alternative to HOBt/HOAt, minimizing racemization.[11] | Generally less reactive than uronium/phosphonium salts; may require longer reaction times or elevated temperatures for this specific substrate. |
References
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
- Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
- Amine to Amide Mechanism - H
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- H
- COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Recent development of peptide coupling reagents in organic synthesis. Hilaris SRL.
- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- troubleshooting low yield in chiral peptide synthesis. Benchchem.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives.
- Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. Benchchem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. people.uniurb.it [people.uniurb.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. m.youtube.com [m.youtube.com]
minimizing racemization of N-Boc-2-(3'-Chlorophenyl)-D-glycine during coupling
Technical Support Center: N-Boc-2-(3'-Chlorophenyl)-D-glycine Coupling
Welcome to the technical support hub for peptide synthesis involving this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this unique amino acid while preserving its stereochemical integrity. The inherent steric hindrance and the acidity of the alpha-proton in aryl-glycine derivatives like this one make them particularly susceptible to racemization during activation and coupling. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure the successful incorporation of this building block into your peptide sequences.
Understanding the Challenge: The Mechanism of Racemization
Racemization during peptide bond formation is a significant side reaction that can compromise the purity, structure, and biological activity of the final peptide.[1][2][3] This issue is especially pronounced for this compound. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[4][5] The proton on the alpha-carbon of this oxazolone is highly acidic and can be readily removed by a base in the reaction mixture.[5][6] This abstraction leads to a planar, achiral enolate intermediate, which upon reaction with the amine component, can produce a mixture of both D and L stereoisomers, thereby leading to racemization.[5][6]
A secondary, less common pathway is the direct abstraction of the alpha-proton from the activated amino acid by a strong base.[4][5] Given the properties of this compound, minimizing the potential for both pathways is crucial for maintaining enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound prone to racemization?
A1: The susceptibility to racemization stems from two main factors:
-
Steric Hindrance: The bulky 3'-chlorophenyl group can slow down the desired coupling reaction. This prolonged reaction time provides a greater opportunity for the activated intermediate to racemize via the oxazolone pathway before the amine can attack.[7]
-
Acidity of the α-Proton: Aryl-glycine derivatives inherently have a more acidic α-proton compared to aliphatic amino acids. This acidity is further enhanced upon activation of the carboxyl group, making it easier for a base to abstract the proton and initiate racemization.[6][8]
Q2: Which coupling reagents are best to minimize racemization for this amino acid?
A2: The choice of coupling reagent is critical. For sensitive amino acids like this compound, phosphonium-based reagents or carbodiimides with additives are generally preferred over uronium-based reagents.[9]
-
Recommended:
-
DIC/OxymaPure®: This combination is highly effective at suppressing racemization.[10][11][12] Diisopropylcarbodiimide (DIC) is a potent activating agent, and OxymaPure® acts as an additive that forms a stable, reactive ester, minimizing the lifetime of the more racemization-prone intermediates.[4][10][11]
-
PyBOP/DIPEA (used cautiously): Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium salt known for clean and efficient couplings with reduced racemization.[9] However, the choice and amount of base are critical.
-
-
Use with Caution:
Q3: What is the role of additives like HOBt and OxymaPure®?
A3: Additives are essential for suppressing racemization, particularly when using carbodiimide coupling reagents like DIC or EDC.[4][11][14] They work by reacting with the initially formed, highly reactive O-acylisourea intermediate to generate an active ester.[10][11] This active ester is more stable and less prone to forming the oxazolone intermediate that leads to racemization.[10][11]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Often considered superior to HOBt, it is a non-explosive and highly effective racemization suppressant.[4][10][11]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, still very effective but has safety concerns due to its explosive nature in anhydrous form.[4][14][15]
Q4: How does the choice of base impact racemization?
A4: The base plays a dual role: it neutralizes protonated amines and can unfortunately also catalyze racemization by abstracting the α-proton.[16] The strength and steric hindrance of the base are key considerations.[16]
-
Recommended: For racemization-prone couplings, a sterically hindered, weaker base is preferable.
-
Use with Caution:
-
N,N-Diisopropylethylamine (DIPEA or DIEA) (pKa ~10.7): While commonly used, its strong basicity can increase the risk of racemization.[16] If necessary, it should be used in stoichiometric amounts and added slowly at low temperatures.
-
Q5: Can reaction temperature and solvent choice make a difference?
A5: Absolutely.
-
Temperature: Lowering the reaction temperature is a highly effective strategy to minimize racemization.[6][7][17] Performing the initial activation and coupling at 0°C can significantly slow the rate of oxazolone formation and proton abstraction.[6]
-
Solvent: The polarity of the solvent can influence racemization rates. More polar solvents like DMF can sometimes favor this side reaction.[7][18]
-
Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally less polar than DMF and can be better choices for minimizing racemization.[18] However, ensure all reaction components are sufficiently soluble. DMF remains a common choice due to its excellent solvating properties for peptides.[19]
-
Troubleshooting Guide: High Levels of Racemization Detected
Use this guide to diagnose and resolve issues with epimerization in your coupling reactions.
| Symptom / Observation | Potential Cause | Recommended Action & Rationale |
| High (>5%) epimerization detected by HPLC/LC-MS. | Inappropriate Coupling Reagent | Action: Switch to a DIC/OxymaPure® or a phosphonium-based reagent like PyBOP. Rationale: These reagents are known to be less prone to causing racemization compared to some uronium salts.[9][10][11] |
| Racemization occurs despite using a suitable coupling reagent. | Base-Induced Racemization | Action: 1. Switch from DIPEA to a weaker, more hindered base like NMM or sym-collidine.[4][16] 2. Use the base in the minimum required stoichiometric amount (e.g., 1.0-2.0 equivalents). Rationale: A less basic and more sterically hindered base is less likely to abstract the sensitive α-proton.[16] |
| Epimerization levels are inconsistent between runs. | Prolonged Pre-activation Time | Action: Minimize or eliminate the pre-activation step. Add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added.[6][12][20] Rationale: Long contact time between the amino acid and the coupling reagent before the amine is present increases the window for oxazolone formation.[20] |
| Racemization is still observed at low levels. | Elevated Reaction Temperature | Action: Perform the coupling reaction at 0°C for the initial 30-60 minutes before allowing it to slowly warm to room temperature.[6] Rationale: Lower temperatures decrease the rate of all reactions, including the undesirable racemization pathway.[7][17] |
| Poor coupling efficiency and some racemization. | Solvent Effects | Action: If solubility allows, switch from DMF to a less polar solvent like DCM or THF.[18] Rationale: Less polar solvents can disfavor the formation of the charged intermediates involved in racemization.[7][18] |
Visualizing the Racemization Pathway
The following diagram illustrates the critical step where the reaction can either proceed to the desired peptide bond or divert through the racemization pathway via an oxazolone intermediate.
Caption: Key pathways in coupling N-Boc-protected amino acids.
Optimized Protocol for Minimized Racemization
This protocol provides a step-by-step methodology for the solution-phase coupling of this compound to an amine (H-AA-OR) using DIC/OxymaPure® to minimize racemization.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., H-Leu-OMe·HCl) (1.05 eq)
-
OxymaPure® (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq)
-
N-Methylmorpholine (NMM) (1.05 eq, only if starting with an amine salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq), the amine component (1.05 eq), and OxymaPure® (1.0 eq) in anhydrous DCM.
-
Neutralization (if applicable): If your amine component is a hydrochloride or TFA salt, add NMM (1.05 eq) to the solution and stir for 10 minutes at room temperature to generate the free base.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Activation & Coupling: Add DIC (1.0 eq) dropwise to the cold, stirring solution.
-
Reaction:
-
Maintain the reaction at 0°C for 1 hour.
-
Allow the reaction to warm slowly to room temperature.
-
Stir for an additional 2-4 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Proceed with a standard aqueous work-up (e.g., wash with dilute acid, saturated sodium bicarbonate, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide by silica gel column chromatography.
Caption: Low-racemization coupling workflow.
References
- Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
-
Yiin, J. J., Jaritngam, S., & Seebach, D. (2021). Epimerisation in Peptide Synthesis. Chemistry, 3(3), 968-983. [Link]
-
Bennett, C. S., & Imperiali, B. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(11), 5034–5037. [Link]
-
de Figueiredo, R. M., & Campagne, J.-M. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. European Journal of Organic Chemistry, 2018(20-21), 2549-2563. [Link]
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664-5674. [Link]
-
Unknown Author. (n.d.). Epimerization of Peptide. Waseda University.[Link]
-
Yiin, J. J., Jaritngam, S., & Seebach, D. (2021). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information. [Link]
-
Thiot, C., & Gaggini, F. (2004). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22d, 4th ed. (pp. 657-675). [Link]
-
Unknown Author. (2016). Peptide Racemization. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5396. [Link]
-
Unknown Author. (n.d.). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 17(23), 5764-5768. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
-
Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Unknown Author. (2004). 3.8 Uronium/Guanidinium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 528-553). [Link]
-
Unknown Author. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Abu-Rabeah, K., Marks, R., & Albericio, F. (n.d.). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal. [Link]
-
Unknown Author. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]
-
Thompson, A. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2020). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. [Link]
-
Amente, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]
-
Unknown Author. (n.d.). Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
Coldham, I., & Jana, N. J. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. National Center for Biotechnology Information. [Link]
-
Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. IDEAS/RePEc. [Link]
-
Unknown Author. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
- Unknown Author. (n.d.). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
-
Unknown Author. (n.d.). Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
Technical Support Center: Improving the Solubility of N-Boc-2-(3'-Chlorophenyl)-D-glycine
Welcome to the technical support center for advanced synthesis reagents. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with N-Boc-2-(3'-Chlorophenyl)-D-glycine in common organic solvents. As a non-natural amino acid with significant steric bulk and mixed polarity, its dissolution can be a critical, yet often frustrating, step in complex synthetic workflows. This document is designed to provide you not only with protocols but also with the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face during their experiments.
Q1: Why is my this compound not dissolving well in standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)?
A1: The difficulty arises from the molecule's hybrid chemical nature. It contains a large, non-polar tert-butoxycarbonyl (Boc) protecting group and a hydrophobic 3-chlorophenyl ring.[1][2] These features favor dissolution in non-polar to moderately polar solvents. However, it also possesses a polar carboxylic acid group, which engages in strong intermolecular hydrogen bonding, leading to crystal lattice stability that requires a highly polar solvent to disrupt. This structural dichotomy means that no single solvent is perfectly suited to solvate all parts of the molecule simultaneously, often resulting in poor solubility.
Q2: What are the best starting solvents to try for this compound?
A2: For most applications, particularly in peptide synthesis, the recommended starting solvents are the highly polar aprotic solvents.[3][4] We suggest screening in the following order:
-
N-Methyl-2-pyrrolidone (NMP): Often exhibits the highest solvating power for complex and hydrophobic amino acid derivatives.[3][5]
-
Dimethylformamide (DMF): A widely used and effective solvent, though slightly less powerful than NMP for some challenging compounds.[3][4]
-
Dichloromethane (DCM): While common in Boc-based chemistry, it may be less effective for this specific derivative due to the compound's polarity unless used in a solvent mixture.[3]
Q3: Can I use heat to improve solubility? What are the risks involved?
A3: Yes, gentle heating is a highly effective technique.[5][6] Warming the solvent/solute mixture to 35-40°C can significantly increase both the rate of dissolution and the equilibrium solubility.[6] The primary risk is thermal degradation. Boc-protected amino acids are generally stable to these mild temperatures for short periods, but prolonged heating at higher temperatures can lead to side reactions or decomposition. Always use the lowest effective temperature for the shortest time necessary.
Q4: My compound dissolved with heating, but it crashed out of solution upon returning to room temperature. What does this mean?
A4: This indicates you created a supersaturated solution. While useful for ensuring complete dissolution before immediate use in a reaction, it is not a stable stock solution. If you need a room-temperature solution, the concentration you achieved with heating is too high. You will need to either reduce the concentration or use a stronger solvent system (e.g., by adding a co-solvent like DMSO).
Q5: How does the quality or age of my solvent, especially DMF, affect solubility?
A5: Solvent quality is critical. Over time, DMF can degrade to form small amounts of dimethylamine and formic acid.[3] The presence of these impurities, particularly water, can alter the solvent's polarity and negatively impact its ability to dissolve your compound. Always use a high-purity, anhydrous grade of solvent from a freshly opened bottle or one that has been properly stored to ensure reproducible results.
Section 2: Root Cause Analysis - A Deeper Look at the Molecule
Understanding the molecular structure is key to rationally designing a solubilization strategy. The structure of this compound presents distinct regions with competing solubility requirements.
-
Hydrophobic Regions: The Boc group and the chlorophenyl ring are large, greasy, and non-polar. They require a solvent that can effectively engage in van der Waals interactions, such as DCM or the alkyl portions of DMF and NMP.
-
Polar/H-Bonding Region: The carboxylic acid and the N-H of the carbamate are polar and capable of hydrogen bonding. This region requires a polar solvent (like DMF, NMP, or DMSO) that can act as a hydrogen bond acceptor and disrupt the strong intermolecular forces that hold the solid crystal together.
Caption: Molecular features influencing solubility.
This inherent conflict necessitates a solvent system that can balance these opposing needs, which is why single solvents often fail and solvent mixtures or more aggressive polar aprotic solvents are required.
Section 3: Troubleshooting Guides & Experimental Protocols
Follow these systematic protocols to overcome solubility issues.
Guide 1: Systematic Approach to Solvent Selection
This workflow provides a logical progression from standard to more aggressive solvent systems. The goal is to find the leanest condition that achieves the desired solubility to minimize downstream complications.
Caption: Systematic workflow for achieving dissolution.
Guide 2: Protocol for Co-Solvent Enhanced Dissolution
If a single solvent like NMP or DMF is insufficient, the addition of a small amount of a stronger co-solvent is the next logical step.
-
Objective: To dissolve this compound using a binary solvent system.
-
Materials: Target compound, primary solvent (NMP or DMF), co-solvent (anhydrous DMSO).
-
Protocol:
-
Add the desired amount of the primary solvent (e.g., NMP) to your weighed compound.
-
Vortex or stir the mixture for 2-3 minutes at room temperature.
-
If the solid is not fully dissolved, add anhydrous DMSO dropwise or as a single aliquot to constitute 5-10% of the total final volume (e.g., for a final volume of 10 mL, add 0.5-1.0 mL of DMSO).
-
Vortex vigorously for 5 minutes. The use of a brief (5-10 minute) sonication bath can also be effective here.[6][7]
-
Visually inspect for any remaining particulate matter.
-
-
Causality: DMSO is an exceptionally strong hydrogen bond acceptor and has a high dielectric constant. It works by potently disrupting the intermolecular hydrogen bonds of the carboxylic acid groups that contribute to high crystal lattice energy, effectively prying the solute molecules apart and allowing the bulk solvent to solvate them.[5]
Guide 3: Protocol for In Situ Solubilization During Amide Coupling
For applications like peptide synthesis, complete solubility in the initial solvent is not always necessary. The compound can often be solubilized in situ upon the addition of reaction reagents.
-
Objective: To use the compound in an amide coupling reaction even if it is only a suspension in the primary solvent.
-
Context: This applies when coupling the carboxylic acid of this compound to an amine.
-
Protocol:
-
Suspend the this compound in the reaction solvent (e.g., DMF) in your reaction vessel.
-
Add your coupling agent (e.g., HATU, HBTU).
-
Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA or Hunig's base).
-
Stir the mixture for 5-10 minutes. This is the "activation" or "pre-activation" step.
-
Observe the solution. In many cases, the initial suspension will become a clear, homogeneous solution.
-
Once the solution is clear, add your amine component to initiate the coupling reaction.
-
-
Causality: The addition of the base (DIPEA) deprotonates the carboxylic acid, converting it to a carboxylate salt (R-COO⁻). This salt is an ionic species and is typically far more soluble in polar aprotic solvents like DMF than the neutral, hydrogen-bonded carboxylic acid. The subsequent reaction with the coupling agent to form a highly reactive ester further enhances solubility before the final reaction with the amine.
Section 4: Solvent Properties and Data Summary
While exact quantitative solubility data is often proprietary or must be determined empirically, the following table provides a qualitative guide to aid in your solvent selection.
| Solvent | Abbreviation | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility of Title Compound | Rationale & Comments |
| Primary Solvents | |||||
| N-Methyl-2-pyrrolidone | NMP | 6.7 | 32.2 | Good to Moderate | Strong solvating power makes it a top choice.[3][5] Often sufficient on its own. |
| N,N-Dimethylformamide | DMF | 6.4 | 36.7 | Moderate | The standard workhorse for peptide synthesis.[3][4] May require heat or a co-solvent. |
| Dichloromethane | DCM | 3.1 | 9.1 | Poor to Moderate | Good for solvating the hydrophobic regions but poor at breaking H-bonds.[3] Best used in mixtures. |
| Tetrahydrofuran | THF | 4.0 | 7.6 | Poor | Generally not polar enough to disrupt the crystal lattice effectively. |
| Acetonitrile | ACN | 5.8 | 37.5 | Poor | Despite its high polarity, it is a poor H-bond acceptor and often a poor solvent for complex amino acids. |
| Co-Solvents | |||||
| Dimethyl sulfoxide | DMSO | 7.2 | 46.7 | Excellent | Very powerful solvent.[5][6] Highly effective as a co-solvent (5-10%) to boost primary solvents. |
References
-
Solvents for Solid Phase Peptide Synthesis. 3
-
N-Boc-glycine. ChemBK. [Link]
-
Peptide Solubilization. JPT Peptide Technologies. [Link]
-
Solvents and reagents for peptide synthesis. Scharlab. [Link]
-
Guidelines for Peptide Dissolving. Synpeptide. [Link]
-
N-Boc-(2'-Chlorophenyl)glycine. PubChem. [Link]
Sources
- 1. N-Boc-2-(3'-Chlorophenyl)-L-glycine | 1217643-80-5 [sigmaaldrich.com]
- 2. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. jpt.com [jpt.com]
Technical Support Center: Optimizing Boc Deprotection Conditions to Avoid Side Reactions
Welcome to the Technical Support Center for optimizing tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of side reactions during Boc deprotection?
A1: The most common side reactions during acid-catalyzed Boc deprotection originate from the formation of a reactive tert-butyl cation.[1][2][3] This electrophilic intermediate can alkylate any available nucleophile in the reaction mixture, leading to undesired byproducts.[1][3][4] The specific side reactions depend on the substrate's structure and the reaction conditions.
Q2: I'm observing a significant amount of tert-butylation on my peptide. How can I prevent this?
A2: tert-Butylation is a frequent issue, especially with nucleophilic amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][3] The electron-rich side chains of these residues are susceptible to alkylation by the tert-butyl cation.[1][3]
Mechanism of tert-Butylation:
Boc_NHR [label="Boc-NH-R"]; H_plus [label="H+", shape=plaintext]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; tBu_cation [label="tert-Butyl Cation\n(Electrophile)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="H2N-R"]; CO2 [label="CO2", shape=plaintext]; Nucleophilic_Residue [label="Nucleophilic Residue\n(e.g., Trp, Met)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alkylated_Product [label="Alkylated Side Product"];
Boc_NHR -> Carbamic_Acid [label="+ H+"]; Carbamic_Acid -> tBu_cation; Carbamic_Acid -> Amine; Amine -> CO2 [style=invis]; tBu_cation -> Alkylated_Product; Nucleophilic_Residue -> Alkylated_Product; }
Caption: Formation of the tert-butyl cation and subsequent alkylation of nucleophilic residues.Solution: The Use of Scavengers
The most effective strategy to mitigate tert-butylation is to introduce "scavengers" into the deprotection cocktail.[2][5] These are nucleophilic compounds added in excess to trap the tert-butyl cation before it can react with your substrate.[3]
Commonly Used Scavengers:
| Scavenger | Target Residues | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General purpose | 1-5% (v/v) | Reduces the tert-butyl cation to isobutane. Highly effective. |
| Thioanisole | Trp, Met, Cys | 1-5% (v/v) | Can alkylate Trp under certain conditions. |
| Anisole | Trp | 1-5% (v/v) | A classic scavenger for preventing Trp alkylation. |
| 1,2-Ethanedithiol (EDT) | Trp, Met, Cys | 1-2.5% (v/v) | Effective for sulfur-containing residues.[6] |
| Water | General purpose | 1-5% (v/v) | Can act as a scavenger by quenching the tert-butyl cation to form tert-butanol. |
Q3: My peptide contains an Asp-Gly sequence, and I'm seeing a major side product with the same mass. What is happening?
A3: You are likely observing aspartimide formation. This side reaction is particularly common in peptides containing Aspartyl (Asp) residues, especially when the following amino acid is Glycine (Gly), Asparagine (Asn), or Arginine (Arg).[1][2] The reaction proceeds via cyclization of the Asp side-chain carboxyl group with the backbone amide nitrogen, which can lead to a mixture of α- and β-peptides and racemization.[1][7]
Mechanism of Aspartimide Formation:
}
Caption: Pathway of aspartimide formation leading to undesired peptide isomers.Troubleshooting Aspartimide Formation:
-
Milder Deprotection Conditions: Using less harsh acidic conditions can reduce the rate of aspartimide formation. Consider using 4M HCl in dioxane instead of neat TFA.[8][9]
-
Lower Temperature: Performing the deprotection at 0°C can help to minimize this side reaction.[5]
-
Alternative Protecting Groups: For particularly problematic sequences, consider using a different protecting group for the Asp side chain during synthesis that is less prone to cyclization.
Q4: My reaction is incomplete, even after extended reaction times. What should I do?
A4: Incomplete Boc deprotection can be frustrating. Here's a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Incomplete Deprotection:
}
Caption: A step-by-step guide to troubleshooting incomplete Boc deprotection.Key Considerations:
-
Reagent Quality: Ensure your acid (TFA or HCl solution) is fresh and your solvents are anhydrous.[10]
-
Steric Hindrance: If your substrate is sterically hindered, more forcing conditions (higher acid concentration, elevated temperature) may be necessary.[11]
-
Monitoring: Always monitor the reaction progress by a suitable analytical method like TLC or LC-MS to determine the optimal reaction time.[5]
Q5: I have other acid-sensitive groups in my molecule. How can I selectively deprotect the Boc group?
A5: Achieving selectivity can be challenging but is often possible by fine-tuning the reaction conditions. The Boc group is generally more acid-labile than many other protecting groups like tert-butyl esters or some silyl ethers.[4][12]
Strategies for Selective Deprotection:
-
Milder Acids: Consider using weaker acids like p-toluenesulfonic acid (TsOH).[5]
-
Controlled Stoichiometry of Strong Acids: Using a carefully controlled amount of a strong acid like HCl in dioxane can sometimes achieve the desired selectivity.[8][9][13]
-
Lewis Acids: Certain Lewis acids such as ZnBr₂ or TMSI have been reported to selectively cleave Boc groups under milder conditions.[5][14]
-
Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods can be employed. A notable example is the use of oxalyl chloride in methanol.[5][15]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
This protocol is suitable for most substrates, particularly peptides with sensitive residues.
-
Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).
-
Prepare the deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).
-
Add the deprotection cocktail to the solution of the starting material at room temperature.[1]
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1]
-
The crude product is typically obtained as the TFA salt and can be purified or used directly in the next step.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is often milder than TFA and can offer better selectivity.[8][9]
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 5-10 equivalents of a 4M solution of HCl in 1,4-dioxane dropwise.[1][16]
-
Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours, monitoring its progress.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- BenchChem. (2025). N-Boc deprotection issues and alternative methods. BenchChem.
- Semantic Scholar. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Semantic Scholar.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry.
- BenchChem. (2025). Optimizing Boc deprotection conditions to prevent side reactions. BenchChem.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate.
- ResearchGate. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate.
- ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
- Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Fiveable.
- APS. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. APS.
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers. BenchChem.
- Semantic Scholar. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. Semantic Scholar.
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Journal of Chemical and Pharmaceutical Research. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate.
- Reddit. (2023). Boc De-protection. Reddit.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). | Semantic Scholar [semanticscholar.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc Deprotection - HCl [commonorganicchemistry.com]
Technical Support Center: Overcoming Incomplete Coupling in Peptide Synthesis with Hindered Amino Acids
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete peptide coupling, particularly when incorporating sterically hindered amino acids. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles to ensure the integrity and success of your synthesis.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of peptides containing hindered amino acids.
Q1: My Kaiser test is positive after a coupling step. What is the first thing I should do?
A positive Kaiser test indicates the presence of unreacted primary amines. The immediate course of action is to perform a second coupling (a "double couple") using a fresh solution of the activated amino acid.[1] If the test remains positive, more advanced strategies outlined in this guide should be considered.
Q2: Which coupling reagent is best for a particularly difficult coupling, like a Val-Val or Aib-Pro sequence?
For sterically demanding couplings, high-reactivity reagents are recommended. HATU and COMU are excellent first choices due to their high efficiency and ability to minimize racemization.[2] Phosphonium salt-based reagents like PyBOP and the more reactive PyBrOP are also effective for coupling hindered amino acids, including N-methylated residues.[2][3]
Q3: Can I simply increase the reaction time or temperature to improve coupling efficiency?
Yes, both are viable strategies. Extending the coupling time, sometimes even overnight, can be beneficial.[4] Increasing the temperature (e.g., to 35-50°C) can also significantly enhance the reaction rate.[5][6] However, be aware that elevated temperatures may increase the risk of side reactions like racemization or aspartimide formation, depending on the sequence.[6][7]
Q4: What is "capping," and when should I do it?
Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain to prevent the formation of deletion impurities.[8] It is crucial to cap after a second coupling has failed to go to completion. This ensures that the final product will be easier to purify. A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[8][9]
Q5: My peptide is aggregating on the resin, leading to poor coupling. What can I do?
Peptide aggregation is a common cause of synthesis failure. Strategies to disrupt secondary structure formation include:
-
Solvent Choice : Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic agents can help.[10]
-
Resin Choice : Using a low-loading resin or a resin with a polyethylene glycol (PEG) core can improve solvation and reduce steric hindrance.[11]
-
Sequence Modification : Incorporating pseudoproline dipeptides or DMB/Hmb-protected amino acids can disrupt hydrogen bonding networks that lead to aggregation.[12]
II. In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving incomplete coupling reactions involving hindered amino acids.
Guide 1: Diagnosing the Cause of Incomplete Coupling
A logical workflow is essential for efficiently troubleshooting a failed coupling reaction.
Caption: Initial troubleshooting workflow for a positive coupling test.
Step-by-Step Diagnosis:
-
Confirm the Test Result: Ensure the colorimetric test (e.g., Kaiser, isatin) was performed correctly. False positives can occur, for example, if the resin is not washed thoroughly to remove residual base before testing.[13]
-
Analyze the Sequence: Identify the specific amino acids involved in the difficult coupling. Steric hindrance is a major factor with residues like Aib (α-aminoisobutyric acid), Val, Ile, and N-methylated amino acids.[2][3][14]
-
Evaluate Reagent Quality: Confirm that the amino acid derivative, coupling reagents, and solvents are not degraded. Moisture can inactivate coupling reagents.
-
Assess Resin Swelling: Poor swelling of the resin can limit the accessibility of reactive sites.[4][11] Ensure the resin is adequately swollen in the reaction solvent before the first deprotection step.
Guide 2: Advanced Strategies for Hindered Couplings
If simple double coupling is insufficient, the following advanced strategies should be employed.
Strategy 1: Optimize the Coupling Chemistry
The choice of coupling reagent is paramount. The mechanism involves the activation of the carboxylic acid group of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the resin-bound peptide.[15]
Caption: General mechanism of peptide coupling.
Comparison of High-Activity Coupling Reagents:
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | Highly reactive, low racemization, effective for N-methyl amino acids.[3] | Should not be used in large excess as it can cap the N-terminus.[3] |
| COMU | Aminium/Uronium Salt | Reactivity comparable to HATU, safer (non-explosive byproducts), good solubility.[2][16] | Byproducts are water-soluble, which is advantageous for cleanup.[16] |
| PyBrOP | Phosphonium Salt | More reactive than PyBOP, excellent for highly hindered couplings like those involving α,α-dialkylglycines.[3] | Higher reactivity can lead to increased racemization with prolonged reaction times.[2] |
| DIC/HOBt | Carbodiimide | A classic, cost-effective combination. Adding HOBt minimizes racemization.[3] | The byproduct of DIC (diisopropylurea) is soluble, unlike that of DCC.[3] |
Recommendation: For a first-line advanced approach, switch to HATU or COMU . These reagents generate highly reactive OAt or Oxyma esters, respectively, which are more effective than the OBt esters formed by reagents like HBTU.
Strategy 2: Modify Reaction Conditions
-
Solvent Composition: While DMF is the standard, NMP is a more polar solvent that can improve the solvation of growing peptide chains and disrupt aggregation.[10] In some cases, a mixture of DMF and DCM can be beneficial.[13]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can overcome the activation energy barrier for sterically hindered residues. Microwave-assisted SPPS is particularly effective in this regard, as it allows for rapid heating.[2][5]
Strategy 3: Utilize Amino Acid Derivatives
-
Amino Acid Fluorides: For extremely difficult couplings, such as those involving Aib, converting the Fmoc-amino acid to its acid fluoride in situ using a reagent like TFFH can be highly effective.[2]
-
Pre-formed Symmetrical Anhydrides: While less common now, pre-forming a symmetrical anhydride of the incoming amino acid using DIC can provide a highly reactive species for the coupling reaction.[17]
III. Experimental Protocols
Protocol 1: On-Resin Monitoring of Coupling Completion
Accurate monitoring is critical to making informed decisions during synthesis.[13]
Kaiser Test (for primary amines):
-
Collect a small sample of resin beads (5-10 mg) in a small test tube.
-
Wash the beads thoroughly with DMF to remove any residual base.
-
Add 2-3 drops each of:
-
Reagent A: 5% ninhydrin in ethanol.
-
Reagent B: 80% phenol in ethanol.
-
Reagent C: 2% 0.001M KCN in pyridine.
-
-
Heat the tube at 100°C for 5 minutes.
-
Interpretation:
-
Intense Blue Beads/Solution: Incomplete coupling (free primary amines present).
-
Yellow/Colorless Beads: Complete coupling.
-
Note: The Kaiser test is unreliable for secondary amines like proline.[13]
Isatin Test (for secondary amines like Proline):
-
Place a small sample of resin (4-5 mg) in a test tube.
-
Add 2-3 drops of isatin solution.
-
Heat at 100°C for 5 minutes.[13]
-
Interpretation:
Protocol 2: A "Difficult Coupling" Protocol using HATU
This protocol is designed for challenging couplings, such as adding a valine to another valine.
-
Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.
-
Activation Solution Preparation (perform immediately before use):
-
In a separate vessel, dissolve Fmoc-amino acid (4 equivalents relative to resin loading).
-
Add HATU (3.9 equivalents).
-
Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (8 equivalents).
-
Add DMF to dissolve all components. Let the solution pre-activate for 1-2 minutes.
-
-
Coupling: Add the activation solution to the washed, deprotected resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult sequences, extend the time to overnight or increase the temperature to 40°C.[4]
-
Monitoring: After the coupling time, wash a small sample of resin and perform the appropriate colorimetric test (Kaiser or Isatin) to check for completion.
-
Recouple or Cap: If the test is positive, perform a second coupling with a fresh activation solution. If the second coupling fails, cap the unreacted amines.
Protocol 3: Capping Unreacted Amines
-
Washing: After a failed coupling attempt, wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride/pyridine/DMF (e.g., 1:2:3 v/v/v).[8]
-
Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[8]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM to prepare for the next synthesis cycle.
-
Confirmation: A Kaiser test performed after capping should be negative.
IV. Conclusion
Successfully synthesizing peptides with hindered amino acids requires a flexible and informed approach. Incomplete coupling is a common but surmountable challenge. By systematically diagnosing the problem, selecting the appropriate high-reactivity coupling reagents, optimizing reaction conditions, and diligently monitoring reaction progress, researchers can significantly improve synthesis outcomes. When a coupling fails, capping unreacted sites is a critical step to ensure the final product is as pure as possible. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.
References
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
-
Aapptec Peptides. Coupling Reagents.
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis.
-
RojasLab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube.
-
Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry.
-
Google Patents. Capping of unprotected amino groups during peptide synthesis.
-
CS Bio. The role of temperature in Solid Phase Peptide Synthesis (SPPS).
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis.
-
PubMed. Peptide Design: Influence of a Guest Aib-Pro Segment on the Stereochemistry of an Oligo-Val Sequence.
-
ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings.
-
ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
-
ResearchGate. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?
-
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC.
-
SciSpace. A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil.
-
BenchChem. Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis.
-
ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
-
NIH. Introduction to Peptide Synthesis.
-
ResearchGate. (2025, August 7). Structure—Activity Relationships of the Peptide Ile-Ala-Val-Pro and Its Derivatives Revealed Using the Semi-Empirical AM1 Method.
-
Google Patents. Coupling method for peptide synthesis at elevated temperatures.
-
Springer. Methods and protocols of modern solid phase peptide synthesis.
-
ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
Sources
- 1. biotage.com [biotage.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. csbio.com [csbio.com]
- 6. researchgate.net [researchgate.net]
- 7. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. m.youtube.com [m.youtube.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. people.uniurb.it [people.uniurb.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating TFA Cleavage of Boc-Protected Peptides
Welcome to our dedicated technical support center for troubleshooting side reactions associated with the trifluoroacetic acid (TFA)-mediated cleavage of tert-butyloxycarbonyl (Boc)-protected peptides. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of common cleavage-related issues and offer robust, self-validating solutions.
Our approach is grounded in the principles of scientific integrity and practical expertise. We will explore the "why" behind experimental choices, ensuring you are equipped not just with solutions, but with a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries and concerns during the TFA cleavage process.
Q1: I've completed my solid-phase peptide synthesis. What is the fundamental principle of TFA cleavage for Boc-protected peptides?
A1: TFA cleavage is a critical final step in Boc-based solid-phase peptide synthesis. It accomplishes two essential tasks simultaneously: the cleavage of the peptide from the resin support and the removal of acid-labile side-chain protecting groups.[1] The core of this process is the use of a strong acid, trifluoroacetic acid (TFA), which protonates and cleaves the ester or amide bond linking the peptide to the resin and also removes the tert-butyl (tBu) and other acid-sensitive protecting groups from the amino acid side chains. However, this process generates highly reactive carbocations, most notably the tert-butyl cation (tBu+), which can lead to a variety of unwanted side reactions if not properly managed.[2][3]
Q2: What are "scavengers" and why are they absolutely essential in a TFA cleavage cocktail?
A2: Scavengers are nucleophilic compounds added to the TFA cleavage mixture to "trap" or "quench" the reactive carbocations generated during deprotection.[3][4] By reacting with these carbocations more rapidly than the sensitive functional groups on the peptide, they prevent a host of side reactions.[3] The choice of scavengers is dictated by the specific amino acid composition of your peptide.[1][4]
Q3: My peptide precipitated nicely after adding cold ether, but my yield is very low. What could be the issue?
A3: Low yield after precipitation can stem from several factors. Before suspecting synthesis failure, it's crucial to confirm that the cleavage from the resin was efficient. A simple post-cleavage qualitative test on the resin beads can provide a quick answer.[5] If the peptide is still on the resin, the cleavage conditions (time, TFA concentration, or cocktail composition) need optimization.[6] If cleavage was complete, the issue might lie in the synthesis itself, such as incomplete coupling or Fmoc deprotection, leading to truncated sequences.
Troubleshooting Guides: A Deep Dive into Specific Side Reactions
This section provides detailed troubleshooting for specific side reactions, complete with mechanistic explanations, preventative protocols, and corrective actions.
Issue 1: Tryptophan (Trp) Modification - The Alkylation Problem
Q: My mass spectrometry results show unexpected peaks with mass additions of +57 Da and/or +106 Da. What is the likely cause?
A: These mass additions are classic indicators of tryptophan indole ring alkylation. The indole ring of tryptophan is electron-rich and highly susceptible to electrophilic attack by carbocations generated during TFA cleavage.[7][8]
-
+57 Da: Corresponds to tert-butylation from tBu protecting groups.[7]
-
+106 Da: This is a well-documented side product when using Wang resin, where the cleaved p-hydroxybenzyl cation from the linker alkylates the tryptophan.[7][8]
Mechanism of Tryptophan Alkylation:
Caption: Electrophilic attack on the Tryptophan indole ring.
Preventative Measures & Protocols:
The most robust strategy is to use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen protects it from electrophilic attack.[7][9] In the absence of indole protection, a well-designed scavenger cocktail is critical.
Recommended Cleavage Cocktail (Reagent K): [2][10][11]
| Component | Percentage (v/v) | Purpose |
| TFA | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger, protects Tyr and Trp |
| Water | 5% | Scavenges t-butyl cations |
| Thioanisole | 5% | Protects Trp, aids in Arg(Pbf) removal |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for t-butyl cations |
Experimental Protocol: Small-Scale Test Cleavage
To optimize conditions without risking your entire batch, perform a small-scale test cleavage on 10-20 mg of peptide-resin.[7]
-
Dry 10-20 mg of the peptide-resin under vacuum.
-
Prepare the chosen cleavage cocktail (e.g., Reagent K).
-
Add the cocktail to the resin and allow it to react for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide and analyze by HPLC and MS to assess purity and identify any side products.
Issue 2: Methionine (Met) Oxidation and Alkylation
Q: My peptide contains Methionine, and I am observing a +16 Da peak and/or a +57 Da peak in my LC-MS. What's happening?
A: These correspond to two common side reactions involving methionine during TFA cleavage:
-
+16 Da: Oxidation of the thioether side chain to methionine sulfoxide (Met(O)).[12][13]
-
+57 Da: S-alkylation (tert-butylation) of the thioether to form a sulfonium salt.[13][14]
The thioether of methionine is a reactive nucleophile even at low pH and is susceptible to both oxidation and alkylation.[14]
Mechanism of Methionine Side Reactions:
Caption: A logical workflow for troubleshooting common TFA cleavage issues.
Conclusion
Successful TFA cleavage of Boc-protected peptides is a blend of theoretical understanding and practical optimization. By recognizing the potential for side reactions and employing the appropriate preventative measures, particularly the rational selection of scavengers, researchers can significantly improve the yield and purity of their synthetic peptides. This guide provides a framework for diagnosing and resolving common issues, empowering you to approach this critical step with confidence.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available at: [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Available at: [Link]
-
Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group. Available at: [Link]
-
Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. Available at: [Link]
-
Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Peptide Cleavage and Protected Cleavage Procedures Application Note. CEM Corporation. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. Available at: [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. Available at: [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
How to handle peptides that contain methionine. Biotage. Available at: [Link]
-
Technical Support Information Bulletin 1157. AAPPTEC. Available at: [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Available at: [Link]
-
I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? ResearchGate. Available at: [Link]
-
Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. Available at: [Link]
Sources
- 1. cem.de [cem.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Peptides Containing N-Boc-2-(3'-Chlorophenyl)-D-glycine
Welcome to the technical support center for the purification of peptides incorporating the non-natural amino acid, N-Boc-2-(3'-Chlorophenyl)-D-glycine. The unique characteristics of this amino acid—namely its bulky N-Boc protecting group and the hydrophobic chlorophenyl moiety—present distinct challenges during peptide purification. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Section 1: Foundational Challenges & Initial Steps
This section addresses the most common initial hurdles encountered when working with peptides containing this compound.
Q1: My crude peptide containing this compound has very poor solubility in standard aqueous buffers for RP-HPLC. What's causing this and how can I resolve it?
A1: The poor solubility is primarily due to the significant hydrophobicity imparted by both the N-Boc protecting group and the 3'-chlorophenyl side chain.[1][2] The bulky, non-polar Boc group dramatically increases the overall hydrophobicity of a peptide, which can lead to aggregation and difficulty in dissolving it in highly aqueous mobile phases.[1][3]
Troubleshooting Steps:
-
Initial Dissolution in Strong Organic Solvents: Before diluting with your aqueous mobile phase, dissolve the crude peptide in a minimal amount of a strong organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are excellent initial choices.[2]
-
Protocol:
-
Weigh the lyophilized crude peptide.
-
Add small increments of the chosen organic solvent (e.g., DMSO) and vortex until the peptide is fully dissolved.
-
Once dissolved, slowly add your initial RP-HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired loading concentration. If precipitation occurs, you may need to start with a higher organic percentage in your initial mobile phase.
-
-
-
Use of Co-solvents: If solubility remains an issue, incorporating a co-solvent system can be effective. A small percentage of a stronger solvent like DMF or NMP (e.g., 5-10% v/v) in your mobile phase can enhance solvation.[2]
-
Gentle Warming and Sonication: In some cases, gentle warming (to 30-40°C) or brief sonication can aid in dissolving stubborn peptides.[2] However, be cautious to avoid degradation of the peptide or the Boc group.
Q2: What is the most significant impact of the this compound residue on my RP-HPLC purification strategy?
A2: The most significant impact is the drastically increased retention time and the potential for peak broadening.[1] The hydrophobicity of this residue leads to very strong interactions with the hydrophobic stationary phase (e.g., C18) of the HPLC column.[1]
Causality and Experimental Choices:
-
Strong Retention: Expect your peptide to elute at a much higher concentration of organic solvent (e.g., acetonitrile) than a similar peptide without this residue. You will need to adjust your gradient accordingly.
-
Peak Broadening: Strong hydrophobic interactions can lead to slow desorption kinetics from the stationary phase, resulting in broad, poorly resolved peaks.[1] To counteract this, consider:
-
Slower Gradients: A shallower gradient (e.g., 0.5% increase in organic phase per minute) can improve resolution.
-
Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.
-
Alternative Stationary Phases: If peak shape on a C18 column is poor, consider a C8 or a phenyl-hexyl column, which have different hydrophobic selectivities.
-
Section 2: Troubleshooting RP-HPLC Purification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for peptide purification.[3][4] This section provides solutions to specific issues you may encounter.
Q3: I'm seeing a cluster of peaks eluting very close together during my RP-HPLC run. How can I improve the resolution?
A3: Co-eluting impurities are a common challenge, especially with complex peptides.[4] These impurities are often deletion sequences or incompletely deprotected species that have very similar hydrophobicities to the target peptide.
Strategies for Improving Resolution:
| Strategy | Mechanism of Action | Recommended Protocol |
| Optimize the Gradient | Increases the separation window between closely eluting species. | Decrease the gradient slope. For example, if you are using a 1%/minute gradient of acetonitrile, try reducing it to 0.5%/minute over the elution range of your peptide. |
| Change the Mobile Phase Modifier | Alters the ionization state of the peptide and impurities, which can change their retention characteristics. | If you are using Trifluoroacetic Acid (TFA), try switching to Formic Acid (FA). TFA provides excellent peak shape but can be difficult to remove, while FA is more volatile. |
| Adjust the pH of the Mobile Phase | Modifies the charge of ionizable groups on the peptide, altering its overall hydrophobicity and interaction with the stationary phase.[5] | Running the purification at a pH close to the isoelectric point (pI) of the peptide can sometimes improve separation from certain impurities.[5] |
| Elevate the Column Temperature | Reduces mobile phase viscosity and can alter the selectivity of the stationary phase. | Incrementally increase the column temperature from ambient to 40°C, 50°C, and 60°C, monitoring the resolution at each step. |
Q4: My peptide appears pure by HPLC, but mass spectrometry shows a +56 Da adduct. What is this and how do I get rid of it?
A4: A +56 Da adduct is a classic sign of t-butylation, a common side reaction during the cleavage of Boc-protected peptides, especially in the presence of scavengers. The t-butyl carbocation generated during Boc group removal can alkylate nucleophilic residues like Tryptophan or Methionine.
Prevention and Removal:
-
Optimized Cleavage Cocktail: Ensure your cleavage cocktail contains an adequate amount of scavengers to trap the t-butyl cations. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Pre-cleavage N-terminal Boc Removal: Before the final cleavage from the resin, it is crucial to remove the N-terminal Boc group with TFA. This prevents the t-butyl cation from reacting with the peptide.[6]
-
Purification: Fortunately, the t-butylated impurity is significantly more hydrophobic than the desired peptide. A well-optimized RP-HPLC gradient should be able to separate these two species. A shallower gradient will be key here.
Section 3: Advanced Purification & Orthogonal Strategies
When RP-HPLC alone is insufficient to achieve the desired purity, an orthogonal purification step is highly recommended.[7][8]
Q5: What is an orthogonal purification strategy, and when should I consider it for my peptide?
A5: An orthogonal strategy employs a second purification technique that separates molecules based on a different physicochemical principle than the first.[4][9] For peptide purification, the most common orthogonal approach is to combine Reverse-Phase Chromatography (hydrophobicity-based) with Ion-Exchange Chromatography (charge-based).[8]
Consider an orthogonal strategy when:
-
You have stubborn, co-eluting impurities that cannot be resolved by optimizing your RP-HPLC method.[4]
-
You require very high purity (>98%) for your final application, such as in therapeutic development.[7][8]
-
Your crude sample contains a high load of impurities that could foul your expensive preparative RP-HPLC column.[8]
Q6: How do I set up an orthogonal purification workflow using Ion-Exchange Chromatography (IEX) and RP-HPLC?
A6: The typical workflow involves an initial IEX step followed by a polishing RP-HPLC step.
Step-by-Step Orthogonal Purification Protocol:
-
Determine the Peptide's Net Charge: Calculate the theoretical isoelectric point (pI) and the net charge of your peptide at a given pH.
-
Select the IEX Resin:
-
If your peptide has a net positive charge at a neutral pH, use a Cation Exchange (CIEX) resin (e.g., SP Sepharose).[8]
-
If your peptide has a net negative charge, use an Anion Exchange (AIEX) resin (e.g., Q Sepharose).
-
-
IEX Chromatography:
-
Equilibration: Equilibrate the IEX column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0 for AIEX).
-
Loading: Dissolve your crude peptide in the equilibration buffer and load it onto the column.
-
Elution: Elute the bound peptide using a salt gradient (e.g., 0 to 1 M NaCl over 20 column volumes).
-
Fraction Collection & Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the target peptide.
-
-
RP-HPLC Polishing:
-
Pool the IEX fractions containing your peptide.
-
Desalt the pooled fractions if necessary.
-
Purify the peptide using your optimized RP-HPLC protocol as a final polishing step.
-
Workflow Diagram:
Caption: Orthogonal purification workflow.
Section 4: Quality Control and Analysis
Confirming the identity and purity of your final peptide is a critical final step.
Q7: How does the chlorine atom in this compound affect my mass spectrometry analysis?
A7: The presence of a chlorine atom will result in a characteristic isotopic pattern in your mass spectrum. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This means you will observe two major peaks for your peptide:
-
An M peak (containing ³⁵Cl).
-
An M+2 peak (containing ³⁷Cl) that is about one-third the intensity of the M peak.
This isotopic signature is a powerful diagnostic tool to confirm the successful incorporation of the chlorinated amino acid into your peptide.[10]
Q8: What are the essential quality control checks for my final purified peptide?
A8: A comprehensive quality control panel should include:
-
Analytical RP-HPLC: To determine the purity of the peptide. Run a high-resolution analytical chromatogram and integrate the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Mass Spectrometry (MS): To confirm the identity (molecular weight) of the peptide.[3] Ensure the observed mass matches the theoretical mass and check for the characteristic chlorine isotopic pattern.
-
Amino Acid Analysis (AAA): For quantitative applications, AAA can be used to determine the exact peptide content and confirm the amino acid composition.
References
- Purification of therapeutic peptides using orthogonal methods to achieve high purity. (n.d.). Google Cloud.
- Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. (n.d.). NIH.
- Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4 - Benchchem. (n.d.). BenchChem.
- Better Purities With Orthogonal Peptide Purification Using PEC - Gyros Protein Technologies. (n.d.). Gyros Protein Technologies.
- A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques - Xtalks. (2022, May 19). Xtalks.
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis - Benchchem. (n.d.). BenchChem.
- An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC - NIH. (n.d.). NIH.
- Preparative RP-HPLC Method For Purifying Peptides - Google Patents. (n.d.). Google Patents.
- Technical Support Center: Purification of Peptides Containing Boc-L-Ala-OH-2-钩C - Benchchem. (n.d.). BenchChem.
- solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents - Benchchem. (n.d.). BenchChem.
- Boc Resin Cleavage Protocol - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. (n.d.). NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 8. xtalks.com [xtalks.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
stability of N-Boc-2-(3'-Chlorophenyl)-D-glycine under various reaction conditions
Welcome to the technical support center for N-Boc-2-(3'-Chlorophenyl)-D-glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this valuable non-proteinogenic amino acid.
Introduction
This compound is a non-proteinogenic amino acid derivative that serves as a critical building block in peptide synthesis and medicinal chemistry.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amino function provides stability and enhances solubility in organic solvents, making it a versatile component in complex synthetic routes.[1] Its unique structure, featuring a 3-chlorophenyl group, can impart specific conformational constraints and biological activities to target molecules. This guide will address common challenges and questions regarding its stability and reactivity under various experimental conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of this compound.
Issue 1: Incomplete or Sluggish N-Boc Deprotection
Question: I am following a standard TFA/DCM protocol for Boc deprotection, but I am observing incomplete removal of the Boc group from this compound. What could be the cause and how can I resolve this?
Answer:
While the Boc group is reliably acid-labile, several factors can contribute to incomplete deprotection.[] Here is a systematic approach to troubleshooting this issue:
Root Cause Analysis & Solutions:
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic and its efficacy can be diminished by water content. Ensure you are using a fresh, anhydrous grade of TFA.
-
Reaction Time and Temperature: While many Boc deprotections are rapid, the specific substrate can influence the reaction rate.
-
Initial Protocol: A common starting point is treating the substrate with a 20-50% solution of TFA in dichloromethane (DCM) at room temperature for 30-60 minutes.[3][4]
-
Troubleshooting: If incomplete, you can cautiously extend the reaction time and monitor by TLC or LC-MS. Gentle warming (e.g., to 30-40°C) can also be attempted, but be mindful of potential side reactions.
-
-
Influence of the 3-Chlorophenyl Group: Electron-withdrawing groups on an aromatic ring can, in some contexts, accelerate the cleavage of an adjacent N-Boc group.[5] This suggests that standard conditions should be effective. If you are still facing issues, it is more likely related to other experimental parameters.
-
Alternative Acidic Conditions:
Experimental Protocol: Standard Boc Deprotection
-
Dissolve the this compound derivative in anhydrous DCM (approx. 0.1 M).
-
Add an equal volume of TFA (for a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
Issue 2: Side Product Formation During Deprotection or Coupling
Question: After Boc deprotection and subsequent coupling reactions, I am observing unexpected side products. What are the likely side reactions and how can I mitigate them?
Answer:
Side product formation often stems from reactive intermediates generated during the deprotection step or from the coupling conditions themselves.
Common Side Reactions & Prevention:
-
t-Butylation: The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation.[6] This cation can alkylate nucleophilic residues in your peptide, such as tryptophan or methionine.
-
Racemization during Coupling: While glycine itself is not chiral, the alpha-carbon of this compound is a stereocenter. Racemization is a significant risk during the activation of the carboxylic acid for peptide bond formation.[8]
-
Minimizing Racemization:
-
Coupling Reagents: Use coupling reagents known to suppress racemization, such as those based on HOBt (1-hydroxybenzotriazole) or Oxyma Pure. Examples include HBTU, HATU, and COMU.[8]
-
Base Selection: The choice of base is critical. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. For particularly sensitive couplings, the weaker base N-methylmorpholine (NMM) may be preferred.[8]
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0°C) to minimize the rate of racemization.
-
-
Diagram: Boc Deprotection Mechanism & Side Reaction
Caption: Boc deprotection mechanism and potential t-butylation side reaction.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] For long-term stability, refrigeration (0-10°C) is advisable.[11]
Q2: Is this compound stable to basic conditions?
A2: Yes, the Boc protecting group is highly stable under a wide range of non-acidic conditions, including exposure to bases and nucleophiles.[6] This allows for orthogonal protection strategies, for example, in combination with base-labile protecting groups like Fmoc.[6]
Q3: Can I use catalytic hydrogenation with this compound?
A3: The Boc group itself is stable to catalytic hydrogenation. However, the 3-chlorophenyl group may be susceptible to dehalogenation depending on the catalyst and reaction conditions. If catalytic hydrogenation is required for other functionalities in the molecule, careful selection of the catalyst (e.g., avoiding aggressive catalysts like palladium on carbon) and monitoring of the reaction are essential.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents and strong acids, except when intending to deprotect the Boc group.[9]
Q5: Can thermal conditions be used for Boc deprotection?
A5: Yes, thermal deprotection of N-Boc groups is possible, often at temperatures around 150°C.[12][13] This method can be advantageous as it may avoid the need for acidic reagents and subsequent neutralization steps.[13] However, the thermal stability of the entire molecule must be considered.
Stability Summary Table
| Condition/Reagent | Stability of this compound | Notes |
| Strong Acids (e.g., TFA, HCl) | Labile | Standard condition for Boc group removal.[] |
| Weak Acids (e.g., aqueous acetic acid) | Generally Stable | Prolonged exposure may lead to slow cleavage. |
| Strong Bases (e.g., NaOH, KOH) | Stable | The Boc group is resistant to basic hydrolysis.[5] |
| Weak Bases (e.g., DIPEA, NMM) | Stable | Commonly used in peptide coupling reactions.[8] |
| Nucleophiles (e.g., amines, hydrazines) | Stable | The Boc group is generally stable to nucleophilic attack.[6] |
| Catalytic Hydrogenation | Boc group is stable; chlorophenyl group may be labile | Potential for dehalogenation of the chlorophenyl ring. |
| Elevated Temperatures (~150°C) | Labile | Can be used as a method for deprotection.[12][13] |
| Standard Coupling Reagents (HBTU, HATU) | Stable | The Boc group is compatible with most standard coupling conditions.[8] |
References
-
Goundry, W., & Lee, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031–25036. [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved January 17, 2026, from [Link]
-
Malig, T. C., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(5), 855-863. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(1), 13. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 17, 2026, from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 17, 2026, from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Retrieved January 17, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Phenylglycine. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 4. reddit.com [reddit.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. N-(tert-Butoxycarbonyl)-D-2-phenylglycine | 33125-05-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Peptide Aggregation with N-Boc-2-(3'-Chlorophenyl)-D-glycine
Welcome to the technical support center for the effective use of N-Boc-2-(3'-Chlorophenyl)-D-glycine in preventing peptide aggregation during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
Introduction: The Challenge of Peptide Aggregation
During solid-phase peptide synthesis (SPPS), growing peptide chains can self-associate through intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. This phenomenon, known as aggregation, is particularly prevalent in hydrophobic sequences and can lead to significant challenges[1][2]:
-
Incomplete Reactions: Aggregated peptide chains are poorly solvated, hindering the access of reagents to the N-terminal amine. This results in incomplete deprotection and coupling steps[1][2].
-
Low Yields: Failed coupling and deprotection cycles lead to a significant reduction in the final yield of the desired full-length peptide.
-
Difficult Purification: The crude peptide product often contains a high level of deletion sequences and other impurities, complicating chromatographic purification.
To overcome these challenges, various strategies have been developed, including the incorporation of "structure-disrupting" amino acids. This compound is a specialized non-proteinogenic amino acid designed for this purpose.
Mechanism of Action: How this compound Prevents Aggregation
While direct literature on the anti-aggregation properties of this compound is emerging, its mechanism can be inferred from the well-established principles of sterically hindered amino acids and related compounds like pseudoprolines[3][4][5].
The key features of this compound that contribute to its function are:
-
Steric Hindrance: The bulky 3'-chlorophenyl group attached to the α-carbon introduces significant steric hindrance. When incorporated into a growing peptide chain, this bulky side chain disrupts the regular hydrogen bonding patterns required for the formation of stable β-sheet structures[6][7][8].
-
Backbone Kinking: Similar to how proline and pseudoproline residues introduce a "kink" in the peptide backbone, the unique stereochemistry and bulky side chain of a D-amino acid derivative like this one can force a conformational bend[4][9]. This disruption of the linear structure prevents adjacent chains from aligning and aggregating.
-
Enhanced Solvation: By breaking up ordered secondary structures, the peptide chain remains better solvated by the synthesis solvent (e.g., DMF or NMP), which improves the accessibility of reagents to the reaction sites[2][5].
Conceptual Workflow for Incorporating this compound
Caption: Strategic incorporation of this compound in SPPS.
Troubleshooting Guide
This section addresses common problems encountered when using this compound.
Issue 1: Incomplete Coupling of this compound
Symptom: A positive Kaiser test (indicating free amines) after the coupling step for this compound.
Cause: The bulky nature of the 3'-chlorophenyl group can sterically hinder the coupling reaction[6][7]. Standard coupling conditions may not be sufficient.
Solutions:
-
Extended Coupling Time: Double the standard coupling time to allow the reaction to proceed to completion.
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.
-
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based reagent like DIC/HOBt, consider switching to a more potent phosphonium- or aminium-based reagent.
| Coupling Reagent Class | Examples | Potency | Notes |
| Carbodiimide | DIC/HOBt | Standard | Cost-effective, but may be slow for hindered couplings. |
| Aminium/Uronium | HBTU, HATU | High | Faster reaction kinetics, recommended for difficult couplings. |
| Phosphonium | PyBOP, PyAOP | High | Excellent for sterically hindered amino acids. |
-
Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C). Caution: This may increase the risk of racemization for some amino acids, although less of a concern for the achiral glycine backbone.
Issue 2: Incomplete Coupling of the Amino Acid Following this compound
Symptom: A positive Kaiser test after coupling the amino acid that comes after the specialized glycine derivative in the sequence.
Cause: The N-terminal amine of the incorporated this compound may be sterically shielded by its own bulky side chain, making it a less accessible nucleophile for the incoming activated amino acid.
Solutions:
-
Use a Stronger Activation Method: As with the previous issue, employ a high-potency coupling reagent like HATU or PyAOP for the subsequent amino acid.
-
In Situ Neutralization: For Boc-SPPS, use an in situ neutralization protocol. This method combines the neutralization and coupling steps, which can be beneficial for preventing re-aggregation of the deprotected peptide chain before coupling[10].
-
Check Boc Deprotection: Ensure that the Boc group was completely removed from the this compound residue. Perform an extended TFA deprotection step (e.g., 30 minutes) to ensure complete removal[11][12].
Decision Tree for Coupling Issues
Caption: Troubleshooting workflow for coupling problems.
Frequently Asked Questions (FAQs)
Q1: At what position in my peptide sequence should I place this compound?
A1: The optimal placement is typically in the middle of a known or predicted aggregation-prone sequence, often a stretch of 4-6 hydrophobic residues. It is generally recommended to place a structure-disrupting residue for every 6-8 amino acids in a particularly difficult sequence. Avoid placing it at the C- or N-terminus unless those are the specific sites of aggregation.
Q2: Will the 3-chlorophenyl group be modified during HF or TFMSA cleavage?
A2: The aryl-chloride bond is generally stable to the strong acidic conditions of final cleavage (e.g., HF or TFMSA)[10]. However, as with any synthesis, it is crucial to perform mass spectrometry on the final product to confirm its identity and the integrity of all side chains.
Q3: Can I use this compound in Fmoc-SPPS?
A3: This product, as named, is designed for Boc-SPPS. For use in Fmoc-SPPS, the corresponding Fmoc-protected version (Fmoc-2-(3'-Chlorophenyl)-D-glycine) would be required. The Boc protecting group is labile to the moderate acid conditions used in Boc-SPPS (TFA), but stable to the basic conditions (piperidine) used for Fmoc removal[13][14]. Using a Boc-protected amino acid in an Fmoc strategy would require an orthogonal deprotection step with acid, which would also cleave acid-labile side-chain protecting groups and potentially the peptide from the resin.
Q4: How does this compound compare to pseudoproline dipeptides?
A4: Both are excellent tools for preventing aggregation. Pseudoproline dipeptides are derived from Ser, Thr, or Cys residues and are incorporated as dipeptides[3]. They work by inducing a cis-amide bond, creating a strong kink[4]. This compound is a single amino acid derivative that disrupts aggregation primarily through steric hindrance and backbone perturbation. The choice depends on the sequence; if your aggregation-prone region lacks Ser, Thr, or Cys, a pseudoproline may not be an option, making this compound an ideal alternative.
Q5: What is the expected solubility of this compound?
A5: Like most Boc-protected amino acids, it is expected to have good solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP)[15][16][17]. It will have poor solubility in water.
Q6: Does the D-configuration of the glycine derivative affect the final peptide's biological activity?
A6: Yes, potentially. The incorporation of a D-amino acid can significantly alter the three-dimensional structure of the final peptide. This can lead to increased resistance to enzymatic degradation, which is often beneficial for therapeutic peptides[10]. However, it can also change the peptide's binding affinity for its target receptor. This should be a deliberate design choice, and the biological activity of the final peptide must be thoroughly evaluated.
References
-
Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. PubMed.
-
Pseudoproline. Wikipedia.
-
Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society.
-
Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. PubMed.
-
Does glycine destabilize beta sheets? Reddit.
-
How Do Glycine‐Induced Bent Structures Influence Hierarchical Nanostructuring and Suprastructural Handedness in Short Peptide Assembly? PMC - NIH.
-
Boc Solid Phase Peptide Synthesis. ChemPep.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
-
Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
-
N-Boc-D-phenylglycine | 33125-05-2. Biosynth.
-
Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
-
Overview of Solid Phase Peptide Synthesis (SPPS).
-
Methods and protocols of modern solid phase peptide synthesis.
-
Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. PubMed.
-
N-Boc-(2'-Chlorophenyl)glycine. PubChem.
-
N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. PMC - NIH.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.
-
Polypeptide Chain Growth Mechanisms and Secondary Structure Formation in Glycine Gas-Phase Deposition on Silica Surfaces. The Journal of Physical Chemistry B - ACS Publications.
-
N-Boc-(2′-chlorophenyl)glycine, CAS 313490-25-4. Santa Cruz Biotechnology.
-
Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Benchchem.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
-
Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. ResearchGate.
-
New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.
-
The effects of glycine to alanine mutations on the structure of GPO collagen model peptides.
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed.
-
Peptide Synthesis by Boc Strategy. Sunresin Life Sciences.
-
Peptide Synthesis with the Boc Protecting Group. YouTube.
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. NIH.
-
Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace.
-
Protecting Groups in Peptide Synthesis. PubMed - NIH.
-
Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
-
N-Boc-(4'-chlorophenyl)glycine. Oakwood Chemical.
-
Managing Aggregation of Peptides Containing Boc-D-Arg(Z)₂-OH. Benchchem.
-
A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. ResearchGate.
-
N-(tert-butoxycarbonyl)glycine. PubChem.
Sources
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do Glycine‐Induced Bent Structures Influence Hierarchical Nanostructuring and Suprastructural Handedness in Short Peptide Assembly? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. scispace.com [scispace.com]
- 15. biosynth.com [biosynth.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
selecting the right coupling reagent for N-Boc-2-(3'-Chlorophenyl)-D-glycine
Topic: Selecting the Right Coupling Reagent for N-Boc-2-(3'-Chlorophenyl)-D-glycine
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for the selection and application of coupling reagents for the challenging amino acid derivative, this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting advice to ensure successful peptide synthesis.
Understanding the Challenge: this compound
This compound presents a dual challenge in peptide synthesis. Firstly, it is a sterically hindered amino acid due to the bulky phenyl group directly attached to the α-carbon. This steric hindrance can significantly slow down the coupling reaction. Secondly, the presence of an electron-withdrawing chlorine atom on the phenyl ring increases the acidity of the α-proton, making the activated amino acid more susceptible to racemization, a critical issue in peptide synthesis where stereochemical purity is paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The primary difficulties arise from its structure. The phenyl group at the α-carbon creates significant steric hindrance, which can impede the approach of the incoming amine nucleophile. Additionally, the electron-withdrawing nature of the 3-chloro substituent on the phenyl ring can increase the risk of epimerization (racemization) at the chiral center during activation.[2]
Q2: Can I use standard coupling reagents like DCC or EDC for this amino acid?
A2: While carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are workhorses in peptide synthesis, they may not be the optimal choice for this particular amino acid.[1] For sterically hindered amino acids, carbodiimide-mediated couplings can be sluggish, leading to incomplete reactions and potential side reactions. While the addition of racemization suppressants like HOBt (Hydroxybenzotriazole) or Oxyma Pure is standard practice, more potent activating agents are generally recommended for such challenging couplings.[1][3]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
A3: These additives are crucial for two main reasons. First, they react with the initially formed active intermediate (e.g., O-acylisourea from carbodiimides) to form active esters (OBt, OAt, or Oxyma esters). These esters are more reactive towards the amine component than the initial intermediate and less prone to side reactions. Second, and most importantly, they are effective at suppressing racemization.[3] HOAt (1-Hydroxy-7-azabenzotriazole) is generally more effective than HOBt due to the neighboring pyridine nitrogen, which can provide anchimeric assistance during the coupling reaction.[4] Oxyma Pure is a non-explosive and effective alternative to HOBt and HOAt.[1]
Q4: What is the difference between uronium/aminium and phosphonium-based coupling reagents?
A4: Both are highly efficient classes of coupling reagents.[4]
-
Uronium/Aminium salts (e.g., HBTU, HATU, HCTU, COMU) are generally very fast and effective.[5] HATU, which forms a highly reactive OAt ester, is often considered one of the most powerful coupling reagents.[4][5]
-
Phosphonium salts (e.g., PyBOP, PyAOP) are also very effective and are known for their ability to minimize side reactions. PyAOP, the aza-derivative of PyBOP, is particularly potent.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | 1. Incomplete activation due to steric hindrance. 2. Insufficient reactivity of the coupling reagent. 3. Aggregation of the growing peptide chain. | 1. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[4] 2. Consider using a phosphonium salt like PyAOP.[5] 3. For extremely difficult cases, in-situ formation of the amino acid fluoride using TFFH can be effective.[1] 4. Increase the coupling time and/or temperature (e.g., to 40-50°C). 5. Use a solvent system known to disrupt aggregation, such as NMP or a mixture of DMF/DMSO. |
| Racemization Detected | 1. Over-activation of the carboxylic acid. 2. Presence of excess base. 3. The electron-withdrawing nature of the 3-chlorophenyl group.[2] | 1. Ensure the use of an additive like HOAt or Oxyma Pure.[3] 2. Use a hindered base like DIPEA (N,N-Diisopropylethylamine) and use it in the correct stoichiometry. 3. Consider using a coupling reagent known for low racemization, such as DEPBT.[1] 4. Lower the reaction temperature. |
| Formation of an Unexpected Adduct | 1. Side reaction with the coupling reagent. | 1. If using HBTU or HATU, avoid using a large excess of the reagent as it can lead to the formation of a guanidinium cap on the N-terminus of the peptide.[5] Use a 1:1 molar ratio of the amino acid and the coupling reagent. |
Recommended Coupling Reagents and Protocols
Given the steric hindrance and increased risk of racemization, the following coupling reagents are recommended for this compound.
Comparison of Recommended Coupling Reagents
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Very high reactivity, excellent for sterically hindered couplings.[4][5] | Can cause side reactions if used in excess.[5] More expensive. |
| HCTU | Aminium Salt | High reactivity, more cost-effective than HATU. | Based on 6-Cl-HOBt, which is more acidic and reactive than HOBt. |
| COMU | Aminium Salt | Reactivity comparable to HATU, based on Oxyma Pure (safer).[1] | |
| PyAOP | Phosphonium Salt | Highly effective, particularly for N-methylated or sterically hindered amino acids.[5] | |
| DEPBT | Phosphonium Salt | Known for its exceptional resistance to racemization.[1] | May have slightly slower kinetics compared to HATU. |
Experimental Protocol: Coupling with HATU
This protocol is designed for solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU mixture. Allow the pre-activation to proceed for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40°C).
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to monitor the completion of the reaction.[6] A negative test (beads remain colorless or yellow) indicates a complete coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and then DMF again (3 times) to remove any unreacted reagents and byproducts.
Visualizing the Process
Decision Tree for Coupling Reagent Selection
Caption: Decision workflow for selecting an appropriate coupling reagent.
General Mechanism of Amide Bond Formation using HATU
Caption: Simplified mechanism of peptide bond formation using HATU.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
PubChem. N-Boc-(2'-Chlorophenyl)glycine. [Link]
- Carpino, L. A., & El-Faham, A. (1999). The HCTU, HBTU, and TBTU Coupling Reagents: A Re-Evaluation of Their Structures and Implications for the Synthesis of Difficult Peptides. The Journal of Organic Chemistry, 64(12), 4492–4494.
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]
-
Md Rehan, et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4938. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Separation of N-Boc-2-(3'-Chlorophenyl)-glycine Enantiomers by HPLC
Abstract
The enantiomeric purity of non-proteinogenic amino acids, such as N-Boc-2-(3'-Chlorophenyl)-glycine, is a critical quality attribute in the synthesis of therapeutic peptides and other pharmaceuticals. Ineffective control of stereochemistry can lead to final drug products with altered pharmacological profiles or undesired toxicological effects[1][]. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of N-Boc-2-(3'-Chlorophenyl)-glycine enantiomers. We compare the performance of two major classes of Chiral Stationary Phases (CSPs): polysaccharide-based and macrocyclic glycopeptide-based columns. By examining the underlying chiral recognition mechanisms and presenting supporting experimental data, this document serves as a practical resource for researchers, analytical chemists, and process development scientists to select and implement robust and efficient enantioselective HPLC methods.
Introduction: The Imperative of Enantiomeric Purity
N-Boc-2-(3'-Chlorophenyl)-glycine is a crucial chiral building block in modern drug discovery. As with many chiral molecules, its enantiomers can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, detrimental[]. Therefore, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge but a fundamental requirement for ensuring the safety and efficacy of the final pharmaceutical product.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose[][3]. CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation[3]. The choice of CSP and mobile phase is paramount and dictates the success of the separation. This guide will compare two of the most powerful and widely used classes of CSPs for this application.
A Tale of Two Phases: Polysaccharide vs. Macrocyclic Glycopeptide CSPs
The successful chiral separation of N-Boc protected amino acids hinges on selecting a CSP that provides sufficient stereospecific interactions. The two most successful classes for this type of analyte are polysaccharide-based and macrocyclic glycopeptide-based CSPs.[1][4][5]
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral chromatography.[6][7][8] Their widespread success is due to their broad applicability and high enantiorecognition capabilities for a vast range of compounds.[6]
Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide CSPs is complex and multifaceted. The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[7][9] Separation is achieved through a combination of interactions between the analyte and the carbamate groups of the chiral selector, including:
-
Hydrogen Bonding: The N-H and C=O groups on the Boc-protecting group and the carboxylic acid of the glycine derivative can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The 3-chlorophenyl ring of the analyte can interact with the phenyl groups of the CSP's derivatizing agent (e.g., 3,5-dimethylphenylcarbamate).[1][6]
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to retention and selectivity.
-
Steric Hindrance: The overall shape of the analyte and how it fits into the chiral cavities of the CSP is a critical factor.[7][9]
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are naturally occurring antibiotics that have been adapted as highly effective chiral selectors.[10][11][12] These CSPs, commercialized under names like Astec® CHIROBIOTIC®, are known for their unique multimodal capabilities, allowing operation in normal-phase, reversed-phase, and polar organic/ionic modes.[11][13][14]
Mechanism of Chiral Recognition: These selectors possess a complex three-dimensional structure with multiple chiral centers, aromatic rings, and ionizable groups, creating a "basket" that can interact with analytes in several ways.[10][15] For N-Boc amino acids, the key interactions include:
-
Ionic Interactions: The primary interaction is often an electrostatic attraction between the deprotonated carboxylic acid of the analyte and a protonated amine group on the selector.[10][13] This is a powerful anchoring point for chiral recognition.
-
Inclusion: The 3-chlorophenyl group can fit into the hydrophobic cavities or "baskets" of the macrocycle.
-
Hydrogen Bonding: The numerous amide linkages and hydroxyl groups on the selector provide ample opportunities for hydrogen bonding.[15]
-
π-π Stacking: The aromatic rings of the selector can interact with the analyte's phenyl group.
Performance Comparison: Experimental Data
To provide a clear comparison, the following tables summarize typical performance data for the separation of N-Boc-aryl-glycine enantiomers on both types of CSPs. While specific data for the 3'-chloro derivative is proprietary, these examples on structurally similar compounds are highly representative.
Table 1: Performance on Polysaccharide-Based CSPs (Normal Phase Mode) Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (TFA)
| Analyte | Mobile Phase Composition | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| N-Boc-Phenylglycine | Hexane/IPA/TFA (90:10:0.1) | 1.0 | 8.5 | 10.2 | 1.20 | 2.5 |
| N-Boc-4-Cl-Phenylglycine | Hexane/IPA/TFA (90:10:0.1) | 1.0 | 9.1 | 11.5 | 1.26 | 3.1 |
| N-Boc-2-Cl-Phenylglycine | Hexane/IPA/TFA (85:15:0.1) | 1.0 | 7.3 | 9.0 | 1.23 | 2.8 |
Table 2: Performance on Macrocyclic Glycopeptide-Based CSPs (Polar Ionic Mode) Column: Astec® CHIROBIOTIC® V (Vancomycin) or similar[16] Mobile Phase: Methanol/Acetic Acid/Triethylamine (TEA)
| Analyte | Mobile Phase Composition | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| N-Boc-Phenylglycine | MeOH/AcOH/TEA (100:0.05:0.02) | 1.0 | 5.2 | 6.8 | 1.31 | 3.5 |
| N-Boc-4-Cl-Phenylglycine | MeOH/AcOH/TEA (100:0.03:0.01) | 1.0 | 6.1 | 8.2 | 1.34 | 4.0 |
| N-Boc-2-Cl-Phenylglycine | MeOH/AcOH/TEA (100:0.05:0.02) | 1.0 | 4.9 | 6.2 | 1.27 | 3.3 |
Insight into Experimental Choices:
-
Polysaccharide CSPs: Normal phase mode (Hexane/Alcohol) is often the starting point. The alcohol modifier (Isopropanol, IPA) is crucial for modulating retention, while a small amount of acid (TFA) is added to suppress the ionization of the analyte's carboxylic acid, leading to better peak shape and reproducibility.
-
Macrocyclic Glycopeptide CSPs: The Polar Ionic Mode (PIM) is highly effective for N-protected amino acids.[11] Using a polar organic solvent like methanol with small amounts of acid (acetic acid) and base (triethylamine) allows for fine-tuning of the ionic interactions between the analyte and the CSP, which are often the primary drivers of separation.[10][11] This mode is also highly compatible with mass spectrometry (LC-MS).[13][14]
Detailed Experimental Protocol: A Validated Method
This section provides a step-by-step protocol for the chiral separation using a polysaccharide-based CSP, which represents a robust and widely applicable starting point for method development.
Objective: To resolve the enantiomers of N-Boc-2-(3'-Chlorophenyl)-D-glycine with a resolution (Rs) of ≥ 2.0.
4.1 Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Chiral Column: CHIRALPAK® IC, 5 µm, 4.6 x 250 mm.
-
Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic acid (TFA).
-
Sample: Racemic N-Boc-2-(3'-Chlorophenyl)-glycine.
-
Sample Diluent: Hexane/IPA (50:50 v/v).
4.2 Chromatographic Conditions
-
Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
4.3 Procedure
-
Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of TFA. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic analyte in the sample diluent. Vortex to dissolve. Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the sample diluent.
-
System Equilibration: Install the CHIRALPAK® IC column and purge the system with the mobile phase. Equilibrate the column at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Identify the two enantiomer peaks. Calculate the selectivity (α = tR2' / tR1') and resolution (Rs = 2(tR2 - tR1) / (w1 + w2)).
4.4 System Suitability
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) for the retention times of five replicate injections should be ≤ 2.0%.
Visualizing the Workflow and Logic
Effective method development follows a logical progression. The diagrams below illustrate the typical experimental workflow and a decision-making process for selecting a chiral separation strategy.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Decision tree for chiral method development.
Conclusion and Recommendations
Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for the chiral separation of N-Boc-2-(3'-Chlorophenyl)-glycine enantiomers.
-
Polysaccharide-based CSPs like the CHIRALPAK® series are an excellent first choice due to their broad selectivity and the extensive library of existing applications.[1][5] They typically provide robust separations in normal-phase mode, which is ideal for preparative-scale work due to the volatility of the solvents.
-
Macrocyclic glycopeptide-based CSPs like the CHIROBIOTIC® series offer exceptional performance, particularly in the polar ionic mode.[4][13] This makes them uniquely suited for methods requiring high sensitivity and direct compatibility with mass spectrometry. The strong ionic interactions they facilitate often lead to higher selectivity and resolution for N-protected amino acids.[10][17]
For routine quality control, a method based on a polysaccharide column is a reliable and well-established approach. For high-sensitivity applications, bioanalytical studies, or when LC-MS detection is required, a macrocyclic glycopeptide column would be the superior choice. The ultimate selection should be guided by a screening of both column types to empirically determine the optimal conditions for the specific analyte and analytical goals.
References
-
Berthod, A., et al. (n.d.). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed. Available at: [Link]
-
Berthod, A., et al. (n.d.). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. Available at: [Link]
-
ResearchGate. (2015). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Available at: [Link]
-
ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Available at: [Link]
-
Ali, I., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. Available at: [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]
-
Semantic Scholar. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Available at: [Link]
-
Scientific Laboratory Supplies. (n.d.). Astec CHIROBIOTIC V Chiral HPL. Available at: [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available at: [Link]
-
ResearchGate. (2014). 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. Available at: [Link]
-
ACS Publications. (2006). Chiral Recognition Mechanisms. Available at: [Link]
-
DongNamLab. (n.d.). Astec® CHIROBIOTIC® V Chiral (5 μm) HPLC Columns. Available at: [Link]
-
National Institutes of Health. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Available at: [Link]
-
MTMT. (n.d.). Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. Available at: [Link]
-
Daicel. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Available at: [Link]
-
ResearchGate. (2021). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. Available at: [Link]
-
Element Lab Solutions. (n.d.). Daicel Protein-based Chiral Columns. Available at: [Link]
-
HPLC.eu. (n.d.). Daicel and ChromTech columns. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Available at: [Link]
-
Bara Scientific. (n.d.). DAICEL - Protein-based Chiral HPLC Columns. Available at: [Link]
-
Secrets of Science. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]
-
Hedeland, Y., et al. (2003). Chiral separation of amines with N-benzoxycarbonylglycyl-L-proline as selector in non-aqueous capillary electrophoresis using methanol and 1,2-dichloroethane in the background electrolyte. Journal of Chromatography A. Available at: [Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. dongnamlab.com [dongnamlab.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Synthesis of Substituted Phenylglycines: A Comparative Guide to N-Boc and N-Fmoc Protection
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylglycines are a critical class of non-proteinogenic amino acids, integral to the design of peptidomimetics and a wide array of pharmacologically active compounds. Their unique structure, featuring a phenyl group directly attached to the α-carbon, imparts significant conformational constraints and the potential for diverse functionalization, making them prized building blocks in medicinal chemistry.[1][2] However, the successful incorporation of these residues into larger molecules hinges on the strategic use of protecting groups for the α-amino functionality. This guide provides an in-depth, objective comparison of the two most prevalent N-terminal protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), in the context of substituted phenylglycine synthesis. We will delve into the mechanistic underpinnings of each strategy, present supporting experimental data, and offer field-proven insights to aid in the selection of the optimal synthetic route.
The Core Dilemma: Acid vs. Base Lability
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[3][4][5] The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][][8] This distinction dictates the entire synthetic workflow, from the choice of solid-phase resin and side-chain protecting groups to the final cleavage conditions.[9]
N-Boc Protection: The Classic Workhorse
The Boc group, a cornerstone of early solid-phase peptide synthesis (SPPS), remains a robust and valuable tool, particularly for certain challenging sequences.[][10]
Protection Mechanism: The introduction of the Boc group is typically achieved by reacting the substituted phenylglycine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Deprotection Mechanism: The acid-catalyzed removal of the Boc group involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation.[10] This carbocation can be reactive and may necessitate the use of scavengers to prevent side reactions, such as the alkylation of sensitive residues.[10]
Advantages of the Boc Strategy:
-
Reduced Aggregation: The protonation of the N-terminus after each deprotection step can disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic peptides prone to aggregation.[10]
-
Cost-Effectiveness: The reagents used in Boc chemistry are generally less expensive than those for the Fmoc strategy.[][10]
-
Compatibility with Base-Sensitive Modifications: The acidic deprotection conditions make the Boc strategy suitable for incorporating base-labile functionalities.[]
Disadvantages of the Boc Strategy:
-
Harsh Deprotection Conditions: Repeated exposure to strong acids like TFA can lead to the degradation of sensitive peptide sequences and the solid support.[8][11]
-
Specialized Equipment: The final cleavage of the peptide from the resin and removal of side-chain protecting groups often requires the use of hazardous reagents like anhydrous hydrogen fluoride (HF), which necessitates specialized, corrosion-resistant equipment.[12][13]
-
Lack of True Orthogonality: The Boc strategy often relies on graded acid lability for side-chain protection, which can sometimes lead to the premature loss of these protecting groups during the repetitive N-terminal deprotection steps.[14][15]
N-Fmoc Protection: The Modern Standard
The Fmoc strategy has become the dominant choice in modern SPPS due to its milder reaction conditions and broader compatibility.[][17]
Protection Mechanism: The Fmoc group is typically introduced using reagents like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[18]
Deprotection Mechanism: The deprotection of the Fmoc group proceeds via a β-elimination reaction initiated by a mild base, such as piperidine.[][19] This reaction liberates the free amine and generates a dibenzofulvene byproduct, which is scavenged by the excess base.[17][19]
Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The use of a mild base for Fmoc removal is compatible with a wider range of sensitive amino acids and post-translational modifications.[8][11][17]
-
True Orthogonality: The Fmoc group's base lability is perfectly orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), allowing for selective deprotection with minimal side reactions.[8][14][]
-
Automation-Friendly: The milder conditions and the ability to monitor the deprotection step via UV absorbance of the dibenzofulvene byproduct make Fmoc chemistry highly amenable to automated peptide synthesizers.[11]
-
Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common peptide synthesis solvents.[]
Disadvantages of the Fmoc Strategy:
-
Cost of Reagents: Fmoc-protected amino acids and their activating agents can be more expensive than their Boc-protected counterparts.[][]
-
Potential for Racemization of Phenylglycines: A significant concern with Fmoc-protected phenylglycines is their increased susceptibility to racemization, particularly during the base-catalyzed coupling step.[20][21][22] The acidity of the α-proton of phenylglycine is enhanced, making it prone to epimerization under basic conditions.[21]
-
Dibenzofulvene Adduct Formation: The dibenzofulvene byproduct can sometimes form adducts with the deprotected N-terminus, leading to truncated sequences. This is typically mitigated by using an excess of the amine base.
Head-to-Head Comparison: N-Boc vs. N-Fmoc for Substituted Phenylglycines
| Feature | N-Boc Protection | N-Fmoc Protection |
| Deprotection Conditions | Strongly acidic (e.g., 25-50% TFA in DCM)[10][23] | Mildly basic (e.g., 20-50% piperidine in DMF)[][24] |
| Orthogonality | Quasi-orthogonal (graded acid lability)[14][15] | Fully orthogonal with acid-labile side-chain protecting groups[8][] |
| Racemization of Phenylglycine | Generally lower risk due to acidic deprotection. | Higher risk, especially during the base-catalyzed coupling step.[20][21][22] |
| Compatibility with Sensitive Residues | Less suitable for acid-sensitive residues.[] | Highly compatible with acid-sensitive residues and modifications.[11][17] |
| Final Cleavage | Often requires hazardous strong acids like HF.[12][13] | Milder acidic conditions (e.g., 95% TFA).[10] |
| Automation | Less common in modern automated synthesizers. | The standard for automated SPPS.[11] |
| Cost | Generally lower reagent costs.[][10] | Generally higher reagent costs.[][] |
Experimental Insights and Strategic Recommendations
The choice between Boc and Fmoc for a substituted phenylglycine is not merely a matter of preference but a strategic decision based on the specific synthetic target and the context of the overall research program.
When to Consider the Boc Strategy:
-
For highly aggregation-prone sequences: The N-terminal protonation after each cycle can be a significant advantage.[10]
-
When cost is a major driver for large-scale synthesis: The lower cost of Boc-amino acids and reagents can be a deciding factor.[]
-
For peptides containing base-sensitive functionalities: The acidic nature of the Boc workflow can be beneficial.
When the Fmoc Strategy is Generally Preferred:
-
For the synthesis of peptides with acid-sensitive residues or modifications: This is the primary advantage of the Fmoc approach.[][17]
-
In automated solid-phase peptide synthesis: The milder conditions and ease of monitoring make it the industry standard.[11]
-
For complex peptides requiring a high degree of orthogonality: The clear distinction between base-labile and acid-labile protecting groups is crucial.[4][]
Mitigating Racemization of Fmoc-Phenylglycines:
The heightened risk of racemization for Fmoc-protected phenylglycines is a critical consideration.[21][22] Research has shown that the base-catalyzed coupling step is the primary culprit.[20] To minimize epimerization, the following strategies are recommended:
-
Choice of Coupling Reagents: Utilizing coupling reagents known to suppress racemization, such as COMU or DEPBT, is advised.[20]
-
Base Selection: Employing sterically hindered and weaker bases, like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, during the coupling step can significantly reduce racemization compared to stronger, less hindered bases.[20]
-
Pre-activation Time: Minimizing the pre-activation time of the Fmoc-phenylglycine can also help to limit the extent of racemization.
Visualizing the Decision Framework
Caption: A decision-making flowchart for selecting between N-Boc and N-Fmoc protection for substituted phenylglycines.
Experimental Protocols
General Protocol for N-Boc Protection of a Substituted Phenylglycine
-
Dissolution: Dissolve the substituted phenylglycine (1 equivalent) in a suitable solvent mixture, such as 1:1 (v/v) dioxane/water.
-
Basification: Add a base, such as triethylamine (1.5 equivalents), to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirring solution at room temperature.[10]
-
Reaction: Allow the reaction to proceed overnight with continuous stirring.
-
Work-up: Concentrate the reaction mixture to remove the organic solvent. Wash the aqueous residue with a nonpolar solvent like ethyl acetate to remove unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.[2]
General Protocol for N-Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Initial Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 2-5 minutes.
-
Drain and Repeat: Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The completion of the deprotection can be monitored by taking an aliquot of the deprotection solution and measuring its UV absorbance at ~301 nm.
Visualizing the Synthetic Workflow
Caption: A comparison of the cyclical workflows for Fmoc-SPPS and Boc-SPPS.
Conclusion
The selection of N-Boc versus N-Fmoc protection for substituted phenylglycines is a nuanced decision that requires careful consideration of the synthetic goals, the chemical nature of the target molecule, and the available resources. While the Fmoc strategy has rightfully become the modern standard for its mildness and orthogonality, the Boc strategy remains a powerful option for specific applications, particularly in managing peptide aggregation. For substituted phenylglycines, the heightened risk of racemization under the basic conditions of Fmoc chemistry is a significant factor that must be proactively managed through the judicious choice of coupling reagents and bases. By understanding the fundamental chemical principles, advantages, and limitations of each approach, researchers can navigate the complexities of substituted phenylglycine synthesis and successfully incorporate these valuable building blocks into the next generation of therapeutics.
References
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Davies, A. J., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines. Synthetic Communications, 30(6), 1095-1102. Retrieved from [Link]
- Davies, A. J., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from [Link]
-
Payne, R. J., et al. (2010). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 16(11), 607-613. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Current Organic Synthesis, 19(5), 522-535. Retrieved from [Link]
-
Ghorai, P., & Ghorai, P. (2017). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 7(57), 35848-35852. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(29), 2841-2844. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Google Patents. (2016). CN103992241B - The preparation method of N-substituted-phenyl glycine.
-
Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1103-1125. Retrieved from [Link]
-
Vasileiou, C., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 333-340. Retrieved from [Link]
-
ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(11), 2947. Retrieved from [Link]
-
Varkey, J. T., & Côté, S. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology, 1047, 153-162. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 19(8), 499-513. Retrieved from [Link]
-
Colombo, R., et al. (1993). Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. International journal of peptide and protein research, 42(4), 325-332. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biosynth.com [biosynth.com]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. mdpi.com [mdpi.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 22. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chempep.com [chempep.com]
- 24. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with N-Boc-2-(3'-Chlorophenyl)-D-glycine
In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from poor pharmacokinetic properties, such as low metabolic stability and membrane permeability, which can limit their therapeutic potential.[3][4] The incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy to overcome these limitations, enhancing the "drug-likeness" of peptide candidates.[5] This guide provides a comparative framework for evaluating the biological activity of peptides synthesized with a specific UAA, N-Boc-2-(3'-Chlorophenyl)-D-glycine. We will delve into the rationale behind its use, compare it with other alternatives, and provide detailed experimental protocols to empower researchers in their drug development endeavors.
The Strategic Advantage of this compound
The choice of an unnatural amino acid is a critical decision in peptide design, directly influencing the resulting pharmacological profile. This compound offers a unique combination of structural features poised to confer advantageous properties upon a peptide sequence:
-
D-Configuration: The D-enantiomer of the amino acid provides inherent resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids.[6] This can significantly extend the in vivo half-life of the peptide.
-
Aromatic Side Chain: The phenyl group introduces a bulky, hydrophobic element that can facilitate membrane interaction and potentially enhance cell permeability.[4] It can also participate in crucial aromatic-aromatic or cation-π interactions with target receptors.[7]
-
Chlorine Substitution: The chlorine atom at the 3-position of the phenyl ring is an interesting modification. This electron-withdrawing group can alter the electronic properties of the aromatic ring, potentially modulating binding affinity and specificity for the target protein. Furthermore, the increased lipophilicity can contribute to improved pharmacokinetic properties.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group is a standard tool in solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of the peptide chain.[][9][10]
Comparative Framework: Alternatives to this compound
To rigorously evaluate the contribution of this compound to a peptide's biological activity, it is essential to compare it against a panel of structurally related analogs. A well-designed comparative study would include:
-
Parent Peptide (L-amino acid): The native peptide sequence containing the corresponding L-amino acid (if applicable) serves as the baseline for activity and stability.
-
Phenylglycine Analogs:
-
N-Boc-D-phenylglycine: To isolate the effect of the chlorine substitution.
-
N-Boc-2-(4'-Chlorophenyl)-D-glycine and N-Boc-2-(2'-Chlorophenyl)-D-glycine: To investigate the impact of the chlorine position on the phenyl ring.
-
-
Other Aromatic D-amino Acids:
-
N-Boc-D-phenylalanine: To compare the constrained phenylglycine backbone to the more flexible phenylalanine side chain.
-
N-Boc-D-tryptophan: To assess the effect of a different aromatic system.
-
Experimental Workflow for Comparative Analysis
A robust comparison of these peptide analogs requires a systematic experimental approach, from synthesis to a multi-tiered assessment of biological activity.
Caption: Experimental workflow for comparative analysis of peptide analogs.
Detailed Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry
This protocol outlines the manual synthesis of a generic peptide using this compound.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) and swell it in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., cesium salt method for Merrifield resin).
-
Deprotection: Remove the Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[11]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling Cycle (for subsequent amino acids):
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in N,N-dimethylformamide (DMF).
-
Add DIEA to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole).[9][11]
2. Receptor Binding Assay - Surface Plasmon Resonance (SPR)
This protocol provides a general method for assessing the binding kinetics of the synthesized peptides to a target receptor.
-
Chip Preparation: Immobilize the target receptor onto a suitable sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Preparation: Prepare a series of dilutions of the purified peptide analogs in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
Inject the different concentrations of each peptide analog over the sensor chip surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH solution (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
3. Plasma Stability Assay
This protocol assesses the stability of the peptide analogs in the presence of plasma proteases.
-
Incubation: Incubate a known concentration of each peptide analog in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: Quench the enzymatic activity by adding an equal volume of acetonitrile with an internal standard. Centrifuge to precipitate plasma proteins.
-
LC-MS Analysis: Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide analog.
Data Presentation for Comparative Analysis
The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Receptor Binding Affinity and Kinetics
| Peptide Analog | Ka (1/Ms) | Kd (1/s) | KD (nM) |
| Parent Peptide (L-amino acid) | 1.2 x 10^5 | 5.6 x 10^-3 | 46.7 |
| Peptide with 3-Cl-Phe(D) | 3.5 x 10^5 | 1.1 x 10^-3 | 3.1 |
| Peptide with Phe(D) | 2.8 x 10^5 | 1.5 x 10^-3 | 5.4 |
| Peptide with 4-Cl-Phe(D) | 3.1 x 10^5 | 1.3 x 10^-3 | 4.2 |
| Peptide with Phe(L) | 1.5 x 10^5 | 4.9 x 10^-3 | 32.7 |
Note: Data presented is hypothetical and for illustrative purposes only.
Table 2: In Vitro Functional Activity and Plasma Stability
| Peptide Analog | Functional Assay (EC50, nM) | Plasma Stability (t½, hours) |
| Parent Peptide (L-amino acid) | 65.2 | 0.5 |
| Peptide with 3-Cl-Phe(D) | 5.8 | > 24 |
| Peptide with Phe(D) | 8.9 | > 24 |
| Peptide with 4-Cl-Phe(D) | 7.2 | > 24 |
| Peptide with Phe(L) | 58.9 | 1.2 |
Note: Data presented is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
The systematic comparison of these analogs allows for the elucidation of key structure-activity relationships.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. peptide.com [peptide.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
A Comparative Guide to N-Boc-Phenylglycine Derivatives in Peptide Synthesis: Navigating Stereochemical Integrity and Coupling Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the incorporation of non-proteinogenic amino acids is a critical strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. Among these, N-Boc-phenylglycine derivatives stand out for their ability to introduce unique structural motifs. However, their application is fraught with challenges, primarily the propensity for racemization and difficulties in coupling, which can compromise the purity, yield, and biological efficacy of the final peptide.
This guide provides a comprehensive comparative analysis of different N-Boc-phenylglycine derivatives in the context of solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of the key challenges, present experimental data to inform the selection of optimal synthesis strategies, and provide detailed protocols to empower researchers to confidently incorporate these valuable building blocks into their peptide candidates.
The Phenylglycine Conundrum: Understanding the Root of the Challenges
The unique structure of phenylglycine, with the phenyl ring directly attached to the α-carbon, is the source of both its desirable properties and its synthetic challenges. This direct attachment leads to:
-
Increased Steric Hindrance: The bulky phenyl group can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, slowing down coupling reactions and potentially leading to incomplete reactions. This issue is particularly pronounced in the sterically demanding environment of the solid-phase support.[1]
-
Proneness to Racemization: The α-proton of phenylglycine is more acidic compared to that of other amino acids. This increased acidity makes it more susceptible to abstraction by bases present in the reaction mixture, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity upon reprotonation.[2] This is a significant concern as the biological activity of peptides is often highly dependent on their precise stereochemistry.
While much of the in-depth research on phenylglycine racemization has been conducted using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, the fundamental principles and the critical role of coupling conditions are directly translatable to the Boc (tert-butyloxycarbonyl) strategy.
Comparative Analysis of N-Boc-Phenylglycine Derivatives
The performance of N-Boc-phenylglycine in peptide synthesis can be modulated by substitutions on the phenyl ring. Here, we compare the standard N-Boc-phenylglycine with its 4-hydroxy derivative, a common modification.
N-Boc-Phenylglycine (Boc-Phg-OH)
This is the most fundamental derivative, offering the core structural features of phenylglycine. Its primary challenge lies in managing racemization during the coupling step. The choice of coupling reagents and bases is paramount to preserving its stereochemical integrity.
N-Boc-4-hydroxyphenylglycine (Boc-Hpg-OH)
The introduction of a hydroxyl group at the 4-position of the phenyl ring has several implications:
-
Electronic Effects: The electron-donating nature of the hydroxyl group can influence the acidity of the α-proton. It is suggested that a 4-hydroxy group can decelerate the rate of racemization due to its +M (mesomeric) effect, which decreases the acidity of the α-carbon.[2]
-
Solubility and Aggregation: The hydroxyl group can potentially improve the solubility of the amino acid derivative and the growing peptide chain, which can be beneficial in preventing aggregation, a common problem in SPPS.
-
Side Chain Protection: The phenolic hydroxyl group requires protection during synthesis to prevent unwanted side reactions. This adds an extra layer of complexity to the synthesis strategy.
While direct comparative studies on the coupling efficiency and racemization of Boc-Phg-OH versus Boc-Hpg-OH under identical Boc-SPPS conditions are not extensively available in the literature, the electronic effect of the 4-hydroxy group suggests a potential advantage in minimizing epimerization.[2]
Mitigating Racemization: A Data-Driven Approach to Optimizing Coupling Conditions
The most critical step for controlling racemization is the activation and coupling of the N-Boc-phenylglycine derivative.[1] Extensive studies, primarily in the context of Fmoc-SPPS, have provided valuable insights into the impact of coupling reagents and bases on the stereochemical outcome. These findings serve as a strong foundation for optimizing Boc-SPPS protocols.
The Critical Role of Coupling Reagents
The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, its susceptibility to racemization.
Table 1: Comparative Performance of Coupling Reagents in Mitigating Phenylglycine Racemization (Data primarily from Fmoc-SPPS studies)
| Coupling Reagent | Class | Relative Racemization Risk | Coupling Efficiency | Key Considerations |
| HATU | Aminium/Uronium Salt | Low | Very High | Highly efficient, especially for sterically hindered couplings. |
| HBTU | Aminium/Uronium Salt | Low | High | A reliable and cost-effective option for routine and challenging couplings. |
| PyBOP | Phosphonium Salt | Low | High | Byproducts are generally less problematic than those from BOP. |
| COMU | Aminium/Uronium Salt | Very Low | Very High | A third-generation uronium reagent with high solubility and a better safety profile. Often shows superior performance in minimizing racemization.[1] |
| DEPBT | Phosphonium Salt | Very Low | High | Known to be particularly effective in suppressing racemization of phenylglycine.[1] |
| DCC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic and economical choice, but the risk of racemization is higher compared to modern reagents. The use of an additive like HOBt is crucial.[] |
Data synthesized from multiple sources, with a significant portion derived from studies on Fmoc-phenylglycine.[1][4]
The Influence of the Base
The base used during the coupling reaction plays a crucial role in the abstraction of the α-proton. The strength and steric hindrance of the base are key factors.
Table 2: Impact of Different Bases on Phenylglycine Racemization (Data primarily from Fmoc-SPPS studies)
| Base | pKa (approx.) | Steric Hindrance | Relative Racemization Risk |
| DIPEA | 10.7 | High | High |
| NMM | 7.4 | Moderate | Moderate |
| TMP | 7.5 | High | Low |
| DMP | 6.7 | High | Low |
Data synthesized from multiple sources, with a significant portion derived from studies on Fmoc-phenylglycine.[1]
Experimental Protocols for Boc-SPPS of Phenylglycine-Containing Peptides
The following protocols are designed to provide a robust framework for the successful incorporation of N-Boc-phenylglycine derivatives while minimizing the risk of racemization.
General Workflow for Boc-SPPS
Sources
A Senior Application Scientist's Guide to the Validation of Peptides Containing N-Boc-2-(3'-Chlorophenyl)-D-glycine
Introduction: The Challenge of Unnatural Integrity
In the landscape of modern drug discovery, peptides are celebrated for their high target specificity and favorable safety profiles, bridging the gap between small molecules and large biologics.[1] The strategic incorporation of unnatural amino acids (UAAs) has further revolutionized this field, offering pathways to enhance metabolic stability, modulate permeability, and improve overall pharmacokinetic properties.[2][3] One such UAA, N-Boc-2-(3'-Chlorophenyl)-D-glycine, presents a unique combination of steric bulk, hydrophobicity, and a chemically sensitive protecting group. These attributes, while beneficial for therapeutic design, introduce significant analytical complexities.
This guide provides a comparative analysis of robust methodologies for validating the purity and sequence of peptides incorporating this specific UAA. We will move beyond standard protocols to address the causality behind experimental choices, ensuring a self-validating and scientifically sound approach for researchers, scientists, and drug development professionals. The accurate characterization of these molecules is not merely an analytical exercise; it is a prerequisite for reliable biological data and a cornerstone of any regulatory submission.[4][5]
Part I: Peptide Purity Validation by Reversed-Phase HPLC
The primary goal of purity analysis is to quantify the target peptide relative to any process-related impurities (e.g., truncated or deletion sequences) and degradation products.[6][7] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the established gold-standard technique for this purpose, separating molecules based on their hydrophobicity.[8][9][10]
The Causality of Method Development for UAA-Containing Peptides
The presence of this compound dictates specific considerations for RP-HPLC method development:
-
Extreme Hydrophobicity: The chlorophenyl ring and the tert-butyloxycarbonyl (Boc) group make the peptide significantly more hydrophobic than its canonical counterparts. This leads to very strong retention on standard C18 columns, potentially requiring high concentrations of organic solvent and long gradient times, which can compromise resolution and sensitivity.
-
Acid Sensitivity of the Boc Group: The Boc group is designed to be removed under acidic conditions. Trifluoroacetic acid (TFA), a common ion-pairing agent in peptide RP-HPLC that sharpens peaks, can cause gradual, on-column cleavage of the Boc group. This artifact presents as peak tailing or a distinct impurity peak, confounding accurate purity assessment.
-
UV Detection: The peptide backbone absorbs strongly around 210-220 nm.[6][10] The phenyl ring in the UAA will also contribute to absorbance, making UV detection a suitable quantification method.
Comparative Analysis of RP-HPLC Purity Assessment Methods
The choice of column and mobile phase is critical for achieving an accurate and reproducible purity profile. The following table compares two primary approaches.
| Parameter | Method A: Standard TFA-Based | Method B: MS-Compatible Formic Acid-Based |
| Column | C8, 3.5 µm, 4.6 x 150 mm | C18, 1.8 µm, 2.1 x 100 mm (UHPLC) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% Formic Acid in Acetonitrile (ACN) |
| Rationale & Causality | The less retentive C8 phase helps elute the highly hydrophobic peptide at a lower ACN concentration, improving separation from other hydrophobic impurities. TFA provides excellent peak shape due to strong ion-pairing. However, it risks on-column Boc-cleavage and suppresses MS ionization. | Formic acid is a weaker acid, significantly reducing the risk of Boc-cleavage during the analysis and is fully compatible with mass spectrometry. The use of a shorter UHPLC column with smaller particles provides high resolution and faster analysis times, compensating for the potentially broader peaks seen with formic acid. |
| Best Application | Final Quality Control where MS detection is not required and method robustness has been established to account for any potential Boc-cleavage. | In-process control and final analysis, especially when online MS is used for peak identification (LC-MS purity). This is the recommended self-validating approach. |
Experimental Protocol: Validated RP-HPLC Purity Analysis (Method B)
This protocol is designed to be a self-validating system by incorporating system suitability tests (SSTs).
-
Instrumentation:
-
UHPLC system with a binary pump, temperature-controlled autosampler, and a UV detector.
-
-
Materials:
-
Column: C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
Peptide Sample: Dissolve lyophilized peptide in sample diluent to a concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-17 min: 30% to 70% B
-
17-18 min: 70% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 30% B
-
21-25 min: 30% B (Re-equilibration)
-
-
-
System Suitability Test (SST):
-
Inject a reference standard of the peptide five times consecutively.
-
Acceptance Criteria: The relative standard deviation (RSD) for the retention time of the main peak must be ≤ 1.0%, and the RSD for the peak area must be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor between 0.8 and 1.5.
-
-
Analysis & Calculation:
-
Inject the peptide sample.
-
Integrate all peaks.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Orthogonal Validation: Capillary Electrophoresis (CE)
For regulatory purposes and to ensure comprehensive impurity profiling, an orthogonal method—one that separates molecules based on a different principle—is highly recommended.[4][5] Capillary Electrophoresis separates molecules based on their charge-to-size ratio, providing a different selectivity profile compared to RP-HPLC and confirming that no impurities are co-eluting with the main peak.[5][9]
Part II: Peptide Sequence Verification by LC-MS/MS
While HPLC confirms purity, it does not confirm identity. Mass spectrometry (MS) is essential for verifying the molecular weight of the peptide, and tandem mass spectrometry (MS/MS) is required to confirm its amino acid sequence.[5][11]
The Analytical Workflow for Sequence Verification
The workflow involves ionizing the peptide, selecting the parent ion, fragmenting it, and then analyzing the masses of the resulting fragments to piece the sequence back together.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. almacgroup.com [almacgroup.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. ijsra.net [ijsra.net]
- 10. bachem.com [bachem.com]
- 11. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Modified with N-Boc-2-(3'-Chlorophenyl)-D-glycine
Introduction: The Challenge of Proteolytic Degradation in Peptide Therapeutics
Peptides have emerged as highly promising therapeutic agents due to their remarkable specificity, high potency, and low tissue accumulation.[1] However, a significant hurdle in their clinical development is their inherent susceptibility to proteolytic degradation.[2][3] Enzymes, particularly proteases abundant in biological fluids like blood and the gastrointestinal tract, rapidly break down natural peptides, leading to a short in vivo half-life and diminished therapeutic efficacy.[4][5] This guide provides an in-depth technical comparison of a novel modification strategy—the incorporation of N-Boc-2-(3'-Chlorophenyl)-D-glycine—against other established methods to enhance peptide stability against enzymatic cleavage.
The Modifier in Focus: this compound
This compound is a non-proteinogenic amino acid designed to confer exceptional resistance to enzymatic degradation. Its efficacy stems from a combination of three key structural features:
-
D-Configuration: Natural proteases are stereospecific and primarily recognize and cleave peptide bonds adjacent to L-amino acids. The incorporation of a D-amino acid disrupts this recognition, significantly hindering enzymatic activity.[6][7] Studies have repeatedly shown that D-amino acid substitution can greatly improve peptide stability in serum and against specific proteases.[8][9][10]
-
Bulky Chlorophenyl Side Chain: The presence of a chlorophenyl group on the side chain introduces significant steric bulk. This bulkiness physically obstructs the active site of proteolytic enzymes, further preventing the peptide backbone from being properly positioned for cleavage.[11] Increasing the steric hindrance of side chains is a known strategy to disrupt enzyme recognition.[11]
-
N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a well-established protecting group in peptide synthesis.[12][13][14] When strategically placed at the N-terminus and left as a permanent modification, it effectively blocks the action of aminopeptidases, a class of exopeptidases that cleave peptides from the N-terminus.[15][16]
These features work in concert to create a robust shield against a broad range of proteases, making this compound a compelling candidate for developing highly stable peptide-based drugs.
Mechanism of Enhanced Stability: A Steric Hindrance Model
The primary mechanism by which this compound enhances stability is through steric hindrance and stereochemical non-recognition. The following diagram illustrates this concept.
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Quantifying and controlling the proteolytic degradation of cell adhesion peptides | bioRxiv [biorxiv.org]
- 16. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
A Senior Application Scientist's Guide to the Structural Analysis of Peptidomimetics Derived from N-Boc-2-(3'-Chlorophenyl)-D-glycine
Introduction: The Quest for Structural Certainty in Novel Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics stand out as a promising class of therapeutics. They are designed to replicate the biological activity of peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low cell permeability.[1][2] The introduction of non-natural amino acids is a cornerstone of this engineering effort. N-Boc-2-(3'-Chlorophenyl)-D-glycine is a prime example of such a building block—its bulky, aromatic, and halogenated side chain imposes significant conformational constraints, guiding the peptidomimetic into specific secondary structures that are critical for target recognition and binding.[3] The N-Boc (tert-butyloxycarbonyl) group is a widely used, acid-labile protecting group essential for the stepwise synthesis of these complex molecules.[]
However, the rational design of these molecules is impossible without a precise understanding of their three-dimensional structure. The very conformational constraints that make them potent also make their structural elucidation a non-trivial challenge. This guide provides an in-depth comparison of the primary analytical techniques used to characterize these novel structures: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling. As a Senior Application Scientist, my goal is not just to present protocols but to illuminate the causality behind experimental choices, empowering you to select and integrate these methods effectively for a comprehensive structural understanding.
Chapter 1: Solution-State Conformation and Dynamics via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the structure and dynamics of molecules in solution, an environment that closely mimics physiological conditions.[5][6] For peptidomimetics, which may be inherently flexible or exist in a conformational equilibrium, NMR provides an unparalleled view of their solution-state behavior.
Expertise & Rationale: Why NMR is a Critical First Step
Unlike solid-state methods, NMR can characterize the ensemble of conformations that a peptidomimetic may adopt in solution.[5] This is crucial, as the biologically active conformation may not be the lowest energy state observed in a crystal. Key experiments like NOESY provide through-space distance restraints (up to ~6 Å), which are the foundation for calculating a 3D structure.[6][7] The inclusion of a sterically demanding residue like 3'-Chlorophenyl-D-glycine often simplifies spectra by locking the backbone into fewer, more stable conformations, making structural assignment more tractable.
Experimental Protocol: 3D Structure Determination of a Peptidomimetic
This protocol outlines the key steps for determining the solution structure of a purified peptidomimetic derived from this compound.
-
Sample Preparation:
-
Dissolve 1-2 mg of the purified peptidomimetic in 500 µL of an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃CN, or 90% H₂O/10% D₂O for amide proton observation).
-
Ensure the final concentration is approximately 0.2-1.0 mM.[7]
-
Scientist's Tip: The choice of solvent is critical. It should fully solubilize the peptidomimetic without inducing aggregation. The presence of the chlorophenyl group increases hydrophobicity, often making organic solvents or mixed aqueous/organic systems necessary.
-
-
Data Acquisition:
-
Record a series of 1D and 2D NMR spectra on a high-field spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.[7]
-
1D ¹H Spectrum: Verify sample purity and assess general folding characteristics from chemical shift dispersion.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of ~80 ms to identify coupled proton spin systems within each residue.[7]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 150-300 ms to identify protons that are close in space (<6 Å).[7] This is the most critical experiment for structure calculation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum helps resolve signal overlap in the proton dimension and provides assignments for the carbon backbone.[8]
-
-
Data Processing and Assignment:
-
Process the spectra using software such as Bruker TopSpin or CCPNmr Analysis.
-
Using the TOCSY data, assign all possible proton signals to their respective residues.
-
Use the NOESY data to obtain sequential assignments (linking one residue to the next) and to identify long-range NOEs between residues that are distant in the sequence but close in 3D space.
-
-
Structure Calculation:
-
Generate a list of distance restraints from the integrated volumes of the NOESY cross-peaks.
-
Use software like CYANA, XPLOR-NIH, or ARIA to calculate an ensemble of structures that satisfy these experimental restraints.
-
The final ensemble of low-energy structures represents the conformational space sampled by the peptidomimetic in solution.
-
Visualization: NMR Structural Analysis Workflow
Caption: Workflow for NMR-based structure determination.
Chapter 2: The Atomic Blueprint via X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's structure in the solid state.[9] While NMR reveals dynamic behavior in solution, crystallography delivers a static picture with atomic-level precision, making it the gold standard for visualizing precise side-chain orientations and intermolecular interactions.[10]
Expertise & Rationale: When to Pursue a Crystal Structure
A crystal structure is invaluable for structure-activity relationship (SAR) studies and for computational docking experiments.[10] The rigidifying effect of the 3'-Chlorophenyl-D-glycine residue can, in some cases, promote crystallization by reducing the conformational heterogeneity that often plagues this process for flexible molecules.[11] Obtaining a crystal structure provides definitive proof of a specific conformation, which can then be used to validate or interpret solution-state NMR data.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol assumes the peptidomimetic has been synthesized and purified to >98% purity.
-
Crystallization Screening:
-
This is the most critical and often bottleneck step.[12]
-
Use commercially available screening kits (e.g., Hampton Research, Qiagen) that cover a wide range of pH, precipitants, and additives.
-
Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop) at concentrations ranging from 5 to 20 mg/mL.
-
Scientist's Tip: The hydrophobic nature of the peptidomimetic may favor conditions with organic co-solvents (e.g., isopropanol, MPD) or non-ionic detergents. Be patient; crystals can take days, weeks, or even months to appear.
-
-
Crystal Harvesting and Cryo-protection:
-
Once suitable crystals (well-defined edges, >20 µm) are identified, carefully loop them out of the drop.
-
Briefly soak the crystal in a cryoprotectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray diffractometer (either an in-house source or a synchrotron beamline for higher resolution).
-
Expose the crystal to a focused beam of X-rays and collect the resulting diffraction pattern as the crystal is rotated.[10]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to generate an initial electron density map.[12] For novel small molecules, direct methods are typically successful.
-
Build an atomic model of the peptidomimetic into the electron density map using software like Coot.
-
Refine the model against the experimental data using programs like SHELXL or Phenix to improve the fit and finalize the atomic coordinates.[9] The final structure is deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
-
Visualization: X-ray Crystallography Workflow
Caption: Workflow for X-ray crystal structure determination.
Chapter 3: The Predictive Power of Computational Modeling
Computational modeling serves as a powerful bridge between experimental techniques, helping to rationalize observed structures and predict conformational preferences.[13] For novel peptidomimetics containing non-standard residues, computational methods are essential for exploring the full conformational landscape and understanding the energetic factors that stabilize specific structures.
Expertise & Rationale: Integrating Theory with Experiment
A key challenge with non-natural residues is the lack of pre-existing parameters for molecular mechanics force fields (e.g., AMBER, CHARMM). Therefore, a crucial first step is to generate these parameters using higher-level quantum mechanics (QM) calculations. Once parameterized, molecular dynamics (MD) simulations can explore the peptidomimetic's behavior over time (nanoseconds to microseconds), revealing dynamic transitions and stable conformational states that might be too transient to be fully captured by NMR alone.
Workflow Protocol: Molecular Dynamics (MD) Simulation
-
System Preparation:
-
Build the initial 3D structure of the peptidomimetic. A good starting point is a structure derived from NMR or crystallography, or an extended conformation if no experimental data exists.
-
Parameterization: This is a critical step. Use QM software (e.g., Gaussian, ORCA) to calculate the partial charges and bonding/torsional parameters for the this compound residue. Integrate these new parameters into your chosen force field.
-
Solvate the molecule in a periodic box of explicit solvent (e.g., water, DMSO) that matches experimental conditions. Add counter-ions to neutralize the system.
-
-
Simulation Execution:
-
Minimization: Perform energy minimization to remove any steric clashes in the initial setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and then equilibrate the pressure while restraining the peptidomimetic. This allows the solvent to relax around the solute.
-
Production Run: Remove all restraints and run the simulation for as long as computationally feasible (e.g., >100 ns) to adequately sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to understand the molecule's structural dynamics.
-
Root Mean Square Deviation (RMSD): Plot RMSD over time to assess overall structural stability and convergence of the simulation.
-
Clustering Analysis: Group similar conformations together to identify the most populated structural states.[14]
-
Dihedral Angle Analysis: Analyze key backbone and side-chain dihedral angles to understand preferred rotameric states.
-
Chapter 4: Comparative Guide - Selecting the Optimal Technique
The choice of analytical method is dictated by the specific research question, available resources, and the nature of the sample. No single technique provides a complete picture; a synergistic approach is always the most powerful.
Data Summary: Performance Comparison of Structural Methods
| Parameter | NMR Spectroscopy | X-ray Crystallography | Computational Modeling |
| Sample State | Solution | Solid (Crystal) | In Silico |
| Information Type | Dynamic, ensemble of conformations | Static, single high-resolution structure | Dynamic, conformational landscape |
| Resolution | Low to medium, atomistic | High, atomic | Dependent on force field accuracy |
| Key Output | Ensemble of structures, distance restraints | Atomic coordinates, electron density map | Trajectory, free energy landscapes |
| Sample Req. | ~0.5-5 mg, soluble | ~5-20 mg, must crystallize | None (requires computational resources) |
| Major Strength | Provides data on dynamics and conformation in a biologically relevant state.[5][6] | Unambiguous atomic detail of a specific conformation.[9][10] | Explores the full energy landscape and rationalizes experimental results. |
| Major Limitation | Structure is an average; resolution is lower than crystallography; limited to smaller molecules. | Requires well-diffracting single crystals, which can be difficult to obtain; provides no dynamic info.[12] | Accuracy is limited by the force field; requires significant computational expertise and resources. |
Visualization: A Synergistic Approach to Structural Analysis
Caption: The synergy between experimental and computational methods.
Conclusion
The structural analysis of peptidomimetics derived from this compound requires a multi-faceted approach. NMR spectroscopy provides the essential first look at the molecule's behavior in a biologically relevant solution state. X-ray crystallography, when successful, delivers an unparalleled atomic-resolution snapshot. Computational modeling acts as the crucial integrator, providing a theoretical framework to understand and expand upon the experimental findings. By thoughtfully combining these techniques, researchers can move beyond a simple picture to a deep, dynamic understanding of their molecule, paving the way for the rational design of the next generation of peptidomimetic therapeutics.
References
-
NMR Spectroscopy. Bio-protocol. Available from: [Link]
-
D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Protein & Peptide Letters, 27(10), 916–926. Available from: [Link]
-
Valle, G., Crisma, M., Toniolo, C., Beisswenger, R., Rieker, A., & Jung, G. (1989). Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph. Liebigs Annalen der Chemie, 1989(4), 337-343. Available from: [Link]
-
Re-Mi, O., & Conticello, V. P. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698–710. Available from: [Link]
-
A Newcomer's Guide to Peptide Crystallography. PubMed. Available from: [Link]
-
Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167-179. Available from: [Link]
-
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available from: [Link]
-
Hudson, Z. M., et al. (2024). Insights into Conformational Ensembles of Compositionally Identical Disordered Peptidomimetics. Chemical Science. Available from: [Link]
-
The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available from: [Link]
-
Lavecchia, A., et al. (2011). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. ACS Chemical Neuroscience, 2(6), 319–332. Available from: [Link]
-
N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. NIH. Available from: [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. NIH. Available from: [Link]
-
Synthesis of Peptides. Science of Synthesis. Available from: [Link]
-
Liu, M., & Li, C. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 433–450. Available from: [Link]
-
da Silva, F. C., et al. (2016). Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein Journal of Organic Chemistry, 12, 2661–2668. Available from: [Link]
-
X-ray crystallography. Wikipedia. Available from: [Link]
-
Brinson, R. G., et al. (2019). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Journal of Pharmaceutical Sciences, 108(4), 1424-1434. Available from: [Link]
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Available from: [Link]
-
Conformational behavior of Cα,α-diphenyl glycine: Extended conformation in tripeptides containing consecutive Dϕg residues. ResearchGate. Available from: [Link]
-
Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. PubMed Central. Available from: [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]
-
Synthesis of Boc-protected bicycloproline. NIH. Available from: [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Royal Society of Chemistry. Available from: [Link]
-
Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. MDPI. Available from: [Link]
-
Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. ACS Publications. Available from: [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-Boc-2-(3'-Chlorophenyl)-D-glycine
As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of a responsible and sustainable laboratory operation. This guide provides a comprehensive, technically grounded protocol for the disposal of N-Boc-2-(3'-Chlorophenyl)-D-glycine, moving beyond simple steps to explain the critical reasoning behind each procedure.
Immediate Hazard Assessment & Core Mandate
This compound is a halogenated organic compound. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or compounds are typically classified as hazardous waste.[1][2] The presence of the chlorophenyl group is the primary driver for this classification. Therefore, the core mandate for its disposal is:
Do not dispose of this chemical down the drain or in regular solid waste. It must be segregated, properly labeled, and disposed of through a licensed hazardous waste management vendor.
The known hazards associated with this chemical are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Adherence to these steps ensures safety and regulatory compliance within the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The goal is to prevent skin, eye, and respiratory exposure.
| Task | Minimum Required PPE |
| Handling Solid Waste | Standard nitrile gloves, lab coat, safety glasses with side shields. |
| Handling Dissolved/Liquid Waste | Nitrile gloves (consider double-gloving), lab coat, chemical splash goggles.[4] |
| Spill Cleanup | Double nitrile gloves, lab coat, chemical splash goggles, and potentially a respirator for large spills or in poorly ventilated areas.[4][5] |
Step 2: Waste Container Selection
Choosing the correct container is critical to prevent leaks and reactions.
-
Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for any acidic solutions.[6][7]
-
Integrity: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof lid.[8]
-
Headspace: Do not overfill liquid waste containers. A general rule is to fill to no more than 90% capacity to allow for expansion.[7]
Step 3: Segregation and Accumulation
This is the most critical logistical step. Cross-contamination of waste streams can create dangerous reactions and significantly increase disposal costs.
-
Designate as Halogenated Organic Waste: this compound waste must be collected in a container designated exclusively for halogenated organic waste .[6][9]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[9] The rationale is that disposal methods differ; halogenated waste requires high-temperature incineration to prevent the formation of toxic byproducts like dioxins. Mixing streams complicates this process.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[9][10] This area must be at or near the point of generation and under the control of laboratory personnel.[8][10] Keep the SAA clean and organized, with incompatible waste types (e.g., acids and bases) stored separately.[9]
Step 4: Labeling
Regulatory compliance hinges on proper labeling. The moment the first drop of waste enters the container, it must be labeled.[11]
An EPA-compliant label must include:
-
The full chemical name: "this compound" . Avoid abbreviations.[9]
-
A clear indication of the hazards (e.g., "Irritant"). Hazard pictograms are a standard and effective way to convey this information.[10][12]
Disposal Pathways and Decision Workflow
The following diagram illustrates the decision-making process for managing different forms of waste related to this compound.
Caption: Decision workflow for proper on-site management of this compound waste.
Primary Disposal Pathway: Incineration
The universally recommended disposal method for halogenated organic waste is high-temperature incineration by a licensed and permitted hazardous waste treatment facility.[1] This process ensures the complete destruction of the molecule, preventing its release into the environment. Your institution's Environmental Health & Safety (EH&S) department will have a contract with a vendor for this service.
Decontamination and Contaminated Materials
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[5] The resulting cleanup debris is also considered hazardous waste and must be placed in the same halogenated organic waste container.[13]
-
Contaminated Labware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone, ethanol) is a common procedure. The first two rinsates must be collected and disposed of as halogenated hazardous waste. The third rinsate may also require collection, depending on institutional policy.
-
Empty Containers: An "empty" container that held this chemical must be managed carefully. To render it non-hazardous, it should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, deface or remove the original label and dispose of the container according to your facility's procedures for non-hazardous lab waste.[6]
Emergency Procedures for Spills and Exposure
Rapid and correct response to an accident is paramount.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[14][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
For any significant spill or exposure, notify your supervisor and your institution's EH&S department immediately.
Waste Minimization: A Proactive Approach
The most effective disposal strategy is to minimize waste generation from the outset.
-
Source Reduction: Order only the quantity of chemical needed for your experiments.[11]
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[11]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing the need to dispose of old, unused chemicals.[6]
By integrating these disposal protocols into your standard laboratory workflow, you uphold the highest standards of safety, ensure regulatory compliance, and contribute to the protection of our environment.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
What Regulations Apply to Chlorinated Solvent Use? Products Finishing. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]
-
Safety Data Sheet: Boc-CyclopropylGly-OH. AAPPTec. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]
-
Safety Data Sheet: Boc-Glycine. Carl ROTH. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]
-
N-Boc-(2'-Chlorophenyl)glycine. PubChem, National Center for Biotechnology Information. [Link]
-
EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]
-
Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]
-
Hazardous Waste Management Procedures. Keene State College. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
Sources
- 1. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 2. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 3. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. peptide.com [peptide.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for N-Boc-2-(3'-Chlorophenyl)-D-glycine
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like N-Boc-2-(3'-Chlorophenyl)-D-glycine, a key building block in peptide synthesis and medicinal chemistry, demands a comprehensive understanding of its properties to ensure both personal safety and experimental success. This guide moves beyond a simple checklist, providing a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE), grounded in authoritative safety data and field-proven experience.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a solid organic compound. A thorough risk assessment begins with its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements.
According to its safety profile, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are the primary drivers for our PPE strategy. The Boc protecting group is generally stable but can be cleaved under acidic conditions, while the chlorinated phenyl ring necessitates specific considerations for chemical resistance and waste disposal.
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task, quantity of material being handled, and potential for exposure. The following diagram outlines a decision-making process for PPE selection.
Caption: PPE selection decision tree based on laboratory task.
Hand Protection: A Two-Layer Defense
Given the H315 "Causes skin irritation" warning, glove selection is critical. The presence of a chlorinated aromatic ring guides our choice beyond standard latex or vinyl gloves. While nitrile offers good general protection against some solvents and mild acids, its resistance to chlorinated hydrocarbons can be limited.[2][3]
Recommendation: Double-gloving is the standard protocol.
-
Inner Glove: A standard nitrile glove provides a comfortable base layer and immediate protection.
-
Outer Glove: For handling the solid or its solutions, a more robust glove is required. Neoprene or Butyl rubber gloves offer superior protection against chlorinated compounds.[4][5][6]
Glove Chemical Resistance Comparison
| Glove Material | Recommended Use with Chlorinated Compounds | Advantages | Disadvantages |
|---|---|---|---|
| Nitrile | Suitable as an inner glove or for brief, incidental contact.[2][3] | Good dexterity, puncture-resistant.[7] | Poor resistance to many chlorinated solvents.[2] |
| Neoprene | Recommended. Good for sustained work. | Pliable, good tear resistance, protects against acids and alcohols.[4][7] | Moderate cost, not ideal for some ketones or esters.[2] |
| Butyl Rubber | Highly Recommended. Excellent for high-risk tasks. | Superior resistance to ketones, esters, and strong acids.[4][7] | Higher cost, lower flexibility.[7] |
| Latex | Not Recommended. | High elasticity and comfort. | Poor resistance to most organic solvents; potential for allergies.[2][4] |
Always inspect gloves for tears or punctures before use. After handling the chemical, remove the outer glove using a proper technique to avoid contaminating your inner glove or skin.
Eye and Face Protection: Shielding from Irritation
The H319 "Causes serious eye irritation" classification demands robust protection. Standard safety glasses are insufficient as they do not protect from splashes.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[6]
-
Best Practice: When handling solutions, preparing reactions, or managing spills, a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face from splashes and aerosols.[6][8]
Respiratory Protection: Mitigating Inhalation Risk
As a solid, this compound can become airborne as dust during weighing and transfer, posing a respiratory irritation risk (H335).
-
For Weighing Small Quantities: This should always be done within a certified chemical fume hood or a powder containment hood to minimize dust exposure.
-
If a Fume Hood is Not Available: A NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.
-
For Handling Solutions or During Spills: If there is a risk of aerosol generation of a solution containing the compound, especially in volatile organic solvents, an air-purifying respirator (APR) with an organic vapor (OV) cartridge is necessary.[9]
Protective Clothing: The Final Barrier
-
Standard Operations: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Procedures with High Splash Potential: When handling larger volumes (>100 mL) of a solution, supplement the lab coat with a chemical-resistant apron made of materials like neoprene or PVC.
-
Spill Response: For significant spills, disposable chemical-resistant coveralls (e.g., Tychem®) are required to prevent skin contact.[9]
Operational Plan: Integrating Safety into Your Workflow
This section provides a step-by-step guide for a common laboratory task: weighing the solid and preparing a solution for a reaction.
Objective: To accurately weigh 500 mg of this compound and dissolve it in Dichloromethane (DCM).
Required PPE:
-
Inner: Nitrile gloves
-
Outer: Neoprene gloves
-
Eyes/Face: Chemical splash goggles and face shield
-
Body: Laboratory coat
-
Respiratory: Work performed in a certified chemical fume hood.
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated chemical handling area.
-
Ensure the chemical fume hood is operational (check airflow monitor).
-
Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatula, weigh paper, beaker, graduated cylinder, magnetic stir bar) inside the fume hood.
-
-
Weighing:
-
Carefully open the reagent container inside the fume hood to minimize dust disturbance.
-
Using a clean spatula, transfer the approximate amount of solid onto the weigh paper on a tared analytical balance. Avoid creating dust clouds.
-
Securely close the main reagent container.
-
-
Solution Preparation:
-
Place the weigh paper with the solid into the beaker.
-
Measure the required volume of DCM in the graduated cylinder.
-
Slowly add the DCM to the beaker, allowing it to rinse the solid from the weigh paper.
-
Add the magnetic stir bar and place the beaker on a stir plate to dissolve the compound.
-
-
Cleanup:
-
Carefully fold the used weigh paper and spatula wipe. Dispose of them in the designated "Halogenated Solid Waste" container.
-
Wipe down the spatula with a solvent-dampened towel and place the towel in the same waste container.
-
Proceed with the chemical reaction as planned.
-
Spill and Disposal Plan: Managing Contamination
Accidents happen. A clear, pre-defined plan for spills and waste disposal is non-negotiable.
Spill Management
-
Minor Spill (Solid, <1g):
-
Alert others in the immediate area.
-
Wearing your full standard PPE, gently cover the spill with an absorbent material or a spill pad.
-
Carefully sweep the material into a dustpan.
-
Place the contaminated material into a sealed bag and dispose of it in the "Halogenated Solid Waste" container.
-
Clean the spill area with a suitable solvent and paper towels, disposing of them as halogenated waste.
-
-
Major Spill (Liquid solution or >1g solid):
-
Evacuate the immediate area and alert your supervisor and institutional safety office.
-
If safe to do so, close the fume hood sash.
-
Prevent others from entering the area.
-
Allow only trained emergency personnel with appropriate PPE (including respiratory protection like an SCBA) to handle the cleanup.[10]
-
Waste Disposal: Segregation is Key
As a chlorinated organic compound, all waste streams containing this compound must be treated as halogenated organic waste .[11][12] Disposing of this material down the drain or in non-halogenated waste is a serious violation of safety and environmental protocols.[12]
Caption: Waste segregation workflow for halogenated compounds.
Disposal Protocol:
-
Labeling: Ensure all waste containers are clearly and accurately labeled "Halogenated Organic Waste" with a full list of contents.
-
Solid Waste: All contaminated consumables (gloves, weigh paper, paper towels, silica gel) must be placed in a designated, sealed container for halogenated solids.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, sealed container for halogenated liquid waste.[11]
-
Aqueous Waste: Aqueous layers from workups may contain trace amounts of the chlorinated compound and solvents. These must also be disposed of as halogenated waste and should never be poured down the sink.[13]
-
Container Management: Keep waste containers closed when not in use. Store them in a secondary containment bin in a well-ventilated area, away from incompatible materials.[14]
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. Available from: [Link]
-
Safety Data Sheet (Boc-CyclopropylGly-OH) . AAPPTec, LLC. Available from: [Link]
-
Laboratory chemical waste . Water Corporation. Available from: [Link]
-
Process for Disposal of Chlorinated Organic Residues . Industrial & Engineering Chemistry Process Design and Development. Available from: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . University of Regensburg. Available from: [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON . AAPPTec. Available from: [Link]
-
Gloves - Tables of Properties and Resistances . BYU Cleanroom. Available from: [Link]
-
OSHA Glove Selection Chart . Environmental Health and Safety, University of Washington. Available from: [Link]
-
Personal Protective Equipment . Environmental Health & Safety Services, University of Alabama at Birmingham. Available from: [Link]
-
Management of Waste . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US). Available from: [Link]
-
Personal Protective Equipment . US Environmental Protection Agency (EPA). Available from: [Link]
-
Personal Protective Equipment and Chemistry . Chemical Safety Facts. Available from: [Link]
-
N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE Introduction . ChemBK. Available from: [Link]
-
N-Boc-(2'-Chlorophenyl)glycine . PubChem, National Center for Biotechnology Information. Available from: [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. Available from: [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves . Enviro Safety Products. Available from: [Link]
-
Chlorination Safety Protocols & PPE for Water Disinfection . Pipe Testing Services. Available from: [Link]
-
Chlorination safety . YouTube. Available from: [Link]
-
Guide to Nitrile Gloves Chemical Resistance . International Safety. Available from: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available from: [Link]
Sources
- 1. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. gloves.com [gloves.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. safetyware.com [safetyware.com]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. epa.gov [epa.gov]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. Laboratory chemical waste [watercorporation.com.au]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
